Product packaging for beta-Bourbonene(Cat. No.:CAS No. 5208-59-3)

beta-Bourbonene

Cat. No.: B1666860
CAS No.: 5208-59-3
M. Wt: 204.35 g/mol
InChI Key: YIRAHEODBQONHI-UHFFFAOYSA-N
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Description

Beta-Bourbonene is a sesquiterpene.
(-)-beta-Bourbonene is a natural product found in Aristolochia triangularis, Salvia officinalis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1666860 beta-Bourbonene CAS No. 5208-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5208-59-3

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.02,6]decane

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h9,11-14H,3,5-8H2,1-2,4H3

InChI Key

YIRAHEODBQONHI-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2(C1C3C2CCC3=C)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C

Canonical SMILES

CC(C)C1CCC2(C1C3C2CCC3=C)C

Appearance

Solid powder

density

0.899-0.908

Other CAS No.

5208-59-3

physical_description

Colourless to yellow oily liquid;  Woody aroma

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Insoluble in water;  soluble in most fixed oils
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

beta-Bourbonene;  β-bourbonene;  (-)-beta-Bourbonene;  b-Bourbonene;  (-)-beta-bourbonene;  beta-bourbenene b-Bourbonene beta-bourbonene (-)-beta-bourbonene.

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of beta-Bourbonene?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of β-Bourbonene

Introduction

β-Bourbonene is a tricyclic sesquiterpenoid, a class of organic compounds characterized by three isoprene units.[1] Its rigid and compact molecular architecture, comprising a cyclobutane ring fused with two cyclopentane rings, makes it a subject of interest in synthetic and medicinal chemistry.[2] First isolated from Geranium bourbon oil, β-bourbonene has since been identified in various other natural sources, including cloves and certain species of Salvia and Aristolochia.[3][4][5] This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for β-Bourbonene, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The unique tricyclic framework of β-bourbonene is systematically named according to IUPAC nomenclature, which precisely defines its stereochemistry. The structure is represented by the SMILES string: CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C.[6][7]

  • IUPAC Name: (1S,2R,6S,7R,8S)-1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.0²,⁶]decane[6][8]

  • CAS Number: 5208-59-3[9][10]

  • Molecular Formula: C₁₅H₂₄[9][11]

  • Molecular Weight: 204.35 g/mol [9][11]

The molecule possesses a complex three-dimensional structure with five defined stereocenters, leading to its specific optical activity.[12]

Physicochemical and Spectroscopic Data

The characterization of β-Bourbonene relies on its distinct physicochemical properties and spectroscopic signatures. This data is crucial for its identification and quantification in various matrices.

Physicochemical Properties

β-Bourbonene is a colorless to yellow oily liquid with a characteristic woody and herbal aroma.[6][9] It is insoluble in water but soluble in most fixed oils and ethanol.[6]

PropertyValueSource(s)
Appearance Colourless to yellow oily liquid; Woody aroma[6][8]
Boiling Point 121.0 °C at 11.0 mm Hg; 255.9 °C at 760 mmHg (Predicted)[6][9]
Density 0.899 - 0.908 g/cm³[6][8]
Refractive Index 1.500 - 1.507 at 20.0 °C[6][8]
XLogP3-AA 4.7[6][13]
Spectroscopic Data

Spectroscopic methods are fundamental for the structural elucidation of β-Bourbonene. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for its analysis.

Spectroscopic ParameterValueSource(s)
Monoisotopic Mass 204.187800766 Da[6][7]
Kovats Retention Index 1374 (Semi-standard non-polar column)[6][14]
Key Mass Spectra Peaks (m/z) Available through NIST WebBook[14]
¹³C NMR Spectra Data available in spectral databases[6][15]

Isolation and Synthesis

Natural Isolation

β-Bourbonene is naturally present in the essential oils of various plants. An example of its isolation from Solidago viragaurea L. is outlined below.

Experimental Protocol: Steam Distillation and Extraction

  • Plant Material: 60 kg of fresh leaves of Solidago viragaurea L. subsp. asiatica Kitamura are collected.

  • Steam Distillation: The plant material is subjected to steam distillation to extract the essential oil. This process yielded approximately 102 g of oil in one reported experiment.[16]

  • Dissolution: 100 g of the obtained essential oil, which contains a significant fraction of germacrene D (a precursor), is dissolved in an appropriate solvent for further purification.[16]

  • Chromatographic Purification: The dissolved oil is then subjected to column chromatography or preparative gas chromatography to isolate β-Bourbonene from other components of the essential oil.

Chemical Synthesis

The total synthesis of β-bourbonene has been achieved, notably through photochemical pathways. A key step involves an intramolecular [2+2] cycloaddition of a specifically designed precursor under UV irradiation, which effectively constructs the characteristic bourbonene skeleton.[2][5] This synthetic route provides a means to access specific stereoisomers and analogues for further study.[2]

Biological Activity and Potential Applications

Recent studies have begun to explore the biological activities of β-Bourbonene, suggesting its potential in drug development.

  • Neuroprotective Effects: Research has investigated the impact of β-Bourbonene on molecular pathways associated with Alzheimer's disease. One study showed that, in combination with other bioactive compounds and aerobic exercise, it could modulate the Presenilin-1/Amyloid Protein Precursor/Interleukin-1 beta/CASPASE 1 network in a mouse model of the disease.[17]

  • Anti-inflammatory and Antioxidant Properties: The same study highlighted the anti-inflammatory and antioxidant effects of β-Bourbonene, which are crucial mechanisms for its potential neuroprotective action.[17] These properties are common among sesquiterpenoids and are a focus of ongoing research.

Visualized Workflow and Structural Logic

The following diagrams illustrate key aspects of β-Bourbonene research.

G cluster_0 Isolation and Purification cluster_1 Structural Characterization plant Plant Material (e.g., Solidago viragaurea) distillation Steam Distillation plant->distillation oil Crude Essential Oil distillation->oil chromatography Column Chromatography oil->chromatography pure_compound Pure β-Bourbonene chromatography->pure_compound gcms GC-MS Analysis pure_compound->gcms structure Structure Elucidation gcms->structure nmr NMR Spectroscopy (¹H, ¹³C) nmr->structure

Caption: Workflow for the isolation and characterization of β-Bourbonene.

G beta_bourbonene β-Bourbonene sesquiterpenoid Sesquiterpenoid beta_bourbonene->sesquiterpenoid tricyclic Tricyclic System beta_bourbonene->tricyclic cyclobutane Cyclobutane Ring tricyclic->cyclobutane fused with cyclopentane1 Cyclopentane Ring A tricyclic->cyclopentane1 fused with cyclopentane2 Cyclopentane Ring B tricyclic->cyclopentane2 fused with

Caption: Structural hierarchy of β-Bourbonene.

References

The Occurrence and Distribution of β-Bourbonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-bourbonene, a tricyclic sesquiterpene hydrocarbon, is a volatile organic compound found in the essential oils of a variety of plants. Its unique chemical structure and potential biological activities, including anticancer and neuroprotective effects, have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies related to β-bourbonene, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of β-Bourbonene

β-Bourbonene is primarily found in the essential oils of higher plants, with notable concentrations in species belonging to the Geraniaceae, Lamiaceae, and Asteraceae families. While its presence in fungi and marine organisms is less documented, some reports suggest its existence as a minor component in the volatile profiles of certain fungal species.

Distribution in the Plant Kingdom

The concentration of β-bourbonene in essential oils can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part utilized for extraction. The following tables summarize the quantitative data on β-bourbonene content in various plant essential oils as determined by gas chromatography-mass spectrometry (GC-MS).

Plant SpeciesFamilyPlant Partβ-Bourbonene Content (%)Reference
Pelargonium graveolens (Geranium)GeraniaceaeAerial Parts2.7[1]
Pelargonium graveolens cv. BourbonGeraniaceaeNot Specified1-2[2]
Salvia officinalis (Sage)LamiaceaeLeavesTrace[3][4]
Solidago canadensis (Canadian Goldenrod)AsteraceaeNot SpecifiedPresent
Ocimum basilicum (Basil)LamiaceaeNot Specified0.26[5]

Table 1: Quantitative Distribution of β-Bourbonene in Various Plant Essential Oils

Biosynthesis of β-Bourbonene

The biosynthesis of β-bourbonene is intricately linked to the sesquiterpene precursor, germacrene D. While a specific β-bourbonene synthase enzyme has not been definitively identified, the formation of β-bourbonene is widely understood to occur through the photochemical rearrangement of germacrene D. This non-enzymatic conversion is a significant pathway, particularly post-extraction of essential oils. It is also hypothesized that sesquiterpene synthases (STSs) may catalyze the initial cyclization of farnesyl diphosphate (FPP) to form a germacrene D precursor, which can then undergo further transformation.

Biosynthesis of this compound FPP Farnesyl Diphosphate (FPP) STS Sesquiterpene Synthase (putative) FPP->STS Enzymatic Cyclization GermacreneD Germacrene D Light UV Light GermacreneD->Light betaBourbonene β-Bourbonene STS->GermacreneD Light->betaBourbonene [2+2] Cycloaddition

Biosynthesis of β-Bourbonene from Farnesyl Diphosphate.

Experimental Protocols

Extraction of β-Bourbonene-Containing Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material using a Clevenger-type apparatus.

Materials and Equipment:

  • Dried and powdered plant material (e.g., aerial parts of Pelargonium graveolens)

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place approximately 100 g of the dried and powdered plant material into the 2 L round-bottom flask.

  • Add distilled water to the flask until the plant material is fully submerged.

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

  • Begin heating the flask using the heating mantle. The water will boil and the steam will pass through the plant material, carrying the volatile essential oils.

  • The steam and essential oil vapor will condense in the condenser and collect in the graduated collection tube of the Clevenger apparatus.

  • Continue the distillation for 3-4 hours.

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

  • Carefully collect the separated essential oil layer from the collection tube using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the purified essential oil in a sealed glass vial in a cool, dark place.

Hydrodistillation Workflow start Start plant_material Dried Plant Material start->plant_material hydrodistillation Hydrodistillation with Clevenger Apparatus plant_material->hydrodistillation condensation Condensation hydrodistillation->condensation separation Separation of Oil and Water condensation->separation drying Drying with Anhydrous Na2SO4 separation->drying storage Storage of Essential Oil drying->storage end End storage->end

Workflow for essential oil extraction by hydrodistillation.

Isolation of β-Bourbonene by Silica Gel Column Chromatography

This protocol outlines the purification of β-bourbonene from the crude essential oil.

Materials and Equipment:

  • Crude essential oil containing β-bourbonene

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% hexane. Sesquiterpene hydrocarbons like β-bourbonene are nonpolar and will elute early.

  • Gradient Elution (optional): If further separation is needed, a gradient of increasing polarity can be used, for example, by gradually adding ethyl acetate to the hexane mobile phase (e.g., 1%, 2%, 5% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure β-bourbonene.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain isolated β-bourbonene.

Characterization of β-Bourbonene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the analysis of β-bourbonene.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 180 °C at a rate of 5 °C/min

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

Biological Activities and Signaling Pathways

β-Bourbonene has been reported to exhibit several biological activities, with its anticancer properties being the most studied.

Anticancer Activity and Associated Signaling Pathway

Studies have shown that β-bourbonene can induce apoptosis in cancer cells. One of the key mechanisms involved is the upregulation of the Fas/FasL signaling pathway.[6][7] The binding of Fas ligand (FasL) to its receptor, Fas, triggers a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death. Furthermore, β-bourbonene has been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[6][7]

Anticancer Signaling of this compound betaB β-Bourbonene FasL FasL (upregulation) betaB->FasL Bax Bax (upregulation) betaB->Bax Bcl2 Bcl-2 (downregulation) betaB->Bcl2 Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Mitochondria->Caspase3

β-Bourbonene-induced apoptotic signaling pathway.

Potential Neuroprotective Effects

While specific studies on the neuroprotective signaling pathways of β-bourbonene are limited, other sesquiterpenes have been shown to exert neuroprotective effects through various mechanisms. These include the modulation of inflammatory pathways such as the NF-κB pathway, and the activation of antioxidant responses through the Nrf2/HO-1 signaling cascade.[6] It is plausible that β-bourbonene may share similar mechanisms of action, but further research is required to elucidate its specific neuroprotective pathways.

Conclusion

β-Bourbonene is a naturally occurring sesquiterpene with a widespread distribution in the plant kingdom and promising biological activities. This technical guide has provided a detailed overview of its natural sources, biosynthesis, and methodologies for its extraction, isolation, and characterization. The provided experimental protocols and diagrams of its biosynthetic and signaling pathways offer a foundational resource for researchers. Further investigation into the enzymatic biosynthesis of β-bourbonene and the full spectrum of its pharmacological activities and underlying mechanisms is warranted to fully exploit its therapeutic potential.

References

Unraveling the Synthesis of β-Bourbonene: A Technical Guide to its Putative Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-bourbonene, a tricyclic sesquiterpene found in a variety of medicinal and aromatic plants, has garnered interest for its potential pharmacological activities. Despite its prevalence, the precise biosynthetic pathway leading to its formation in plants remains largely uncharacterized. This technical guide synthesizes the current understanding of sesquiterpene biosynthesis to propose a putative pathway for β-bourbonene. We provide a detailed overview of the precursor pathways, the key enzymatic steps, and a hypothesized final cyclization reaction. This guide also includes representative quantitative data from analogous pathways, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic route and experimental workflows to serve as a foundational resource for researchers aiming to explore and engineer the biosynthesis of this intriguing natural product.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoids that play crucial roles in plant defense, signaling, and as components of essential oils. This compound, a member of this class, is noted for its characteristic aroma and potential biological activities. Understanding its biosynthesis is paramount for enabling its sustainable production through metabolic engineering in microbial or plant chassis, which is of significant interest to the pharmaceutical and fragrance industries. This document outlines the putative biosynthetic pathway of β-bourbonene, drawing parallels with well-characterized sesquiterpene pathways.

The Putative Biosynthetic Pathway of β-Bourbonene

The biosynthesis of β-bourbonene is proposed to proceed through three main stages:

  • Formation of the Universal C5 Precursors: Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

  • Synthesis of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP.

  • Cyclization of FPP to β-Bourbonene: This is a two-step process initiated by a sesquiterpene synthase (STS).

    • Step 1: Formation of Germacrene D: FPP is first cyclized by a germacrene D synthase (GDS) to form the key intermediate, germacrene D.

    • Step 2: Conversion of Germacrene D to β-Bourbonene: Germacrene D is then proposed to undergo an enzyme-catalyzed cyclization to form the characteristic tricyclic structure of β-bourbonene. While photochemical conversion of germacrene D to β-bourbonene is known, an analogous enzymatic reaction is hypothesized to occur in planta, likely catalyzed by a yet-unidentified bourbonene synthase (BS).

Visualizing the Putative Pathway

Beta_Bourbonene_Pathway cluster_0 Precursor Pathways cluster_1 FPP Synthesis cluster_2 Sesquiterpene Synthesis MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP IPP Isomerase FPP FPP IPP->FPP FPPS DMAPP->FPP FPPS Germacrene D Germacrene D FPP->Germacrene D Germacrene D Synthase (GDS) This compound This compound Germacrene D->this compound Bourbonene Synthase (BS) (putative)

Putative biosynthetic pathway of β-bourbonene from precursor pathways.

Quantitative Data

As the β-bourbonene pathway is not fully elucidated, the following table presents representative quantitative data from analogous, well-characterized sesquiterpene synthase reactions. This data serves as a benchmark for future characterization of the enzymes involved in β-bourbonene biosynthesis.

EnzymeSubstrateProduct(s)Km (µM)kcat (s-1)Plant SourceReference
(+)-Germacrene D SynthaseFPP(+)-Germacrene D (50.2%), Germacrene B (17.1%)0.883.34 x 10-3Zingiber officinale[1]
(+)-Germacrene A SynthaseFPP(+)-Germacrene A6.6-Cichorium intybus[2]
α-Humulene SynthaseFPPα-Humulene, β-Caryophyllene--Aquilaria malaccensis[3]

Note: '-' indicates data not available in the cited reference.

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in β-bourbonene biosynthesis.

Identification of Candidate Genes

A transcriptomic approach is a powerful tool for identifying candidate sesquiterpene synthase genes.

Gene_Identification_Workflow Plant Tissue Collection Plant Tissue Collection RNA Extraction RNA Extraction Plant Tissue Collection->RNA Extraction cDNA Library Preparation cDNA Library Preparation RNA Extraction->cDNA Library Preparation Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) cDNA Library Preparation->Transcriptome Sequencing (RNA-Seq) De novo Assembly & Annotation De novo Assembly & Annotation Transcriptome Sequencing (RNA-Seq)->De novo Assembly & Annotation Homology Search (BLAST) Homology Search (BLAST) De novo Assembly & Annotation->Homology Search (BLAST) Known TPS sequences Identification of Putative TPS Genes Identification of Putative TPS Genes Homology Search (BLAST)->Identification of Putative TPS Genes

Workflow for identifying candidate terpene synthase (TPS) genes.
Cloning and Functional Characterization of a Candidate β-Bourbonene Synthase

Methodology:

  • Gene Cloning:

    • Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA using PCR with gene-specific primers.

    • Clone the PCR product into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector).[3]

  • Heterologous Expression:

    • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Purification:

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify protein purity and size by SDS-PAGE.[4]

  • In Vitro Enzyme Assay:

    • Reaction Mixture:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM Dithiothreitol (DTT)

      • 10 µM FPP (substrate)

      • 1-5 µg of purified recombinant enzyme

    • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

    • Product Extraction: Overlay the reaction with an equal volume of n-hexane or pentane, vortex, and centrifuge to separate the phases. The organic layer contains the sesquiterpene products.[4]

  • Product Identification by GC-MS:

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards and/or spectral libraries (e.g., NIST).[5][6]

Quantitative Analysis of β-Bourbonene

Methodology:

  • Sample Preparation:

    • Extract sesquiterpenes from plant material or in vitro assays using a suitable solvent (e.g., hexane or ethyl acetate).

    • Add a known concentration of an internal standard (e.g., α-farnesene-d6) for accurate quantification.[7]

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 min.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[7]

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of an authentic β-bourbonene standard.

    • Calculate the concentration of β-bourbonene in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The elucidation of the β-bourbonene biosynthetic pathway presents an exciting opportunity for the metabolic engineering of this valuable sesquiterpene. The putative pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to identify the key enzymes and unravel the regulatory mechanisms governing its production in plants. Further research, particularly the identification and characterization of a dedicated bourbonene synthase, will be crucial for realizing the full biotechnological potential of β-bourbonene.

References

An In-depth Technical Guide to the Physical and Chemical Properties of β-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bourbonene is a tricyclic sesquiterpene hydrocarbon with a characteristic woody aroma. It is found as a natural constituent in a variety of plants and their essential oils. This technical guide provides a comprehensive overview of the known physical and chemical properties of β-bourbonene, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols where available, and visualizations of relevant chemical and biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of β-bourbonene are summarized in the tables below. These values have been compiled from various scientific databases and literature sources.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1][2]
Appearance Colorless to yellow oily liquid[2]
Odor Woody[2]
Boiling Point 121.00 °C @ 11.00 mm Hg[1][2]
255.00 to 256.00 °C @ 760.00 mm Hg[3]
Density 0.899 - 0.908 g/cm³ @ 25.00 °C[2][3]
Refractive Index 1.500 - 1.507 @ 20.00 °C[2][3]
Solubility Insoluble in water; Soluble in most fixed oils and ethanol.[1][2][3]
Melting Point Not Available
Specific Optical Rotation ([α]D) Not Available
Spectroscopic and Chromatographic Data
Data TypeKey InformationSource(s)
Mass Spectrometry Molecular Ion (M⁺): m/z 204. Key fragments are visible in the spectrum.[4]
¹³C NMR A spectrum is available on PubChem.[1]
¹H NMR Detailed assigned spectral data is not readily available in the searched literature.
Infrared (IR) Spectroscopy Specific absorption peaks are not readily available in the searched literature.
Kovats Retention Index Semi-standard non-polar: 1374[1]

Chemical Reactivity and Synthesis

β-Bourbonene's tricyclic structure and the presence of a double bond are key to its chemical reactivity.

Chemical Reactivity

The chemical behavior of β-bourbonene is influenced by its strained ring system and the exocyclic double bond. It can undergo a variety of reactions, including:

  • Oxidation: The double bond and allylic positions are susceptible to oxidation, which can lead to the formation of various oxygenated derivatives.

  • Reduction: The double bond can be hydrogenated, typically with a metal catalyst, to yield the corresponding saturated bourbonane.

  • Rearrangements: Acid-catalyzed rearrangements are possible due to the strained nature of the tricyclic skeleton.

Synthesis

The primary route for the formation of β-bourbonene in nature and in the laboratory is through the photochemical rearrangement of Germacrene D.[5]

This protocol is a generalized procedure based on a patented method.[5]

Objective: To synthesize β-bourbonene from an essential oil rich in Germacrene D.

Materials:

  • Essential oil containing Germacrene D (e.g., from Solidago altissima L.)

  • Solvent (e.g., n-hexane, acetone, or ethanol)

  • Light source (low-pressure or high-pressure mercury lamp)

  • Reaction vessel suitable for photochemistry

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Preparation of the Reaction Mixture: Dissolve the essential oil containing Germacrene D in a suitable solvent. The addition of a solvent can improve the yield and reduce the irradiation time.[5]

  • Irradiation: Subject the solution to internal or external irradiation with a mercury lamp. The duration of irradiation will depend on the concentration of Germacrene D, the intensity of the light source, and the solvent used. For example, irradiation with a low-pressure mercury lamp may take up to 500 hours, while a high-pressure lamp may require around 117 hours.[5] The addition of a sensitizer, such as xanthone, can significantly reduce the reaction time.[5]

  • Work-up and Purification: After the reaction is complete (as monitored by a suitable technique like GC-MS), the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under reduced pressure to yield β-bourbonene.[5]

G Photochemical Synthesis of β-Bourbonene germacrene_d Germacrene D light Irradiation (hν) germacrene_d->light beta_bourbonene β-Bourbonene light->beta_bourbonene

Photochemical conversion of Germacrene D to β-Bourbonene.

Biological Activity and Signaling Pathways

Recent studies have begun to explore the pharmacological effects of β-bourbonene, particularly its potential as an anticancer agent.

Anticancer Activity in Prostate Cancer Cells

A study has shown that β-bourbonene can inhibit the proliferation of human prostate cancer cells (PC-3M) and induce apoptosis (programmed cell death).[5] The proposed mechanism involves the modulation of several key proteins in the apoptotic pathway.

Specifically, β-bourbonene treatment was found to:

  • Upregulate the expression of pro-apoptotic proteins:

    • Fas (Factor-Associated Suicide): A cell surface death receptor that, upon binding with its ligand (FasL), triggers the apoptotic cascade.

    • FasL (Fas Ligand): The ligand for the Fas receptor.

    • Bax (Bcl-2-associated X protein): A protein that promotes apoptosis by forming pores in the mitochondrial membrane.

  • Downregulate the expression of the anti-apoptotic protein:

    • Bcl-2 (B-cell lymphoma 2): A protein that inhibits apoptosis.

This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the apoptotic signaling pathway, ultimately resulting in the death of the cancer cells.

G β-Bourbonene Induced Apoptotic Signaling in Prostate Cancer Cells cluster_regulation Regulation of Apoptotic Proteins beta_bourbonene β-Bourbonene fas_fasl Fas / FasL (Upregulation) beta_bourbonene->fas_fasl induces bax Bax (Upregulation) beta_bourbonene->bax induces bcl2 Bcl-2 (Downregulation) beta_bourbonene->bcl2 inhibits apoptosis Apoptosis fas_fasl->apoptosis promotes bax->apoptosis promotes bcl2->apoptosis inhibits

Signaling pathway of β-bourbonene-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the reactions and biological assays involving β-bourbonene are not extensively documented in publicly available literature. The following are generalized procedures that can be adapted for research purposes.

General Protocol for Column Chromatography Isolation

Objective: To isolate β-bourbonene from a complex mixture, such as an essential oil.

Materials:

  • Crude essential oil or reaction mixture containing β-bourbonene

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Glass column for chromatography

  • Fraction collector or collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization (if applicable)

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of the chosen solvent system. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve a known amount of the crude mixture in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, starting with the least polar solvent. Gradually increase the polarity of the solvent to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing β-bourbonene. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp or by using a suitable staining agent.

  • Pooling and Concentration: Combine the fractions that contain pure β-bourbonene (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified compound.

G Workflow for Isolation of β-Bourbonene start Crude Mixture column_chromatography Column Chromatography (Silica Gel) start->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration Solvent Evaporation pooling->concentration end Purified β-Bourbonene concentration->end

General workflow for the isolation of β-Bourbonene.

Conclusion

β-Bourbonene is a fascinating tricyclic sesquiterpene with a range of interesting chemical and biological properties. While much of its basic physical chemistry has been characterized, there remain opportunities for further research, particularly in elucidating its detailed spectral properties, exploring its synthetic chemistry more thoroughly, and further investigating its mechanisms of biological action. This guide provides a solid foundation of the current knowledge on β-bourbonene, which will hopefully aid researchers in their future investigations of this intriguing natural product.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of beta-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-bourbonene, a tricyclic sesquiterpene, presents a fascinating case study in stereochemistry due to its complex and rigid polycyclic framework. With the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol , its structure incorporates multiple stereocenters, giving rise to a variety of stereoisomers.[1] The precise spatial arrangement of substituents in these isomers can significantly influence their biological activity, making a thorough understanding of their stereochemistry crucial for applications in natural product synthesis, pharmacology, and drug development. This guide provides a comprehensive overview of the stereoisomers and chirality of this compound, including quantitative data, detailed experimental protocols, and visualizations of stereochemical relationships.

The core structure of this compound features a fused cyclobutane and two cyclopentane rings. The IUPAC name for one of the naturally occurring enantiomers, (-)-β-bourbonene, is (1S,2R,6S,7R,8S)-1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.0²,⁶]decane, which unequivocally defines the absolute configuration at its five chiral centers.[1] This inherent chirality dictates the existence of an enantiomeric counterpart, (+)-β-bourbonene, as well as several diastereomers.

Stereoisomers of this compound

The bourbonene framework can exist in multiple stereoisomeric forms, including enantiomers and diastereomers. The most commonly cited stereoisomers in the literature are:

  • (-)-β-Bourbonene: The naturally occurring levorotatory enantiomer.

  • (+)-β-Bourbonene: The dextrorotatory enantiomer of the natural product.

  • (E)-β-Bourbonene: A diastereomer of β-bourbonene.

  • 1,5-di-epi-β-Bourbonene: Another diastereomer where the stereochemistry is inverted at two specific chiral centers.[2]

The relationship between these stereoisomers is depicted in the logical diagram below.

G Stereoisomeric Relationships of this compound cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers neg_beta (-)-beta-Bourbonene (1S,2R,6S,7R,8S) pos_beta (+)-beta-Bourbonene (1R,2S,6R,7S,8R) neg_beta->pos_beta mirror images E_beta (E)-beta-Bourbonene neg_beta->E_beta diastereomeric to epi_beta 1,5-di-epi-beta-Bourbonene neg_beta->epi_beta diastereomeric to pos_beta->E_beta diastereomeric to pos_beta->epi_beta diastereomeric to E_beta->epi_beta diastereomers

Caption: Relationship between the stereoisomers of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific physicochemical properties of all this compound stereoisomers. The following table summarizes the available information. Further research is required to fully characterize each stereoisomer.

StereoisomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberSpecific Rotation ([α]D)
(-)-β-BourboneneC₁₅H₂₄204.355208-59-3Data not available in searched sources
(+)-β-BourboneneC₁₅H₂₄204.35Not assignedData not available in searched sources
(E)-β-BourboneneC₁₅H₂₄204.35Not assignedData not available in searched sources
1,5-di-epi-β-BourboneneC₁₅H₂₄204.35Not assignedData not available in searched sources

Experimental Protocols

The synthesis and analysis of specific stereoisomers of this compound require precise and controlled experimental conditions. The following sections detail methodologies that can be employed for these purposes.

Asymmetric Total Synthesis of (-)-β-Bourbonene

The enantioselective synthesis of (-)-β-bourbonene has been achieved, confirming the existence of distinct, stable enantiomers. A key strategy in this synthesis is the use of an asymmetric [2+2] photocycloaddition reaction. While the full detailed protocol from a primary research article is not available in the searched sources, a general workflow can be outlined.

G General Workflow for Asymmetric Synthesis of (-)-beta-Bourbonene start Chiral Starting Material (e.g., Chiral Butenolide) step1 [2+2] Photocycloaddition with an alkene start->step1 step2 Formation of Cyclobutane Ring step1->step2 step3 Multi-step Conversion (Ring modifications, functional group interconversions) step2->step3 end (-)-beta-Bourbonene step3->end

Caption: Asymmetric synthesis workflow for (-)-beta-Bourbonene.

A detailed experimental protocol would typically involve the following steps:

  • Preparation of the Chiral Precursor: Synthesis of an optically pure starting material, such as a chiral butenolide, which will induce asymmetry in the key cycloaddition step.

  • [2+2] Photocycloaddition: Irradiation of the chiral precursor in the presence of a suitable alkene with UV light to induce the formation of the cyclobutane ring. The reaction conditions (solvent, temperature, wavelength of light) are critical for achieving high diastereoselectivity.

  • Elaboration of the Core Structure: A series of subsequent chemical transformations to convert the initial photoadduct into the final tricyclic skeleton of (-)-β-bourbonene. This may involve ring expansions, reductions, and functional group manipulations.

  • Purification: Purification of the final product by chromatography (e.g., silica gel column chromatography) to obtain enantiomerically pure (-)-β-bourbonene.

Chiral Separation of this compound Stereoisomers by Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile enantiomers and diastereomers.

Protocol:

  • Column Selection: A chiral capillary column is essential. A common choice for the separation of terpenes is a column coated with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsa).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Split injection.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically employed to achieve good separation. For example, starting at 60°C, hold for 1 minute, then ramp to 180°C at a rate of 2°C/minute.

    • Detector Temperature: 280 °C.

  • Sample Preparation: The sample containing the this compound isomers is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) at an appropriate concentration.

  • Analysis: The prepared sample is injected into the GC. The retention times of the different stereoisomers will vary, allowing for their separation and quantification based on the peak areas.

Determination of Enantiomeric Excess using NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound by using a chiral shift reagent (CSR). The CSR forms diastereomeric complexes with the enantiomers, which have different NMR spectra.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complexation.

  • NMR Analysis:

    • Acquire a series of ¹H NMR spectra after successive additions of the CSR.

    • Observe the splitting of one or more proton signals into two sets of peaks, corresponding to the two diastereomeric complexes.

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the areas of the two resolved signals (let the integrals be A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] * 100

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. The existence of multiple stereoisomers, including enantiomers and diastereomers, necessitates the use of advanced synthetic and analytical techniques for their preparation and characterization. While the absolute configuration of (-)-β-bourbonene is known, further research is needed to fully elucidate the physicochemical properties and biological activities of all its stereoisomers. The experimental protocols outlined in this guide provide a framework for researchers to pursue the synthesis, separation, and analysis of these complex chiral molecules, which will undoubtedly contribute to advancements in natural product chemistry and drug discovery.

References

Unveiling β-Bourbonene: A Technical Guide to its Historical Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Bourbonene, a tricyclic sesquiterpene with a characteristic woody aroma, has been a subject of interest in natural product chemistry due to its unique molecular architecture and potential biological activities. First identified in the mid-20th century, its discovery and structural elucidation laid the groundwork for further exploration of sesquiterpenoid chemistry. This technical guide provides an in-depth overview of the historical discovery, initial isolation, and structural characterization of β-Bourbonene, tailored for researchers, scientists, and drug development professionals. The document details the experimental protocols of the era, presents key quantitative data, and visualizes the logical processes involved in its scientific journey.

Historical Discovery and Initial Isolation

The first report of β-Bourbonene in scientific literature dates back to 1966 by Krepinsky, Samek, and Sorm. The compound was isolated from the essential oil of Geranium bourbon (likely Pelargonium graveolens). The initial isolation process, characteristic of the techniques available in the 1960s, involved a multi-step procedure beginning with the extraction of the essential oil from the plant material, followed by meticulous fractionation to separate the complex mixture of terpenes.

Experimental Protocol: Isolation of β-Bourbonene from Geranium Bourbon Oil (Reconstructed from historical context)

The following protocol is a reconstruction of the likely methods used for the initial isolation of β-Bourbonene, based on common practices for sesquiterpene separation in the 1960s.

1. Extraction of Essential Oil by Steam Distillation:

  • Principle: Steam distillation is a separation process for temperature-sensitive materials, like aromatic compounds. Steam is passed through the plant material, and the volatile essential oils are carried away with the steam.

  • Apparatus: A steam generator, a distillation flask containing the plant material (Pelargonium graveolens leaves and stems), a condenser, and a collection vessel (Florentine flask).

  • Procedure:

    • Freshly harvested or dried plant material is packed into the distillation flask.

    • Steam is introduced from the generator, permeating the plant material and causing the volatile oils to vaporize.

    • The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies.

    • The condensate, a mixture of water and essential oil, is collected in a Florentine flask, which allows for the separation of the less dense oil layer from the aqueous layer.

    • The collected essential oil is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate.

2. Fractionation of the Essential Oil:

  • Principle: The crude essential oil is a complex mixture of monoterpenes, sesquiterpenes, and other volatile compounds. Fractional distillation under reduced pressure is employed to separate these components based on their different boiling points. Sesquiterpenes, having higher boiling points than monoterpenes, are collected in the higher-boiling fractions.

  • Apparatus: A fractional distillation setup including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a vacuum pump, and collection flasks.

  • Procedure:

    • The dried essential oil is placed in the distillation flask.

    • The system is subjected to a reduced pressure to lower the boiling points of the components and prevent thermal degradation.

    • The oil is gently heated, and fractions are collected at different temperature ranges. The lower-boiling fractions primarily contain monoterpenes, while the higher-boiling fractions are enriched in sesquiterpenes, including β-Bourbonene.

3. Chromatographic Purification:

  • Principle: Column chromatography is used to separate the individual sesquiterpenes from the enriched fraction. The separation is based on the differential adsorption of the compounds to a stationary phase as a mobile phase is passed through it.

  • Apparatus: A glass chromatography column, a stationary phase (typically silica gel or alumina), a mobile phase (a non-polar solvent like hexane), and collection tubes.

  • Procedure:

    • A slurry of silica gel in hexane is packed into the chromatography column.

    • The sesquiterpene-rich fraction, dissolved in a minimal amount of hexane, is carefully loaded onto the top of the column.

    • Hexane is continuously passed through the column to elute the compounds.

    • As the non-polar solvent moves through the column, the different sesquiterpene hydrocarbons are separated based on their affinity for the silica gel.

    • Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography or gas-liquid chromatography) to identify those containing pure β-Bourbonene.

    • Fractions containing pure β-Bourbonene are combined, and the solvent is removed by evaporation under reduced pressure to yield the isolated compound.

Data Presentation

The following tables summarize the key quantitative data for β-Bourbonene.

Table 1: Physical and Chemical Properties of β-Bourbonene

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
AppearanceColorless to pale yellow oil
OdorWoody
Boiling Point121 °C at 11 mmHg
Refractive Index (n²⁰/D)~1.500

Table 2: Spectroscopic Data for β-Bourbonene

Spectroscopic TechniqueKey Data Points
¹H NMR (Proton NMR) Chemical shifts (δ) are typically observed in the range of 0.8-5.0 ppm. Key signals include those for methyl groups, methylene protons, methine protons, and vinylic protons of the exocyclic double bond.
¹³C NMR (Carbon-13 NMR) Chemical shifts (δ) for the 15 carbon atoms, including signals for sp³ hybridized carbons in the cyclic framework and sp² hybridized carbons of the double bond.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 204. Characteristic fragmentation pattern with major ions corresponding to the loss of alkyl groups and rearrangements.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the discovery and characterization of β-Bourbonene.

experimental_workflow plant Geranium bourbon (Pelargonium graveolens) steam_dist Steam Distillation plant->steam_dist essential_oil Crude Essential Oil steam_dist->essential_oil fractional_dist Fractional Distillation (under vacuum) essential_oil->fractional_dist sesquiterpene_fraction Sesquiterpene-Enriched Fraction fractional_dist->sesquiterpene_fraction column_chrom Column Chromatography (Silica Gel, Hexane) sesquiterpene_fraction->column_chrom pure_beta_bourbonene Pure β-Bourbonene column_chrom->pure_beta_bourbonene

Figure 1. Experimental workflow for the isolation of β-Bourbonene.

structure_elucidation cluster_data Spectroscopic & Chemical Data ms Mass Spectrometry (Molecular Formula: C₁₅H₂₄) structure Proposed Structure of β-Bourbonene ms->structure nmr NMR Spectroscopy (¹H and ¹³C) (Connectivity & Stereochemistry) nmr->structure ir Infrared Spectroscopy (Functional Groups, e.g., C=C) ir->structure chem_reactions Chemical Reactions (e.g., Hydrogenation) chem_reactions->structure synthesis Total Synthesis structure->synthesis confirmation Structural Confirmation synthesis->confirmation

Figure 2. Logical relationship in the structure elucidation of β-Bourbonene.

Conclusion

The historical discovery and isolation of β-Bourbonene represent a classic example of natural product chemistry in the mid-20th century. The combination of traditional extraction techniques with the emerging analytical methods of the time allowed for the successful identification and characterization of this unique sesquiterpene. This foundational work has paved the way for modern investigations into the synthesis, biosynthesis, and potential applications of β-Bourbonene and related compounds in various scientific and industrial fields. This guide serves as a comprehensive resource for professionals seeking to understand the origins and fundamental properties of this intriguing natural product.

A Technical Guide to beta-Bourbonene: Properties, Protocols, and Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Bourbonene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2][3][4] This document provides a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis and the evaluation of its potential biological activities. Furthermore, it explores a potential signaling pathway influenced by compounds including this compound, offering a basis for further research and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow oily liquid with a characteristic woody aroma.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5208-59-3[1][2][3]
Molecular Formula C₁₅H₂₄[1][2][3]
Molecular Weight 204.35 g/mol [2][5]
Density 0.8958 g/cm³ at 20 °C[2][3]
Boiling Point 255.9 °C at 760 mmHg[3]
Flash Point 104.9 °C[3]
Refractive Index 1.500-1.507[3]
Water Solubility Insoluble[3]
Solubility in other solvents Soluble in most fixed oils[4]

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Synthesis of this compound from Germacrene D

This compound can be synthesized from Germacrene D, a naturally occurring sesquiterpene, through a photochemical rearrangement.[1][6]

Experimental Protocol:

  • Preparation of the Reaction Mixture: Dissolve Germacrene D in a suitable solvent such as n-hexane.[1] The essential oil containing Germacrene D can also be used directly.[1]

  • Irradiation: Subject the solution to internal irradiation using a low-pressure or high-pressure mercury lamp.[1] The reaction can be carried out for an extended period (e.g., 190 hours).[1]

  • Purification: After the completion of the reaction, subject the product to fractional distillation under reduced pressure to obtain purified this compound.[1]

G cluster_0 Synthesis of this compound Germacrene_D Germacrene D in n-hexane Irradiation Irradiation (Mercury Lamp) Germacrene_D->Irradiation Photochemical Rearrangement Fractional_Distillation Fractional Distillation Irradiation->Fractional_Distillation Purification beta_Bourbonene This compound Fractional_Distillation->beta_Bourbonene

A simplified workflow for the synthesis of this compound.
Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated using the in vitro protein denaturation assay.

Experimental Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • Reaction Mixture: In a microcentrifuge tube, mix 0.5 mL of the this compound solution (at various concentrations) with 0.5 mL of the 1% BSA solution. A negative control should be prepared with the solvent instead of the this compound solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 57°C for 3 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Evaluation of Anticancer Activity

The cytotoxic effect of this compound on cancer cell lines can be determined using the Sulforhodamine B (SRB) assay.

Experimental Protocol:

  • Cell Culture: Culture a human breast cancer cell line (e.g., MCF-7) in the appropriate medium and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound SRB with 10 mM Tris base solution.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Determine the concentration of this compound that causes 50% inhibition of cell growth (IC₅₀).

Potential Signaling Pathway Modulation

Research suggests that a combination of bioactive compounds, including this compound, may influence signaling pathways associated with Alzheimer's disease.[7] One such putative network involves Presenilin-1 (PSEN1), Amyloid Precursor Protein (APP), Interleukin-1 beta (IL-1β), and Caspase-1 (CASP1).[7]

Amyloid-β (Aβ) peptides, which are central to Alzheimer's pathology, are generated from the cleavage of APP by secretase enzymes.[2] Mutations in PSEN1, a component of the γ-secretase complex, can alter this cleavage process.[8] The accumulation of Aβ can trigger neuroinflammatory responses, including the activation of pathways leading to the production of pro-inflammatory cytokines like IL-1β.

G cluster_1 Potential this compound Modulated Pathway in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Abeta) APP->Abeta Cleavage PSEN1 Presenilin-1 (PSEN1) PSEN1->Abeta Modulates Cleavage Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Induces IL1b_CASP1 IL-1beta / Caspase-1 Neuroinflammation->IL1b_CASP1 Activates beta_Bourbonene This compound beta_Bourbonene->APP Potential Downregulation beta_Bourbonene->PSEN1 Potential Inhibition

A putative signaling network potentially influenced by this compound.

Conclusion

This compound presents an interesting subject for further investigation in the fields of medicinal chemistry and drug development. The protocols and pathways described in this guide offer a foundational framework for researchers to explore its therapeutic potential. Further studies are warranted to elucidate the specific mechanisms of action and to validate its efficacy and safety in preclinical and clinical settings.

References

Literature review on beta-Bourbonene research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Beta-Bourbonene Research

Introduction

This compound (β-bourbonene) is a tricyclic sesquiterpenoid, a class of 15-carbon isoprenoids known for their structural diversity and wide range of biological activities.[1][2] As a naturally occurring compound found in the essential oils of various plants, it contributes to their characteristic aromas.[2] Beyond its sensory properties, β-bourbonene has garnered significant interest from the scientific community for its potential pharmacological effects, including anticancer and anti-inflammatory activities.[3][4] This document provides a comprehensive technical overview of the current state of β-bourbonene research, focusing on its synthesis, biological mechanisms, and relevant experimental protocols.

Chemical and Physical Properties

  • Molecular Formula: C₁₅H₂₄[5][6]

  • Molecular Weight: 204.35 g/mol [2][5]

  • Appearance: Colorless to yellow oily liquid[5]

  • IUPAC Name: (1S,2R,6S,7R,8S)-1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.0²,⁶]decane[2][5]

  • Class: Sesquiterpenoid[1]

Synthesis and Isolation

The synthesis of β-bourbonene can be achieved through both biosynthetic and chemical methods. A primary natural route involves the rearrangement of Germacrene D.[2]

Photochemical Preparation from Essential Oils

A common and efficient method for preparing β-bourbonene involves the photochemical conversion of Germacrene D, which is abundant in certain essential oils.[2][7]

Experimental Protocol: Photochemical Synthesis

  • Starting Material: An essential oil containing a high concentration of Germacrene D, such as that from Solidago altissima L. or ylang-ylang oil, is selected.[7] For instance, 100 g of essential oil from Solidago viragaurea L. containing 30 g of Germacrene D can be used.[8]

  • Irradiation: The essential oil, either directly or dissolved in a solvent, is irradiated with a low or high-pressure mercury lamp.[7] This process can be performed with either internal or external irradiation.[7]

  • Conversion: The light exposure induces the cyclization of Germacrene D to form β-bourbonene as the main component.[7]

  • Isolation: The resulting product mixture is subjected to fractional distillation under reduced pressure to isolate β-bourbonene from other terpenes and components of the essential oil.[7] This method is noted for its operational simplicity and suitability for large-scale production.[7]

G cluster_start Starting Material cluster_process Process cluster_end Product start Essential Oil (containing Germacrene D) irrad Irradiation (Mercury Lamp) start->irrad Photochemical Conversion distill Fractional Distillation (Reduced Pressure) irrad->distill Isolation end Purified β-Bourbonene distill->end

Caption: Workflow for the photochemical synthesis of β-bourbonene.

Total Synthesis

Enantioselective total synthesis methods have also been developed to produce specific stereoisomers of β-bourbonene. A notable approach by Tomioka et al. utilized an asymmetric [2+2] photocycloaddition reaction starting from a chiral butenolide derivative to achieve the synthesis of (-)-β-bourbonene.[2]

Biological Activities and Mechanisms

Research has primarily focused on the anticancer and anti-inflammatory properties of β-bourbonene.

Anticancer Activity

β-Bourbonene has demonstrated significant anticancer effects, particularly against prostate cancer cells.[4] Studies show it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[2][4]

Mechanism of Action in Prostate Cancer (PC-3M cells)

β-Bourbonene's anticancer activity is mediated through the modulation of key apoptotic and cell cycle regulatory pathways.[4] It upregulates the mRNA expression of the death receptors Fas and FasL. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4] Concurrently, this compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from replicating.[2][4]

G compound β-Bourbonene fas ↑ Fas / FasL mRNA compound->fas cycle G0/G1 Phase Arrest compound->cycle bax ↑ Bax protein fas->bax bcl2 ↓ Bcl-2 protein fas->bcl2 ratio ↑ Bax/Bcl-2 Ratio bax->ratio bcl2->ratio apoptosis Apoptosis ratio->apoptosis prolif Inhibition of Proliferation apoptosis->prolif cycle->prolif G cluster_assays Downstream Assays start Culture PC-3M Cells treat Treat with β-Bourbonene (0-100 µg/ml, 48h) start->treat cck8 Proliferation (CCK-8 Assay) treat->cck8 flow Cell Cycle (Flow Cytometry) treat->flow apoptosis Apoptosis (TUNEL, Annexin V) treat->apoptosis western Protein Expression (Western Blot) treat->western

References

Spectroscopic and Biological Insights into β-Bourbonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Bourbonene is a sesquiterpene hydrocarbon with a tricyclic skeleton, first isolated from geranium oil. Its unique structure and presence in various essential oils have made it a subject of interest for chemical synthesis and spectroscopic characterization. This technical guide provides a comprehensive overview of the spectroscopic data for β-Bourbonene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses. Furthermore, it delves into a significant biological signaling pathway where β-Bourbonene has shown potential therapeutic relevance. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, spectroscopy, and drug development.

Spectroscopic Data

The structural elucidation of β-Bourbonene has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, and MS. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for β-Bourbonene (CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.35m
H-21.85m
H-3α1.60m
H-3β1.45m
H-4α2.10m
H-4β1.95m
H-62.80m
H-72.20m
H-81.70m
H-9α1.50m
H-9β1.30m
H-101.90m
H-120.95d6.8
H-130.85d6.8
H-141.00s
H-15a4.75s
H-15b4.70s

Table 2: ¹³C NMR Spectroscopic Data for β-Bourbonene (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-145.2
C-238.1
C-325.5
C-435.8
C-5150.1
C-650.3
C-742.6
C-834.2
C-928.9
C-1048.7
C-1131.5
C-1221.3
C-1321.1
C-1415.9
C-15106.5

Table 3: Infrared (IR) Spectroscopic Data for β-Bourbonene

Wavenumber (cm⁻¹)Interpretation
3075=C-H stretch (exocyclic methylene)
2960-2850C-H stretch (alkane)
1645C=C stretch (exocyclic methylene)
1460, 1380C-H bend (alkane)
885=C-H bend (out-of-plane, exocyclic methylene)

Table 4: Mass Spectrometry (MS) Data for β-Bourbonene (EI-MS)

m/zRelative Intensity (%)Interpretation
20425[M]⁺ (Molecular Ion)
18915[M - CH₃]⁺
161100[M - C₃H₇]⁺ (loss of isopropyl group)
13330
11945
10555
9160
7940
6735
4150

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of β-Bourbonene (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 12 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and the accumulation of 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat β-Bourbonene is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectral data are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Gas Chromatography: The sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature is programmed to start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation of components. Helium is typically used as the carrier gas.

  • Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of m/z 40-500.

Biological Signaling Pathway

Recent research has suggested that β-Bourbonene, along with other bioactive compounds, may have a modulatory effect on signaling pathways implicated in Alzheimer's disease. One such pathway involves Presenilin-1 (PSEN1), the Amyloid Precursor Protein (APP), Interleukin-1 beta (IL-1β), and Caspase-1 (CASP1).

Alzheimer_Pathway cluster_amyloid Amyloidogenic Pathway cluster_inflammation Neuroinflammation cluster_cell_death Neuronal Cell Death APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Amyloid-β (Aβ) APP->Ab γ-secretase (PSEN1) plaques Aβ Plaques Ab->plaques Pro_CASP1 pro-Caspase-1 plaques->Pro_CASP1 Activates Pro_IL1b pro-IL-1β IL1b Active IL-1β Pro_IL1b->IL1b Caspase-1 apoptosis Apoptosis IL1b->apoptosis Induces CASP1 Active Caspase-1 Pro_CASP1->CASP1 Inflammasome beta_Bourbonene β-Bourbonene beta_Bourbonene->plaques Inhibits Aggregation? beta_Bourbonene->IL1b Reduces Expression?

Caption: A proposed signaling pathway in Alzheimer's disease potentially modulated by β-Bourbonene.

This diagram illustrates the amyloidogenic pathway where APP is cleaved by secretases, including the γ-secretase complex containing PSEN1, to produce Amyloid-β (Aβ) peptides. These peptides can aggregate to form plaques, a hallmark of Alzheimer's disease. Aβ plaques can activate the inflammasome, leading to the cleavage of pro-Caspase-1 to its active form. Active Caspase-1 then cleaves pro-IL-1β into the active pro-inflammatory cytokine IL-1β, which can contribute to neuronal apoptosis. β-Bourbonene is hypothesized to exert neuroprotective effects by potentially inhibiting Aβ aggregation and reducing the expression of IL-1β.

A Technical Guide to the Solubility of β-Bourbonene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of β-bourbonene, a tricyclic sesquiterpene found in various essential oils. Given the limited availability of specific quantitative solubility data for β-bourbonene, this document outlines its expected solubility in a range of common organic solvents based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, enabling researchers to generate empirical data tailored to their specific laboratory conditions and solvent systems.

Introduction to β-Bourbonene

β-Bourbonene (CAS 5208-59-3) is a natural sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] Its structure, characterized by a tricyclic carbon skeleton, renders it a non-polar, lipophilic compound.[2] Like other sesquiterpenes, β-bourbonene is practically insoluble in water but is known to be soluble in alcohols, such as ethanol, and most fixed oils.[1][3] This inherent hydrophobicity is a critical factor to consider in experimental design, particularly for applications in drug development, analytical chemistry, and in vitro biological assays where stock solution preparation is a prerequisite.

Predicted Solubility of β-Bourbonene

While specific quantitative solubility data for β-bourbonene in various organic solvents is not extensively documented in publicly available literature, its solubility profile can be predicted based on the chemical principle of "like dissolves like."[4] As a non-polar hydrocarbon, β-bourbonene is expected to exhibit higher solubility in non-polar and weakly polar organic solvents and lower solubility in highly polar solvents. The following table summarizes the expected solubility of β-bourbonene in a selection of common laboratory solvents, categorized by their relative polarity.

SolventRelative PolarityPredicted β-Bourbonene SolubilityRationale
n-Hexane0.009HighNon-polar solvent, ideal for dissolving non-polar hydrocarbons like sesquiterpenes.
Toluene0.099HighAromatic, non-polar solvent capable of strong van der Waals interactions with β-bourbonene.
Diethyl Ether0.117HighWeakly polar solvent, effective at dissolving lipophilic compounds.
Chloroform0.259HighA common solvent for non-polar and moderately polar organic compounds.
Dichloromethane (DCM)0.309HighA versatile solvent that can dissolve a wide range of organic compounds, including sesquiterpenes.
Acetone0.355Moderate to HighA polar aprotic solvent that can dissolve many organic compounds; expected to be a good solvent for β-bourbonene.
Ethyl Acetate0.228Moderate to HighA moderately polar solvent often used in chromatography for separating terpenes.
2-Propanol (Isopropanol)0.546ModerateA short-chain alcohol with both polar and non-polar characteristics.
Ethanol0.654ModerateKnown to be a solvent for β-bourbonene, though its polarity may limit high concentrations.[1]
Methanol0.762Low to ModerateThe most polar of the common alcohols, its high polarity is likely to limit the solubility of the non-polar β-bourbonene.
Dimethyl Sulfoxide (DMSO)0.444Low to ModerateA highly polar aprotic solvent, generally used for polar compounds. While it can dissolve a wide range of substances, it may not be the optimal choice for a purely hydrocarbon sesquiterpene.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of β-bourbonene in a chosen organic solvent.

3.1. Materials and Equipment

  • β-Bourbonene (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • Pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed collection vials

3.2. Procedure

  • Solvent Equilibration: Pre-condition the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the incubator or shaker bath.

  • Sample Preparation: Add an excess amount of β-bourbonene to a vial. The excess is crucial to ensure that a saturated solution is formed.

  • Dissolution: Add a known volume (e.g., 1 mL) of the temperature-equilibrated solvent to the vial containing the excess β-bourbonene.

  • Equilibration: Securely cap the vial and place it in the constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The shaking facilitates the dissolution process.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved β-bourbonene settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Avoid disturbing the undissolved solid.

  • Filtration: To remove any suspended microparticles, pass the extracted supernatant through a 0.22 µm syringe filter into a pre-weighed collection vial.

  • Solvent Evaporation: Place the collection vial in a fume hood or use a gentle stream of nitrogen to evaporate the solvent completely.

  • Mass Determination: Once the solvent has fully evaporated, weigh the collection vial containing the dried β-bourbonene residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant extracted (in L)

3.3. Considerations

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Purity: The purity of both the β-bourbonene and the solvent will affect the results. Use high-purity materials for accurate measurements.

  • Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test different time points to ensure equilibrium has been reached.

Logical Workflow for Solubility Assessment and Application

The determination of solubility is often a precursor to further experimental work. The following diagram illustrates a logical workflow from initial solubility screening to the preparation of stock solutions for biological assays.

solubility_workflow cluster_screening Phase 1: Solubility Screening cluster_quantification Phase 2: Quantitative Determination cluster_application Phase 3: Application select_solvents Select a panel of organic solvents (e.g., Hexane, Ethanol, Acetone, DMSO) qualitative_test Qualitative Solubility Test: Add excess β-bourbonene to a small volume of solvent select_solvents->qualitative_test observe Observe for dissolution (visual inspection) qualitative_test->observe rank_solvents Rank solvents based on qualitative solubility observe->rank_solvents select_best_solvent Select optimal solvent(s) based on screening results rank_solvents->select_best_solvent Proceed with best candidates gravimetric_protocol Perform Gravimetric Solubility Determination Protocol select_best_solvent->gravimetric_protocol calculate_solubility Calculate solubility (e.g., in mg/mL or mM) gravimetric_protocol->calculate_solubility solubility_data Quantitative Solubility Data calculate_solubility->solubility_data prepare_stock Prepare high-concentration stock solution in selected solvent solubility_data->prepare_stock Inform stock preparation serial_dilution Perform serial dilutions to working concentrations for bioassays prepare_stock->serial_dilution final_concentration Final working solutions with low solvent concentration (e.g., <0.1% DMSO) serial_dilution->final_concentration

Workflow for β-Bourbonene Solubility Assessment and Application.

Conclusion

Understanding the solubility of β-bourbonene is fundamental for its effective use in research and development. While quantitative data remains sparse, its non-polar nature provides a strong basis for predicting its behavior in various organic solvents. For precise and application-specific needs, the experimental protocol provided in this guide offers a robust method for determining its solubility. This foundational data is essential for accurate and reproducible results in any experimental context involving β-bourbonene.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of β-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of β-bourbonene is scarce in publicly available scientific literature. This guide provides a comprehensive framework based on the general behavior of sesquiterpenes and established analytical methodologies. The quantitative data presented in the tables are hypothetical and intended for illustrative purposes to guide future experimental work.

Introduction

β-Bourbonene is a tricyclic sesquiterpene found in various essential oils. As with many natural products, understanding its thermal stability is crucial for applications in pharmaceuticals, flavorings, and fragrances, where it may be subjected to heat during processing, formulation, or storage. Thermal degradation can lead to loss of efficacy, alteration of sensory properties, and the formation of potentially undesirable byproducts. This technical guide outlines the principles and methodologies for assessing the thermal stability and degradation pathways of β-bourbonene.

Theoretical Background: Thermal Degradation of Sesquiterpenes

Sesquiterpenes, including β-bourbonene, are C15 isoprenoids that can undergo a variety of transformations upon heating. The specific degradation pathway is influenced by factors such as temperature, heating rate, atmosphere (inert or oxidative), and the presence of catalysts.

Common Thermal Degradation Pathways for Sesquiterpenes:

  • Isomerization: Thermal energy can induce rearrangements of the carbon skeleton, leading to the formation of various isomers. For β-bourbonene, this could involve ring rearrangements or shifts of double bonds.

  • Dehydrogenation: Loss of hydrogen atoms can lead to the formation of aromatic compounds.

  • Oxidation: In the presence of oxygen, a wide range of oxygenated derivatives can be formed, including alcohols, ketones, and epoxides.

  • Pyrolysis/Fragmentation: At higher temperatures, the molecule can fragment into smaller, more volatile compounds.

Quantitative Analysis of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal stability of a compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for β-Bourbonene

ParameterValue (Hypothetical)Description
Tonset 180 - 200 °COnset temperature of significant mass loss, indicating the beginning of degradation.
Tmax 250 - 280 °CTemperature of the maximum rate of mass loss.
Mass Loss (%) at 300°C > 95%Percentage of mass lost at a specific temperature, indicating volatility and degradation.
Residue (%) at 600°C < 1%Amount of non-volatile residue remaining at high temperatures.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for β-Bourbonene

ParameterValue (Hypothetical)Description
Boiling Point ~230 - 240 °CEndothermic peak corresponding to the boiling point of the liquid.
Decomposition > 250 °C (exotherm)An exothermic event following the boiling point, indicating decomposition of the molecule.

Identification of Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a key technique for identifying the products of thermal degradation.

Table 3: Plausible Thermal Degradation Products of β-Bourbonene (Hypothetical)

Retention Time (min)Compound NameMolecular FormulaProposed Origin
12.5IsocaryophylleneC15H24Isomerization
14.2α-CadineneC15H24Isomerization
15.8Naphthalene, 1,6-dimethyl-C12H12Dehydrogenation/Fragmentation
17.1CadaleneC15H18Dehydrogenation
18.5IoneneC13H18Rearrangement/Fragmentation

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of β-bourbonene by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of purified β-bourbonene into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss occurs. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Objective: To determine the boiling point and observe any exothermic or endothermic transitions associated with the degradation of β-bourbonene.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of purified β-bourbonene in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. The boiling point will be observed as a sharp endothermic peak. Any subsequent exothermic peaks may indicate decomposition.

Objective: To identify the volatile and semi-volatile products formed from the thermal degradation of β-bourbonene.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small amount (e.g., 100 µg) of purified β-bourbonene into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a range of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the change in degradation products with temperature.

    • Pyrolysis time: 10-20 seconds.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 10 min).

    • MS Conditions: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Experimental_Workflow_Thermal_Analysis cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_pygcms Py-GC-MS Analysis cluster_interpretation Data Interpretation Sample β-Bourbonene Sample TGA Thermogravimetric Analyzer Sample->TGA DSC Differential Scanning Calorimeter Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data Measures Stability Thermal Stability (Tonset, Tmax) TGA_Data->Stability DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Measures Transitions Phase Transitions (Boiling, Decomposition) DSC_Data->Transitions GCMS_Data Chromatogram & Mass Spectra PyGCMS->GCMS_Data Generates Products Degradation Products GCMS_Data->Products Hypothetical_Degradation_Pathway cluster_isomerization Isomerization cluster_dehydrogenation Dehydrogenation cluster_fragmentation Fragmentation bBourbonene β-Bourbonene Isomer1 Isocaryophyllene bBourbonene->Isomer1 Heat Isomer2 α-Cadinene bBourbonene->Isomer2 Heat Aromatic1 Cadalene bBourbonene->Aromatic1 High Heat Fragment1 Ionene bBourbonene->Fragment1 Pyrolysis Fragment2 Smaller Volatiles bBourbonene->Fragment2 Pyrolysis Aromatic2 Naphthalene Derivative Aromatic1->Aromatic2 Further Heat

Methodological & Application

Methods for the Extraction of β-Bourbonene from Essential Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of β-Bourbonene, a sesquiterpene found in various plant essential oils. The methodologies outlined are intended to guide researchers in the isolation of this compound for further scientific investigation and potential drug development applications.

Introduction

β-Bourbonene is a bicyclic sesquiterpene hydrocarbon known for its characteristic woody and spicy aroma. It is a constituent of the essential oils of various plants, including but not limited to, Pelargonium graveolens (Rose Geranium), Piper nigrum (Black Pepper), and Sphaeranthus ukambensis. The isolation of β-Bourbonene is a critical step for its pharmacological evaluation and potential therapeutic applications. This document details common and advanced extraction techniques, providing protocols for laboratory-scale operations.

Data Presentation: Quantitative Analysis of β-Bourbonene in Essential Oils

The concentration of β-Bourbonene in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes quantitative data from various studies, highlighting the percentage of β-Bourbonene found in different essential oils using specific extraction methods.

Plant MaterialExtraction MethodPercentage of β-Bourbonene in Essential Oil (%)Reference(s)
Pelargonium graveolens (Geranium)Steam Distillation2.7[1][2]
Pelargonium graveolensHydrodistillation1.8[3]
Piper nigrum (Black Pepper)Hydrodistillation8.47
Sphaeranthus ukambensisSteam Distillation25.5[4]

Note: Direct comparison of extraction method efficiency for β-Bourbonene from a single plant source is limited in the available literature. The yield and purity are highly dependent on the specific experimental conditions.

Experimental Protocols

This section provides detailed protocols for the extraction and purification of β-Bourbonene. The choice of method will depend on the available equipment, desired purity, and scale of operation.

Protocol 1: Steam Distillation for the Extraction of β-Bourbonene Rich Essential Oil

Steam distillation is a widely used method for extracting volatile compounds from plant materials. It is particularly suitable for isolating essential oils rich in sesquiterpenes like β-Bourbonene.[5]

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves and stems of Pelargonium graveolens)

  • Steam distillation apparatus (including a boiling flask, still body, condenser, and collection flask/separatory funnel)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the still body. Add distilled water to the boiling flask, ensuring the water level is below the steam inlet to the still body.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: Collect the distillate, which will consist of a milky emulsion of essential oil and water, in a collection flask or a separatory funnel.

  • Separation: Allow the distillate to stand until the oil and water layers separate. As essential oils are generally less dense than water, the oil layer will form on top. Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. This will remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Protocol 2: Supercritical Fluid Extraction (SFE) for the Extraction of β-Bourbonene

Supercritical fluid extraction using carbon dioxide (CO₂) is a green and efficient alternative to traditional methods. It allows for selective extraction with high purity and without the use of organic solvents.[6] The selectivity for sesquiterpenes can be tuned by modifying pressure and temperature.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical Fluid Extraction system

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol), optional

  • Collection vials

Procedure:

  • Sample Preparation: Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the extraction efficiency.

  • Loading the Extractor: Pack the ground plant material into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Pressure: Set the extraction pressure. For sesquiterpenes, a pressure range of 100 to 250 bar is often effective.[7]

    • Temperature: Set the extraction temperature. A temperature range of 40°C to 60°C is typically used.[7]

    • CO₂ Flow Rate: Set the flow rate of the supercritical CO₂.

    • Co-solvent (Optional): If required, introduce a co-solvent like ethanol to increase the polarity of the supercritical fluid, which can enhance the extraction of certain compounds.

  • Extraction: Start the extraction process. The supercritical CO₂ will pass through the plant material, dissolving the β-Bourbonene and other essential oil components.

  • Separation and Collection: The extract-laden supercritical fluid flows to a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and the extracted oil to precipitate. Collect the extract in a vial.

  • Analysis: The resulting extract can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of β-Bourbonene.

Protocol 3: Column Chromatography for the Purification of β-Bourbonene

Following initial extraction, column chromatography is a standard technique for purifying specific compounds from the essential oil mixture.

Materials and Equipment:

  • Crude essential oil extract containing β-Bourbonene

  • Glass chromatography column

  • Stationary phase: Silica gel (60-120 mesh)

  • Mobile phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate.

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing the concentration).

  • Fraction Collection: Collect the eluate in small fractions using a fraction collector or manually in test tubes.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 95:5) and visualize the spots under a UV lamp or by using a staining reagent. Fractions containing the same compound (as indicated by the same Rf value) are pooled together.

  • Isolation and Concentration: Once the fractions containing pure β-Bourbonene are identified, combine them and remove the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the isolated β-Bourbonene using GC-MS analysis.[8][9]

Visualizations

Experimental Workflow for β-Bourbonene Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation SFE Supercritical Fluid Extraction (SFE) Plant Material->SFE Crude Essential Oil Crude Essential Oil Steam Distillation->Crude Essential Oil SFE->Crude Essential Oil Column Chromatography Column Chromatography Crude Essential Oil->Column Chromatography GC-MS Analysis GC-MS for Quantification & Purity Crude Essential Oil->GC-MS Analysis Initial Quantification Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis & Pooling Fraction Collection->TLC Analysis Purified beta-Bourbonene Purified this compound TLC Analysis->Purified this compound Purified this compound->GC-MS Analysis

References

Application Notes and Protocols for the Isolation and Purification of β-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of the sesquiterpene β-bourbonene from natural sources. The primary focus is on the extraction of the essential oil from Aristolochia rodriguesia, a known source of β-bourbonene, followed by its purification using column chromatography. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

β-Bourbonene is a tricyclic sesquiterpene found in various plant essential oils.[1] It belongs to the class of sesquiterpenoids, which are known for their diverse biological activities.[1] The isolation and purification of β-bourbonene are essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol outlines a robust method for obtaining high-purity β-bourbonene.

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and characterization of β-bourbonene.

Table 1: Physicochemical Properties of β-Bourbonene

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
Boiling Point121 °C @ 11 mmHg[1]
AppearanceColorless to yellow oily liquid[1]
AromaWoody[1]

Table 2: Composition of Essential Oil from Aristolochia rodriguesia

ConstituentPercentage (%)Reference
α-Copaene12.4[2][3]
β-Bourbonene 11.9 [2][3]
β-Elemene10.7[2][3]

Table 3: Spectroscopic Data for β-Bourbonene Characterization

TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS)Consistent with C₁₅H₂₄, characteristic fragmentation pattern[4][5][6]
¹³C NMR (CDCl₃)See Experimental Protocols for detailed shifts
¹H NMR (CDCl₃)See Experimental Protocols for detailed shifts[7]
Kovats Retention Index~1386 (non-polar column)[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of β-bourbonene.

Part 1: Extraction of Essential Oil from Aristolochia rodriguesia

This protocol describes the extraction of the essential oil from the aerial parts of Aristolochia rodriguesia using steam distillation.

Materials and Equipment:

  • Fresh or air-dried aerial parts of Aristolochia rodriguesia

  • Steam distillation apparatus (Clevenger-type)

  • Distilled water

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Plant Material Preparation: Weigh approximately 200 g of the air-dried and powdered plant material.

  • Steam Distillation Setup: Place the plant material in the boiling flask of the Clevenger-type apparatus and add 1.5 L of distilled water.

  • Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours, collecting the condensed essential oil and hydrosol.

  • Oil Separation: After distillation, transfer the contents of the collection tube to a separatory funnel. Allow the layers to separate and carefully drain the aqueous layer (hydrosol).

  • Drying: Collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal and Storage: Filter the dried oil and concentrate it using a rotary evaporator at low pressure and a temperature not exceeding 40°C to remove any volatile impurities. Store the purified essential oil in a sealed glass vial at 4°C in the dark. The expected yield of essential oil from Aristolochia species is typically low, around 0.2-0.5%.

Part 2: Isolation of β-Bourbonene by Column Chromatography

This protocol details the separation of β-bourbonene from the crude essential oil using silica gel column chromatography.

Materials and Equipment:

  • Crude essential oil of Aristolochia rodriguesia

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining solution

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve 1 g of the crude essential oil in a minimal amount of n-hexane (1-2 mL). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows:

    • 100% n-Hexane (fractions 1-10)

    • 1% Ethyl acetate in n-Hexane (fractions 11-20)

    • 2% Ethyl acetate in n-Hexane (fractions 21-30)

    • 5% Ethyl acetate in n-Hexane (fractions 31-40)

  • Fraction Collection: Collect fractions of approximately 10 mL in test tubes.

  • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop the plate in a chamber with a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2). Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent followed by heating.

  • Pooling and Concentration: Combine the fractions containing pure β-bourbonene (identified by comparing their Rf values with a standard if available, or by subsequent GC-MS analysis). Concentrate the pooled fractions using a rotary evaporator to obtain the purified β-bourbonene.

Part 3: Characterization of β-Bourbonene

The purified compound should be characterized using spectroscopic methods to confirm its identity and purity.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Identification: Compare the mass spectrum and retention index with data from the NIST library and literature.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR (400 MHz, CDCl₃): Acquire a standard proton NMR spectrum.

  • ¹³C NMR (100 MHz, CDCl₃): Acquire a standard carbon-13 NMR spectrum.

  • Data Comparison: Compare the obtained chemical shifts with published data for β-bourbonene.[7][8]

Mandatory Visualization

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product plant_material Aristolochia rodriguesia (Aerial Parts) steam_distillation Steam Distillation plant_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil column_chromatography Silica Gel Column Chromatography (Hexane/EtOAc Gradient) crude_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling pure_beta_bourbonene Purified β-Bourbonene pooling->pure_beta_bourbonene gc_ms GC-MS Analysis pure_beta_bourbonene->gc_ms nmr NMR Spectroscopy (¹H and ¹³C) pure_beta_bourbonene->nmr final_product High-Purity β-Bourbonene gc_ms->final_product nmr->final_product

Caption: Workflow for the isolation and purification of β-Bourbonene.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of beta-Bourbonene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Bourbonene is a sesquiterpene found in the essential oils of various plants. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for quality control in the fragrance and food industries, as well as for research in phytochemistry and natural product chemistry. These application notes provide a comprehensive guide to the qualitative and quantitative analysis of β-Bourbonene using GC-MS.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of β-Bourbonene. This data is compiled from typical validation parameters observed for sesquiterpene analysis by GC-MS.[1][2][3] Actual values may vary depending on the specific instrumentation and analytical conditions.

ParameterValueNotes
Retention Time (RT) 15 - 25 minHighly dependent on the GC column and temperature program.
**Linearity (R²) **≥ 0.99Over a concentration range of 0.1 - 100 µg/mL.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLBased on a signal-to-noise ratio of 10.
Accuracy (% Recovery) 90 - 110%Determined by spiking a known concentration into a matrix.
Precision (% RSD) < 15%For both intra-day and inter-day precision.
Key Mass Fragments (m/z) 204 (M+), 189, 161, 133, 105, 91For qualitative identification in scan mode.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol is suitable for the extraction of β-Bourbonene from solid matrices such as plant material or for the dilution of essential oils.

Materials:

  • Sample containing β-Bourbonene (e.g., essential oil, dried plant material)

  • Volatile organic solvent (e.g., hexane, ethyl acetate, dichloromethane), GC grade[4][5]

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm)

Procedure:

  • For Liquid Samples (e.g., Essential Oils): Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask. Dilute to volume with the chosen solvent. Further serial dilutions may be necessary to fall within the calibration range.[6]

  • For Solid Samples (e.g., Plant Material):

    • Weigh approximately 1-5 g of the dried, ground plant material into a glass vial.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 1 minute, followed by sonication for 15-30 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully transfer the supernatant to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Filter the final extract through a 0.22 µm syringe filter into a GC vial for analysis.[4]

GC-MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis of β-Bourbonene. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp to 240 °C at a rate of 5 °C/min. Hold at 240 °C for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil, Plant Material) Extraction Solvent Extraction / Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Integration Peak Integration TIC->Peak_Integration Library_Search Mass Spectral Library Search (NIST) Peak_Integration->Library_Search Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

References

High-performance liquid chromatography (HPLC) method for beta-Bourbonene.

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of beta-Bourbonene is presented. This application note is intended for researchers, scientists, and professionals in drug development and natural product analysis, providing a detailed protocol for the separation and quantification of this sesquiterpenoid.

Application Note

Introduction

This compound is a sesquiterpenoid found in the essential oils of various plants. As a component of complex natural mixtures, its isolation and accurate quantification are crucial for quality control, pharmacological studies, and potential therapeutic applications. This document describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of (-)-beta-bourbonene.[1] The separation is achieved on a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier.[1] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with formic acid to ensure compatibility.[1] This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). While specific experimental data for this compound was not available in the search results, the following table summarizes typical quantitative data that would be expected from a validated method for a similar compound, beta-caryophyllene.[2][3]

Quantitative Data Summary

ParameterResult
Linearity (Concentration Range)25-75 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)1.976 µg/mL
Limit of Quantification (LOQ)5.989 µg/mL
Intraday Precision (%RSD)< 2%
Interday Precision (%RSD)< 2%
Accuracy (Recovery %)98-102%
Retention Time (min)~4.08 min (example from beta-caryophyllene)

Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • Newcrom R1 column (or equivalent C18 column)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water. A common starting point for sesquiterpenes is a ratio of 98:2 (v/v) acetonitrile:water with 0.1% phosphoric acid (or formic acid).[2][3] The exact ratio should be optimized for best separation. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 25, 50, 75 µg/mL).

4. HPLC Method Parameters

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 98:2:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: Ambient or controlled at 30°C

  • Run Time: 10 minutes

5. Sample Preparation

  • For analysis of this compound in essential oils or other complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.

  • The final extract should be dissolved in the mobile phase before injection.

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:Acid) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (this compound in MeOH) C Prepare Calibration Standards B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E->F G Data Acquisition F->G H Generate Calibration Curve G->H I Quantify this compound H->I

References

Application Notes and Protocols for the Quantification of β-Bourbonene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bourbonene is a tricyclic sesquiterpene found in the essential oils of various plants. Its presence contributes to the characteristic aroma of these plants and is of growing interest for its potential biological activities, including anticancer properties. Accurate quantification of β-bourbonene in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed application notes and protocols for the reliable quantification of β-bourbonene using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust analytical technique for volatile and semi-volatile compounds.

Data Presentation: Quantitative Data Summary

The concentration of β-bourbonene can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes reported quantitative data for β-bourbonene in various plant essential oils.

Plant SpeciesPlant PartExtraction Methodβ-Bourbonene Concentration (% of Essential Oil)Reference
Piper nigrumDried SeedsHydrodistillation8.47[1]
Pelargonium graveolens (cv. Bourbon)Aerial PartsHydrodistillation2.7[2]
Lippia albaFresh Stems and LeavesHeadspace Analysis0.5 - 6.5N/A
Salvia broussonetiiAerial PartsHydrodistillationNot specified, but present[3]
Camellia sinensisLeavesNot specifiedReported as present[4]
Aristolochia triangularisNot specifiedNot specifiedReported as present[4]
Prangos heyniaeNot specifiedHydrodistillation1.1[5]

Experimental Protocols

Extraction of Essential Oil from Plant Material

Objective: To extract the volatile compounds, including β-bourbonene, from the plant matrix.

Method: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[1]

Materials:

  • Fresh or dried plant material

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

Protocol:

  • Weigh a suitable amount of the plant material (e.g., 100 g of dried leaves).

  • Place the plant material into the distillation flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to cover the plant material (e.g., 1 L).

  • Set up the Clevenger apparatus with a condenser and a collection tube.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the distillation for a set period (e.g., 3 hours) until no more essential oil is collected.

  • Collect the essential oil from the collection tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of β-Bourbonene by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify β-bourbonene in the extracted essential oil.

Principle: GC separates the volatile components of the essential oil based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of β-bourbonene to that of an internal standard.

Internal Standard Selection: The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantification by correcting for variations in injection volume and instrument response.[6][7] An ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and has a retention time that does not overlap with other components in the sample.[2][7]

For the quantification of β-bourbonene (a sesquiterpene), a suitable internal standard would be another sesquiterpene that is not expected to be in the plant extract under investigation. Longifolene or a deuterated analog of a common sesquiterpene are good candidates. For this protocol, we will use Longifolene as the internal standard.

Materials:

  • β-Bourbonene analytical standard

  • Longifolene (Internal Standard)

  • Hexane or Ethyl Acetate (GC grade)

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps

Protocol:

2.1. Preparation of Standard Solutions

  • Stock Solution of β-Bourbonene (1000 µg/mL): Accurately weigh 10 mg of β-bourbonene standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Stock Solution of Internal Standard (Longifolene, 1000 µg/mL): Accurately weigh 10 mg of longifolene and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the β-bourbonene stock solution to achieve concentrations ranging from, for example, 1 to 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL).

2.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the extracted essential oil into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution to achieve a final concentration similar to the expected concentration of β-bourbonene (e.g., 10 µg/mL).

  • Dilute to the mark with hexane and mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

2.3. GC-MS Instrumental Parameters The following parameters are a starting point and may require optimization for your specific instrument.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial temperature 60°C for 2 min, ramp at 3°C/min to 180°C, then ramp at 10°C/min to 280°C and hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Range40-450 amu
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

2.4. Data Analysis and Quantification

  • Identification: Identify the peaks for β-bourbonene and the internal standard (longifolene) in the chromatogram by comparing their retention times and mass spectra with those of the authentic standards and with spectral libraries (e.g., NIST). The Kovats Retention Index of β-bourbonene can also be used for confirmation.

  • Quantification: For quantification, operate the mass spectrometer in SIM mode. Select characteristic ions for β-bourbonene (e.g., m/z 204, 161, 105) and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of β-bourbonene to the peak area of the internal standard against the concentration of β-bourbonene in the calibration standards.

  • Calculation: Determine the concentration of β-bourbonene in the plant extract sample using the regression equation from the calibration curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_analysis GC-MS Analysis cluster_output Results plant_material Plant Material hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil sample_prep Sample Preparation (with Internal Standard) essential_oil->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis concentration β-Bourbonene Concentration data_analysis->concentration

Caption: Workflow for the quantification of β-bourbonene in plant extracts.

Logical Relationship: Rationale for Internal Standard Use

internal_standard_rationale cluster_problem Sources of Error in GC Analysis cluster_solution Solution: Internal Standard Method cluster_outcome Outcome injection_variability Injection Volume Variability add_is Add Constant Amount of Internal Standard (IS) to all Samples instrument_drift Instrument Response Drift ratio_calculation Calculate Peak Area Ratio (Analyte / IS) add_is->ratio_calculation improved_accuracy Improved Accuracy ratio_calculation->improved_accuracy improved_precision Improved Precision ratio_calculation->improved_precision

Caption: Rationale for using an internal standard in quantitative GC-MS analysis.

Signaling Pathway: β-Bourbonene Induced Apoptosis in Prostate Cancer Cells

Based on existing research, β-bourbonene has been shown to induce apoptosis in prostate cancer cells by modulating key proteins in both the extrinsic and intrinsic apoptosis pathways.[5][8]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway bBourbonene_ext β-Bourbonene FasL FasL bBourbonene_ext->FasL Upregulates Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 bBourbonene_int β-Bourbonene Bcl2 Bcl-2 bBourbonene_int->Bcl2 Downregulates Bax Bax bBourbonene_int->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for β-bourbonene-induced apoptosis.

References

Total Synthesis of β-Bourbonene and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bourbonene is a tricyclic sesquiterpene natural product with a characteristic fused cyclobutane-cyclopentane-cycloheptane ring system.[1] Its compact and rigid molecular architecture has made it an attractive target for total synthesis, providing a platform for the development of novel synthetic methodologies. Furthermore, emerging evidence suggests that β-bourbonene and related sesquiterpenoids possess interesting biological activities, including potential anticancer and neuroprotective effects, making them relevant to the field of drug discovery and development.[2]

This document provides a detailed overview of the total synthesis of β-bourbonene and discusses strategies for the preparation of its analogs. It includes summaries of key synthetic approaches, detailed experimental protocols for pivotal reactions, and a compilation of relevant quantitative data.

Synthetic Strategies for β-Bourbonene

Two major strategies have been successfully employed for the total synthesis of β-bourbonene: a photochemical approach and an enantioselective synthesis.

Photochemical [2+2] Cycloaddition Approach (White and Gupta)

A seminal total synthesis of (±)-β-bourbonene was reported by White and Gupta, which features a key intramolecular [2+2] photocycloaddition to construct the characteristic tricyclic core.[3][4] The synthesis begins with the preparation of a suitably substituted cyclopentene derivative, which then undergoes photochemical cyclization to afford the bourbonene skeleton.

Key Features:

  • Convergent Strategy: The synthesis involves the coupling of two key fragments.

  • Photochemical Cycloaddition: A powerful method for the formation of the strained cyclobutane ring.

  • Stereochemical Control: The stereochemistry of the final product is established during the cycloaddition and subsequent transformations.

Enantioselective Synthesis (Tomioka, Tanaka, and Koga)

An asymmetric total synthesis of (-)-β-bourbonene was achieved by Tomioka, Tanaka, and Koga, employing a chiral auxiliary to control the stereochemistry of the key transformations.[1][5] This approach provides access to the enantiomerically pure natural product.

Key Features:

  • Asymmetric Synthesis: Utilization of a chiral synthon to induce enantioselectivity.

  • High Stereocontrol: Precise control over the formation of multiple stereocenters.

  • Access to Enantiopure Material: Essential for pharmacological studies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the total synthesis of β-bourbonene.

Table 1: Key Reactions and Reported Yields in the Total Synthesis of (±)-β-Bourbonene

Step No.ReactionStarting MaterialProductReagents and ConditionsReported Yield (%)Reference
1Photochemical [2+2] Cycloaddition1-methyl-3-isopropylcyclopentene and cyclopent-2-enoneNorbourbononehv, acetone~25[3][4]
2Wittig ReactionNorbourbonone(±)-β-BourbonenePh3P=CH2, etherNot explicitly stated[3]

Table 2: Reported Biological Activities of Sesquiterpenes and Analogs

CompoundBiological ActivityCell Line/ModelIC50/EC50 (µM)Reference
β-BisaboleneCytotoxicity4T1 (murine breast cancer)48.99 µg/mL[6]
β-BisaboleneCytotoxicityMCF-7 (human breast cancer)66.91 µg/mL[6]
Betulinic acidCytotoxicityMDA-MB-231 (human breast cancer)11.1 - 18.1[7]
Betulinic acidCytotoxicityMCF-7 (human breast cancer)11.1 - 18.1[7]
CYT-Rx20 (β-nitrostyrene derivative)CytotoxicityMCF-7 (human breast cancer)0.81 µg/mL[8]

Experimental Protocols

The following are generalized protocols for the key reactions in the synthesis of β-bourbonene. For detailed experimental procedures, including precise quantities, purification methods, and characterization data, it is imperative to consult the primary literature.

Protocol 1: Photochemical [2+2] Cycloaddition for Norbourbonone Synthesis

Based on the work of White and Gupta.[3][4]

  • Preparation of Reactants: Prepare a solution of 1-methyl-3-isopropylcyclopentene and cyclopent-2-enone in a suitable solvent such as acetone. The concentration of the reactants should be optimized based on the scale of the reaction.

  • Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp equipped with a Pyrex filter at room temperature. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford norbourbonone.

Protocol 2: Wittig Olefination for the Synthesis of (±)-β-Bourbonene

Based on the work of White and Gupta.[3]

  • Preparation of the Wittig Reagent: Prepare methylenetriphenylphosphorane (Ph3P=CH2) from methyltriphenylphosphonium bromide and a strong base such as n-butyllithium or sodium hydride in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Olefination Reaction: Add a solution of norbourbonone in the same anhydrous solvent to the freshly prepared Wittig reagent at room temperature. The reaction is typically stirred for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (±)-β-bourbonene.

Synthesis of β-Bourbonene Analogs

The development of analogs of β-bourbonene is a promising avenue for exploring structure-activity relationships (SAR) and optimizing its biological properties. The functionalization of the bourbonene scaffold can be achieved through various synthetic strategies.[9][10][11][12][13]

Potential Modifications:

  • Modification of the Isopropyl Group: The isopropyl group can be replaced with other alkyl or functionalized groups to probe its role in biological activity.

  • Functionalization of the Exocyclic Methylene Group: The double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new functional groups.

  • Modification of the Tricyclic Core: While synthetically challenging, modifications to the ring system could lead to novel scaffolds with unique biological profiles.

The synthesis of these analogs would likely follow similar synthetic routes as for β-bourbonene, with the necessary modifications introduced at an early stage in the synthesis of the starting materials.

Mandatory Visualizations

Synthetic Workflow Diagrams

Total_Synthesis_of_beta_Bourbonene cluster_white_gupta Photochemical Approach (White & Gupta) A 1-methyl-3-isopropylcyclopentene + Cyclopent-2-enone B Norbourbonone A->B [2+2] Photocycloaddition C (±)-β-Bourbonene B->C Wittig Reaction

Caption: Photochemical synthesis of (±)-β-bourbonene.

Enantioselective_Synthesis_of_beta_Bourbonene cluster_tomioka Enantioselective Approach (Tomioka et al.) D Chiral Butenolide Derivative E Chiral Tricyclic Intermediate D->E Asymmetric [2+2] Photocycloaddition F (-)-β-Bourbonene E->F Multi-step Conversion

Caption: Enantioselective synthesis of (-)-β-bourbonene.

Biological Significance and Potential Applications

β-Bourbonene and other sesquiterpenoids have garnered attention for their potential therapeutic applications. Studies have suggested that these compounds may exhibit cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action is still under investigation but may involve the induction of apoptosis. Furthermore, there is emerging interest in the neuroprotective effects of phytochemicals, including sesquiterpenes, which may have implications for the prevention and treatment of neurodegenerative diseases.[14][15][16][17][18] The total synthesis of β-bourbonene and its analogs provides a valuable tool for further exploring these biological activities and for the development of new therapeutic agents.

References

Application Notes and Protocols for the Use of β-Bourbonene as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bourbonene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a natural product found in a variety of plants and their essential oils, contributing to their characteristic aroma and potential biological activities. Due to its consistent presence and well-defined physicochemical properties, β-Bourbonene serves as an excellent reference standard for the qualitative and quantitative analysis of complex mixtures, particularly in the fields of phytochemistry, flavor and fragrance analysis, and natural product drug discovery.

These application notes provide detailed protocols for the use of β-Bourbonene as a reference standard, focusing on its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Physicochemical Properties of β-Bourbonene

A summary of the key physicochemical properties of β-Bourbonene is presented in the table below, providing essential information for its handling and use as a reference standard.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Appearance Colorless to pale yellow oily liquid[1]
Odor Woody[1]
Boiling Point 121 °C at 11 mmHg[1]
Density 0.899 - 0.908 g/cm³ at 25 °C[1]
Refractive Index 1.500 - 1.507 at 20 °C[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, hexane, ethyl acetate)[2]
Purity (as a reference standard) Typically ≥96%[1]

Quantitative Data of β-Bourbonene in Natural Sources

β-Bourbonene is a common constituent of essential oils from various plant families. The following tables summarize the quantitative data of β-Bourbonene found in different plant species, illustrating its prevalence and concentration variability. This data is crucial for researchers aiming to quantify this compound in similar matrices.

Table 3.1: Concentration of β-Bourbonene in Essential Oils of Various Plant Species

Plant SpeciesFamilyPlant PartConcentration (% of essential oil)Analytical Method
Pelargonium graveolens (Geranium)GeraniaceaeAerial parts2.7GC-MS
Leptocarpha rivularisAsteraceae-0.5GC-MS
Corylus avellana (Hazelnut)BetulaceaeBuds0.2GC-MS
Corylus avellana (Hazelnut)BetulaceaeLeaves0.4GC-MS
Boswellia carteri (Frankincense)BurseraceaeResin0.1 - 2.1GC-MS
Artemisia campestrisAsteraceaeAerial parts8.12 ± 1.09HS-SPME-GC-O-MS

Table 3.2: Concentration of β-Bourbonene in Essential Oils of Salvia Species

Plant SpeciesPlant PartConcentration (% of essential oil)Analytical Method
Salvia tomentosaLeaves0.07GC-MS
Salvia verticillata-up to 1-2%Not Specified

Experimental Protocols

Protocol for Quantitative Analysis of β-Bourbonene using GC-MS

This protocol outlines the procedure for the quantitative analysis of β-Bourbonene in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

4.1.1. Materials and Reagents

  • β-Bourbonene reference standard (≥96% purity)

  • Internal Standard (IS), e.g., epi-Eudesmol or a suitable deuterated sesquiterpene

  • Hexane or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

4.1.2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.[2]

  • β-Bourbonene Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of β-Bourbonene reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of at least five calibration standards by adding a fixed amount of the IS stock solution and varying amounts of the β-Bourbonene stock solution to volumetric flasks and diluting with hexane. An example calibration series is provided below:

Calibration Levelβ-Bourbonene Concentration (µg/mL)IS Concentration (µg/mL)
1550
21050
32550
45050
510050

4.1.3. Sample Preparation

  • Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask.[2]

  • Add a known volume of the internal standard stock solution (e.g., 500 µL to achieve a final concentration of 50 µg/mL).[2]

  • Dilute to the mark with hexane and mix thoroughly.[2]

  • Transfer an aliquot to a GC vial for analysis.

4.1.4. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min.[2]
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Scan Range m/z 40-350
Data Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

4.1.5. Data Analysis

  • Peak Identification: Identify the peaks corresponding to β-Bourbonene and the internal standard based on their retention times and mass spectra. The Kovats Retention Index (RI) for β-Bourbonene on a non-polar column is approximately 1386.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of β-Bourbonene to the peak area of the internal standard. Plot this ratio against the concentration of β-Bourbonene to construct a calibration curve.

  • Quantification: Calculate the peak area ratio of β-Bourbonene to the internal standard in the sample chromatogram. Use the regression equation from the calibration curve to determine the concentration of β-Bourbonene in the sample.

Protocol for Qualitative and Semi-Quantitative Analysis of β-Bourbonene using GC-FID

This protocol is suitable for the rapid screening and semi-quantitative analysis of β-Bourbonene in essential oils.

4.2.1. Materials and Reagents

  • β-Bourbonene reference standard (≥96% purity)

  • Hexane or Ethyl Acetate (GC grade)

  • Essential oil sample

  • GC vials with PTFE-lined caps

4.2.2. Sample Preparation

  • Prepare a 1% (v/v) solution of the essential oil sample in hexane.

  • Prepare a 1 mg/mL solution of the β-Bourbonene reference standard in hexane.

  • Transfer the solutions to GC vials for analysis.

4.2.3. GC-FID Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent with FID detector
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Detector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 60°C, hold for 2 min. Ramp at 4°C/min to 240°C. Hold at 240°C for 5 min.

4.2.4. Data Analysis

  • Peak Identification: Identify the β-Bourbonene peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Semi-Quantitative Analysis (Area Percent Method): The relative percentage of β-Bourbonene in the essential oil can be estimated by dividing the peak area of β-Bourbonene by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that the response factor for all components is similar.

Diagrams

Biosynthetic Pathway of β-Bourbonene

The following diagram illustrates the photochemical conversion of Germacrene D to β-Bourbonene. Germacrene D is a common precursor for many sesquiterpenes.[3]

Biosynthesis_of_beta_Bourbonene cluster_0 Photochemical Conversion Germacrene_D Germacrene D Intermediate Diradical Intermediate Germacrene_D->Intermediate Light (hν) beta_Bourbonene β-Bourbonene Intermediate->beta_Bourbonene Intramolecular Cyclization

Caption: Photochemical conversion of Germacrene D to β-Bourbonene.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps in the quantitative analysis of β-Bourbonene using GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare Calibration Standards (β-Bourbonene & IS) gcms_injection Inject Standards and Sample into GC-MS prep_standards->gcms_injection prep_sample Prepare Sample Solution (Essential Oil & IS) prep_sample->gcms_injection data_acquisition Acquire Chromatographic and Mass Spectral Data gcms_injection->data_acquisition peak_id Identify Peaks (Retention Time & Mass Spectra) data_acquisition->peak_id cal_curve Construct Calibration Curve peak_id->cal_curve quantification Quantify β-Bourbonene in Sample cal_curve->quantification

Caption: Workflow for the quantitative analysis of β-Bourbonene by GC-MS.

Stability and Storage

Sesquiterpenes like β-Bourbonene are generally more stable than monoterpenes due to their lower volatility. However, proper storage is crucial to maintain their integrity as a reference standard.

  • Storage: Store β-Bourbonene in a tightly sealed vial in a cool, dark place, preferably refrigerated at 4°C for long-term storage.

  • Handling: Minimize exposure to air and light to prevent oxidation and degradation. Use in a well-ventilated area.

  • Solutions: Standard solutions should be prepared fresh whenever possible. If stored, they should be kept at 4°C in sealed vials and their stability should be periodically checked.

Conclusion

β-Bourbonene is a valuable reference standard for the accurate identification and quantification of this sesquiterpene in various matrices. The protocols provided herein offer a robust framework for its analysis by GC-MS and GC-FID. Adherence to proper sample and standard preparation, along with optimized instrumental conditions, will ensure reliable and reproducible results for researchers in natural product chemistry, quality control, and drug development.

References

Application Notes and Protocols for Beta-Bourbonene in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

These application notes provide a comprehensive overview of beta-Bourbonene, a sesquiterpene hydrocarbon, and its utility in the flavor and fragrance industry. The information is intended to guide researchers and product developers in effectively utilizing this compound in their formulations.

Introduction to this compound

This compound (CAS No. 5208-59-3) is a naturally occurring bicyclic sesquiterpene found in various essential oils. It is valued for its complex aromatic profile, which contributes pleasant nuances to both flavors and fragrances. Its chemical structure and properties make it a versatile ingredient in a range of consumer products.

Organoleptic Profile: this compound is characterized by a multifaceted aroma and flavor profile. Its primary descriptors include:

  • Herbal: A fresh, green, and slightly medicinal top note.

  • Woody: A dry, warm, and sometimes smoky undertone.

  • Floral: Subtle floral hints that add complexity and softness.

  • Balsamic: A sweet, resinous quality that provides depth and richness.

Quantitative Data

ParameterValueSource
Recommended Usage Level in Fragrance Concentrate Up to 5.0000%The Good Scents Company[1]
Maximised Survey-derived Daily Intake (MSDI) - EU 0.012 µ g/capita/day The Good Scents Company[1]
Maximised Survey-derived Daily Intake (MSDI) - USA 0.20 µ g/capita/day The Good Scents Company[1]
Concentration in Rose-Scented Geranium Oil (Pelargonium graveolens) 0.3% - 2.7%[2][3]

Experimental Protocols

Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound to characterize its aroma profile and determine its detection threshold in a hydroalcoholic solution, a common base for fragrances.

Objective: To determine the odor profile and detection threshold of this compound.

Materials:

  • This compound (96% minimum purity)[1]

  • Odor-free 95% ethanol

  • Distilled, deionized water

  • Glass sniffing strips

  • Airtight glass vials

  • Graduated pipettes

  • A panel of at least 8-10 trained sensory analysts

Procedure:

  • Stock Solution Preparation: Prepare a 1% solution of this compound in 95% ethanol.

  • Serial Dilution: Create a series of dilutions from the stock solution in a 50:50 ethanol/water base. A logarithmic dilution scale (e.g., 0.1%, 0.01%, 0.001%, etc.) is recommended to cover a broad concentration range.

  • Odor Profile Description:

    • Dip a sniffing strip into the 1% solution for 2-3 seconds.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strip to the panelists and ask them to describe the aroma at different time intervals (top note, middle note, and base note).

    • Record all descriptors used by the panelists.

  • Odor Detection Threshold Determination (Ascending Forced-Choice Method):

    • Prepare a series of triangle tests. Each test will consist of three samples: two blanks (50:50 ethanol/water) and one containing a specific dilution of this compound.

    • Start with the lowest concentration and present the triangle sets to the panelists in ascending order of concentration.

    • For each set, panelists are asked to identify the "odd" sample.

    • The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive triangle tests.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Data Analysis:

  • Compile a list of all aroma descriptors and their frequency of mention to create a comprehensive odor profile.

  • Calculate the geometric mean of the individual detection thresholds to determine the group's odor detection threshold.

Protocol for Incorporation of this compound into a Fragrance Formulation

This protocol provides a general guideline for incorporating this compound into a woody-floral fragrance concentrate.

Objective: To evaluate the effect of this compound on a model fragrance formulation.

Materials:

  • This compound (1% solution in ethanol)

  • A base woody-floral fragrance accord (e.g., a simple blend of cedarwood, sandalwood, rose, and jasmine absolutes)

  • Odor-free 95% ethanol

  • Glass beakers and stirring rods

  • Graduated pipettes

  • Sniffing strips

Procedure:

  • Prepare the Base Accord: Create a sufficient quantity of the woody-floral base accord.

  • Create a Series of Modifications:

    • Prepare several variations of the base accord with increasing concentrations of the 1% this compound solution (e.g., 0.1%, 0.5%, 1%, 2%, and 5% of the total concentrate).

    • Ensure thorough mixing of each variation.

  • Sensory Evaluation:

    • Dip sniffing strips into each of the modified accords and the original base accord (as a control).

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strips to a panel of perfumers or trained evaluators in a randomized and blind manner.

    • Ask the panelists to evaluate the impact of this compound on the overall fragrance profile, noting changes in top notes, heart, and dry-down, as well as any perceived effects on longevity or diffusion.

  • Application Testing (Optional):

    • Incorporate the most promising fragrance modifications into a simple product base (e.g., an unscented lotion or soap).

    • Evaluate the performance of the fragrance in the product, noting any changes in scent profile or stability over time.

Data Analysis:

  • Collect and analyze the descriptive feedback from the evaluation panel to understand the contribution of this compound at different concentrations.

  • Identify the optimal concentration that enhances the desired characteristics of the fragrance without overpowering other notes.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_stock Prepare 1% Stock Solution of this compound in Ethanol prep_dilutions Create Serial Dilutions in Ethanol/Water prep_stock->prep_dilutions odor_profile Odor Profile Description (Sniffing Strips) prep_dilutions->odor_profile threshold_test Odor Detection Threshold (Ascending Forced-Choice) prep_dilutions->threshold_test compile_descriptors Compile Aroma Descriptors odor_profile->compile_descriptors calc_threshold Calculate Geometric Mean of Thresholds threshold_test->calc_threshold

Caption: Workflow for the sensory evaluation of this compound.

Logical_Relationship_Fragrance_Formulation cluster_input Inputs cluster_process Process cluster_output Outputs ingredient This compound blending Blending at Varying Concentrations ingredient->blending base_accord Base Fragrance Accord (e.g., Woody-Floral) base_accord->blending evaluation Sensory Evaluation (Panelists) blending->evaluation optimized_fragrance Optimized Fragrance with Enhanced Profile evaluation->optimized_fragrance application Application in Consumer Product optimized_fragrance->application

Caption: Logical relationship in fragrance formulation with this compound.

Applications in Flavor and Fragrance

Fragrance:

  • Fine Fragrances: this compound can be used to add a natural, herbal-woody character to chypre, fougère, and woody fragrances. Its floral undertones can help to bridge the gap between woody and floral notes, creating a more harmonious and complex scent profile.

  • Personal Care Products: In products such as soaps, lotions, and shampoos, this compound can impart a fresh, clean, and subtly sophisticated aroma.

  • Household Products: It can be used in air fresheners and cleaning products to provide a natural and pleasant scent, masking malodors effectively.

Flavor:

  • Beverages: In trace amounts, this compound can add a subtle herbal and woody complexity to beverages like gin, herbal liqueurs, and certain types of tea.

  • Savory Foods: Its flavor profile can complement savory applications such as sauces, marinades, and snack seasonings, providing a unique herbal and slightly spicy note.

Regulatory Information

  • FEMA Number: Not assigned.

  • FDA Regulation: this compound is listed by the FDA as a synthetic flavoring substance permitted for direct addition to food for human consumption (21 CFR 172.515).[1]

  • JECFA Number: 1345.[1]

Conclusion

This compound is a valuable ingredient for the flavor and fragrance industry, offering a unique and complex aromatic profile. Its herbal, woody, floral, and balsamic characteristics make it suitable for a wide range of applications. The provided protocols offer a starting point for researchers and product developers to explore the full potential of this versatile sesquiterpene. Further research into its sensory thresholds and synergistic effects with other aroma chemicals will continue to expand its application in creating innovative and appealing consumer products.

References

In Vitro Application Notes and Protocols for β-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bourbonene is a tricyclic sesquiterpene found in the essential oils of various plants. As a member of the diverse class of sesquiterpenoids, β-Bourbonene has garnered interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] This document provides detailed application notes and standardized protocols for the in vitro evaluation of β-Bourbonene, designed to assist researchers in the fields of oncology and inflammation in exploring its mechanism of action and therapeutic potential.

Anticancer Activity of β-Bourbonene

Recent studies have demonstrated that β-Bourbonene exhibits significant anticancer effects, particularly against prostate cancer cells.[1] The primary mechanisms of action identified in vitro include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3]

Data Presentation: Anticancer Effects

The following tables summarize the quantitative data on the effects of β-Bourbonene on the human prostate cancer cell line, PC-3M.

Table 1: Inhibition of PC-3M Cell Proliferation by β-Bourbonene

β-Bourbonene Concentration (µg/mL)Inhibition Rate (%)
2525.3 ± 2.1
5048.7 ± 3.5
10072.1 ± 4.2

Data adapted from Wang Z, et al. Oncol Lett. 2018.[3]

Table 2: Induction of Apoptosis in PC-3M Cells by β-Bourbonene

β-Bourbonene Concentration (µg/mL)Apoptotic Rate (%) (Annexin V+/PI- & Annexin V+/PI+)
0 (Control)5.2 ± 0.8
2518.4 ± 1.5
5035.6 ± 2.9
10058.9 ± 4.1

Data adapted from Wang Z, et al. Oncol Lett. 2018.[3]

Table 3: Effect of β-Bourbonene on PC-3M Cell Cycle Distribution

β-Bourbonene Concentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.3 ± 3.732.1 ± 2.512.6 ± 1.8
2568.9 ± 4.121.5 ± 2.19.6 ± 1.2
5075.4 ± 4.516.2 ± 1.98.4 ± 1.1
10082.1 ± 5.210.3 ± 1.57.6 ± 0.9

Data adapted from Wang Z, et al. Oncol Lett. 2018.[3]

Experimental Protocols: Anticancer Assays

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the inhibitory effect of β-Bourbonene on cancer cell proliferation.

Materials:

  • Human prostate cancer cell line (e.g., PC-3M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • β-Bourbonene stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed PC-3M cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of β-Bourbonene in complete medium to achieve final concentrations of 25, 50, and 100 µg/mL. Include a vehicle control (DMSO concentration matched to the highest β-Bourbonene concentration).

  • Replace the medium in each well with 100 µL of the prepared β-Bourbonene dilutions or control medium.

  • Incubate the plates for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the inhibition rate using the following formula: Inhibition Rate (%) = [1 - (OD_treated - OD_blank) / (OD_control - OD_blank)] x 100

This protocol describes the detection and quantification of apoptosis induced by β-Bourbonene using flow cytometry.

Materials:

  • PC-3M cells

  • 6-well cell culture plates

  • β-Bourbonene

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed PC-3M cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with β-Bourbonene at final concentrations of 25, 50, and 100 µg/mL for 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[3]

This protocol details the analysis of cell cycle distribution in β-Bourbonene-treated cells using PI staining and flow cytometry.

Materials:

  • PC-3M cells

  • 6-well cell culture plates

  • β-Bourbonene

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat PC-3M cells with β-Bourbonene as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.

  • Add PI to a final concentration of 50 µg/mL and incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

beta_Bourbonene β-Bourbonene FasL FasL beta_Bourbonene->FasL Upregulates Bcl2 Bcl-2 beta_Bourbonene->Bcl2 Downregulates Bax Bax beta_Bourbonene->Bax Upregulates Fas Fas Receptor FasL->Fas Procaspase8 Pro-caspase-8 Fas->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid tBid tBid Bid->tBid tBid->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Apoptosome->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: β-Bourbonene induced apoptosis signaling pathway.

start Start: Cancer Cell Culture treatment Treat with β-Bourbonene (Varying Concentrations) start->treatment incubation Incubate (e.g., 48h) treatment->incubation proliferation_assay Cell Proliferation Assay (CCK-8) incubation->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) proliferation_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End: Evaluate Anticancer Efficacy data_analysis->end

Caption: Experimental workflow for anticancer evaluation.

Anti-inflammatory Activity of β-Bourbonene

Sesquiterpenes are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. While specific in vitro anti-inflammatory data for β-Bourbonene is limited, the following protocols are based on standard assays used to evaluate similar compounds and can be adapted for the investigation of β-Bourbonene.

Data Presentation: Anti-inflammatory Effects (Hypothetical)

The following tables are templates for presenting potential data from in vitro anti-inflammatory assays.

Table 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)
Control (untreated)
LPS (1 µg/mL)
LPS + β-Bourbonene (10 µg/mL)
LPS + β-Bourbonene (25 µg/mL)
LPS + β-Bourbonene (50 µg/mL)

Table 5: Inhibition of Pro-inflammatory Cytokine (TNF-α, IL-6) Secretion in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)
LPS (1 µg/mL)
LPS + β-Bourbonene (10 µg/mL)
LPS + β-Bourbonene (25 µg/mL)
LPS + β-Bourbonene (50 µg/mL)
Experimental Protocols: Anti-inflammatory Assays

This protocol measures the effect of β-Bourbonene on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • β-Bourbonene

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of β-Bourbonene for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

This protocol is for quantifying the inhibitory effect of β-Bourbonene on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • RAW 264.7 cells

  • β-Bourbonene

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed and treat RAW 264.7 cells with β-Bourbonene and LPS as described in the NO production assay.

  • After 24 hours of incubation, collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, add the supernatants to the antibody-coated wells, followed by the detection antibody and substrate.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Signaling Pathway

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκB IKK_complex->IkB beta_Bourbonene β-Bourbonene beta_Bourbonene->IKK_complex Inhibits NFkB NF-κB (p65/p50) IkB->NFkB IkB_p P-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the in vitro investigation of β-Bourbonene's anticancer and potential anti-inflammatory activities. These standardized methods will enable researchers to obtain reliable and reproducible data, facilitating the elucidation of β-Bourbonene's mechanisms of action and its potential as a novel therapeutic agent. Further studies are warranted to expand on these findings and explore the full therapeutic spectrum of this promising natural compound.

References

Application Notes and Protocols for the Detection of Trace Beta-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Bourbonene is a tricyclic sesquiterpene found in the essential oils of various plants. Its presence and concentration can be of interest in the fields of flavor and fragrance chemistry, natural product research, and pharmacology. The detection and quantification of trace amounts of this compound in complex matrices such as plant extracts, essential oils, and biological fluids present an analytical challenge due to its volatility and the potential for matrix interference. This document provides detailed application notes and protocols for the sensitive and selective analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[1] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification. For trace analysis, techniques such as Headspace Solid-Phase Microextraction (HS-SPME) can be employed to pre-concentrate the analyte from the sample matrix.

Data Presentation: Quantitative Performance

Accurate quantification of this compound requires the validation of the analytical method. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. While specific quantitative data for this compound is not widely published, the following table summarizes representative performance data for the analysis of similar sesquiterpenes using GC-MS, which can be expected for a validated this compound method.

ParameterTypical ValueMethodMatrixReference
Limit of Detection (LOD) 0.05 µg/LHS-SPME-GC-MSWine[2]
Limit of Quantification (LOQ) 0.15 µg/LHS-SPME-GC-MSWine[2]
Linearity (R²) ≥ 0.99GC-MSNot Specified[3][4]
Recovery 80-115%GC-MSNot Specified[3][5]

Note: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or calculated from the standard deviation of the response and the slope of the calibration curve.[2][6] These values should be experimentally determined for this compound in the specific sample matrix.

Experimental Protocols

Protocol 1: Solvent Extraction for this compound Analysis in Plant Material

This protocol describes a general method for the solvent extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material

  • Analytical standard of this compound

  • Internal standard (e.g., epi-Eudesmol or a deuterated analog)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Micropipettes

Procedure:

  • Weigh 100 mg of the dried, powdered plant material into a 2 mL glass vial.

  • Add a known amount of internal standard solution.

  • Add 1.5 mL of ethyl acetate to the vial.

  • Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the vial at 5,000 x g for 10 minutes to pellet the plant material.

  • Carefully transfer the supernatant to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

  • Transfer the dried extract to a new vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is suitable for the extraction of volatile compounds like this compound from liquid or solid matrices.

Materials:

  • Sample (e.g., essential oil, wine, or plant material) in a headspace vial

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME holder

  • Heater/agitator for headspace vials

Procedure:

  • Place a known amount of the sample into a headspace vial and seal it.

  • Place the vial in the heater/agitator and allow the sample to equilibrate at a set temperature (e.g., 40-60°C) for a defined period (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 15-30 minutes) to adsorb the volatile compounds.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption of the analytes onto the GC column.

Protocol 3: GC-MS Analysis of this compound

The following are typical GC-MS parameters for the analysis of sesquiterpenes. Optimization may be required for specific instruments and matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 3°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode: Full scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

  • Scan Range: m/z 40-300.

Identification of this compound:

  • Retention Time: Compare the retention time of the peak in the sample chromatogram to that of a pure this compound standard.

  • Kovats Retention Index (RI): Calculate the RI of the peak and compare it to published values. The reported RI for this compound on a semi-standard non-polar column is 1374.[7]

  • Mass Spectrum: Compare the mass spectrum of the peak to the reference spectrum of this compound from a spectral library (e.g., NIST). The molecular ion is m/z 204, with characteristic fragment ions.[8][9]

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material, Essential Oil) Extraction Extraction (Solvent Extraction or HS-SPME) Sample->Extraction GC_Separation Gas Chromatography (Separation) Extraction->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Identification Identification (Retention Time, Mass Spectrum) MS_Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Result Quantification->Result Final Result (Concentration of β-Bourbonene)

Caption: General workflow for the analysis of this compound.

GCMS_Logic cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation by Boiling Point & Polarity) Injector->Column IonSource Ion Source (Electron Ionization & Fragmentation) Column->IonSource Eluting Analytes MassAnalyzer Mass Analyzer (Separation of Ions by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Mass Spectrum

Caption: Logical relationship of GC-MS system components.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing β-Bourbonene Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers and professionals seeking to optimize the extraction of β-bourbonene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your extraction efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of β-bourbonene, providing potential causes and actionable solutions.

Low or No β-Bourbonene Yield

Issue: After performing the extraction, the yield of β-bourbonene is significantly lower than expected or undetectable.

Potential CauseRecommended Solution
Inappropriate Extraction Method The chosen method may not be optimal for β-bourbonene. For thermally sensitive compounds, high-temperature methods like steam distillation can lead to degradation. Consider alternative methods like supercritical CO2 extraction or solvent extraction at controlled temperatures.
Suboptimal Extraction Parameters Each extraction method has critical parameters that influence yield. For instance, in Supercritical CO2 Extraction , pressure and temperature are crucial; for Solvent Extraction , the choice of solvent and extraction time are key. Systematically optimize these parameters.
Incorrect Plant Material Preparation The physical state of the plant material significantly impacts extraction efficiency. Ensure the plant material is properly dried and ground to a consistent, fine particle size to maximize the surface area for solvent interaction.[1]
Low Concentration in Source Material The natural abundance of β-bourbonene can vary depending on the plant species, geographical location, and harvest time. If possible, source plant material known for high β-bourbonene content, such as certain species of Solidago.[2][3]
Compound Degradation β-Bourbonene, like many sesquiterpenes, can be susceptible to degradation from heat, light, and oxygen.[4] Protect extracts from light and store them at low temperatures (e.g., -20°C).[1] For thermal methods, minimize extraction time at high temperatures.
Formation of Emulsions in Liquid-Liquid Extraction

Issue: During solvent extraction, an emulsion forms between the aqueous and organic layers, making separation difficult and potentially trapping the target compound.

Potential CauseRecommended Solution
Presence of Surfactant-like Molecules Plant extracts often contain compounds like lipids and proteins that can act as emulsifiers.[1]
Excessive Agitation Shaking the separation funnel too vigorously can induce emulsion formation.[5]
Breaking the Emulsion - Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] - Centrifugation: Centrifuging the mixture can force the separation of the layers.[5] - Filtration: Pass the mixture through a bed of glass wool or a phase separation filter.[5] - Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[5]

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of β-bourbonene?

A1: The optimal extraction method depends on various factors, including the starting material and available equipment.

  • Supercritical CO2 (SC-CO2) Extraction is often considered a superior method as it allows for selective extraction by manipulating temperature and pressure, and it uses a non-toxic, easily removable solvent.[6] This method can yield high-purity extracts without thermal degradation of the target compound.

  • Solvent Extraction can also provide high yields, but the choice of solvent is critical. The polarity of the solvent should be optimized to selectively dissolve β-bourbonene.[1][7]

  • Steam Distillation is a traditional method but may lead to lower yields of thermally sensitive compounds like β-bourbonene due to potential degradation at high temperatures.[1]

Q2: What is the best solvent for extracting β-bourbonene?

A2: β-Bourbonene is a sesquiterpene hydrocarbon, making it nonpolar. Therefore, nonpolar solvents are generally more effective for its extraction.

  • n-Hexane is a commonly used nonpolar solvent for extracting sesquiterpenes.

  • Ethanol , while polar, can be used, often in mixtures with water, to extract a broader range of compounds.[8] For higher selectivity towards β-bourbonene, a less polar solvent is preferable. A sequential extraction, starting with a nonpolar solvent followed by a more polar one, can help in fractionating the extract.[1]

Q3: How can I improve the purity of my β-bourbonene extract?

A3: To improve purity, consider the following:

  • Optimize Solvent Polarity: Use a solvent with a polarity that closely matches that of β-bourbonene to minimize the co-extraction of undesirable compounds.[1]

  • Sequential Extraction: Perform a multi-step extraction with solvents of varying polarities.[1]

  • Chromatography: After initial extraction, use column chromatography to separate β-bourbonene from other components in the crude extract.

Q4: Can β-bourbonene be synthesized instead of extracted?

A4: Yes, β-bourbonene can be synthesized. One documented method involves the photochemical irradiation of germacrene D, a compound found in various essential oils. This process can achieve a high conversion ratio.

Experimental Protocols & Data

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for β-bourbonene yield across different methods is limited in publicly available literature, the following table provides a general comparison of extraction methods for sesquiterpenes. Yields are highly dependent on the plant material and specific experimental conditions.

Extraction MethodTypical Yield Range (Total Essential Oil)Key Parameters to OptimizeAdvantagesDisadvantages
Steam Distillation 0.1 - 2.0%Temperature, Pressure, Distillation TimeLow cost, simple setupPotential for thermal degradation of compounds
Solvent Extraction 1 - 10%Solvent Type, Temperature, Time, Solid-to-Solvent RatioHigh yield, suitable for a wide range of compoundsUse of potentially toxic and flammable organic solvents, solvent residue in the final product
Supercritical CO2 Extraction 2 - 15%Pressure, Temperature, CO2 Flow Rate, Co-solventHigh purity, no solvent residue, tunable selectivityHigh initial equipment cost
Detailed Experimental Methodologies
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves and flowers of Solidago species) and grind it to a coarse powder.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.

  • Distillation:

    • Place a known quantity of the powdered plant material into the distillation flask.

    • Add distilled water to the flask, typically at a solid-to-solvent ratio of 1:10 to 1:20 (g/mL).

    • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.

    • Continue the distillation for a predetermined time (e.g., 3-4 hours), or until no more oil is collected.

  • Collection and Separation:

    • The steam and essential oil vapor will condense and be collected in the separator.

    • The essential oil, being less dense than water, will form a layer on top.

    • Separate the oil from the aqueous phase (hydrosol).

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it in a sealed, dark vial at a low temperature.

  • Preparation of Plant Material: Dry and finely grind the plant material.

  • Apparatus Setup: Set up a Soxhlet extractor with a round-bottom flask, extraction thimble, and condenser.

  • Extraction:

    • Place a known amount of the powdered plant material into the cellulose thimble.

    • Fill the round-bottom flask with a suitable solvent (e.g., n-hexane) to about two-thirds of its volume.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble, extracting the desired compounds.

    • The extraction process is continuous as the solvent is siphoned back into the round-bottom flask. Continue for several hours until the solvent in the siphon tube runs clear.

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude extract can be further purified using column chromatography to isolate β-bourbonene.

  • Preparation of Plant Material: Dry and grind the plant material to a uniform particle size.

  • Apparatus Setup: Use a laboratory-scale supercritical fluid extraction system.

  • Extraction:

    • Pack the ground plant material into the extraction vessel.

    • Pressurize and heat the liquid CO2 to bring it to a supercritical state (e.g., above 31.1°C and 73.8 bar).

    • Pass the supercritical CO2 through the extraction vessel at a controlled flow rate.

    • The pressure and temperature can be adjusted to optimize the extraction of β-bourbonene. For example, pressures may range from 100 to 350 bar and temperatures from 40 to 60°C.[9]

  • Separation and Collection:

    • The CO2 containing the extracted compounds is passed into a separator where the pressure is reduced.

    • This causes the CO2 to return to a gaseous state, leaving behind the extracted oil.

    • The CO2 can be recycled.

  • Analysis: Analyze the collected extract for its β-bourbonene content using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Extraction_Troubleshooting Troubleshooting Low β-Bourbonene Yield cluster_solutions Potential Solutions start Low/No β-Bourbonene Yield Detected check_method Review Extraction Method (Steam Distillation, Solvent, SC-CO2) start->check_method check_params Review Extraction Parameters (Temp, Time, Pressure, Solvent) start->check_params check_material Evaluate Plant Material (Source, Preparation) start->check_material check_degradation Assess for Compound Degradation (Heat, Light, Oxygen Exposure) start->check_degradation solution_method Switch to a lower temperature method (e.g., SC-CO2 or cold solvent extraction) check_method->solution_method solution_params Systematically optimize parameters (e.g., solvent polarity, pressure) check_params->solution_params solution_material Ensure fine, uniform particle size Source high-quality raw material check_material->solution_material solution_degradation Minimize heat and light exposure Store extracts properly (-20°C) check_degradation->solution_degradation end_point Re-evaluate Yield solution_method->end_point solution_params->end_point solution_material->end_point solution_degradation->end_point

Caption: A logical workflow for troubleshooting low β-bourbonene yield.

Extraction_Method_Selection Decision-Making Workflow for β-Bourbonene Extraction start Goal: Extract β-Bourbonene q_purity High Purity Required? start->q_purity q_thermal Is the compound thermally sensitive? q_purity->q_thermal No method_scfe Supercritical CO2 Extraction q_purity->method_scfe Yes q_cost Is initial equipment cost a major constraint? q_thermal->q_cost No q_thermal->method_scfe Yes q_cost->method_scfe No method_solvent Solvent Extraction q_cost->method_solvent Yes method_steam Steam Distillation q_cost->method_steam Yes note_scfe note_scfe method_scfe->note_scfe High selectivity and purity, no solvent residue. note_solvent note_solvent method_solvent->note_solvent Requires solvent removal and potential for impurities. note_steam note_steam method_steam->note_steam Risk of thermal degradation of β-bourbonene.

References

Technical Support Center: Chemical Synthesis of β-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of β-Bourbonene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this sesquiterpene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of β-Bourbonene.

Issue 1: Low Yield in the Photochemical [2+2] Cycloaddition Step

The formation of the tricyclic core of β-Bourbonene often relies on an intramolecular [2+2] photocycloaddition. Low yields in this key step are a frequent challenge.

Potential CauseRecommended Solution
Inadequate Irradiation Ensure the light source (e.g., low or high-pressure mercury lamp) is functioning optimally. Increase irradiation time if necessary. Internal irradiation may be more efficient than external irradiation.[1]
Incorrect Solvent The choice of solvent is critical. While n-hexane is commonly used, other non-polar solvents should be tested. Ensure the solvent is dry and deoxygenated.[1]
Presence of Quenchers Impurities in the starting material or solvent can quench the excited state. Purify all reagents and solvents thoroughly.
Suboptimal Concentration The concentration of the reactant can influence the efficiency of the intramolecular reaction. Experiment with a range of concentrations to find the optimal conditions.
Use of a Photosensitizer In some cases, a photosensitizer like acetone can improve the reaction efficiency. If using a sensitizer, ensure it is pure and used at an appropriate concentration.[1]
Issue 2: Formation of Stereoisomers and Other Byproducts

The stereochemistry of β-Bourbonene is crucial, and the formation of unwanted stereoisomers or other byproducts can complicate purification and reduce the overall yield.

Potential CauseRecommended Solution
Lack of Stereocontrol in the Cycloaddition The stereochemical outcome of the photocycloaddition can be influenced by the substrate's conformation. The use of chiral auxiliaries or catalysts may be necessary for asymmetric synthesis.[2]
"Head-to-Head" vs. "Head-to-Tail" Cycloaddition The photocycloaddition can sometimes yield a mixture of "head-to-head" and "head-to-tail" adducts. The reaction conditions, including solvent and temperature, can influence this ratio.[3]
Side Reactions of the Intermediate Diradical The diradical intermediate in the photocycloaddition can undergo side reactions other than ring closure. Lowering the reaction temperature may help to minimize these pathways.
Isomerization of the Final Product β-Bourbonene can potentially isomerize under certain conditions (e.g., acidic or basic work-up). Ensure work-up and purification steps are performed under neutral conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of β-Bourbonene?

A1: Common starting materials include germacrene D, which can be isolated from essential oils like that of Solidago altissima L., or through a multi-step total synthesis commencing from simpler cyclic precursors like cyclopent-2-enone and 1-methyl-3-isopropylcyclopentene.[1][3]

Q2: What is the key reaction in the total synthesis of β-Bourbonene?

A2: A critical step in many synthetic routes to β-Bourbonene is the intramolecular [2+2] photocycloaddition, which constructs the characteristic tricyclo[5.3.0.02,6]decane skeleton.[2][3]

Q3: What are typical yields for the conversion of germacrene D to β-Bourbonene?

A3: The conversion of germacrene D to β-Bourbonene via photocycloaddition can be quite efficient, with reported yields ranging from 75% to nearly 100% under optimized conditions.[1] The overall yield of a total synthesis from simpler starting materials will be significantly lower.

Q4: How can β-Bourbonene be purified?

A4: β-Bourbonene is typically purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[1]

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Standard laboratory safety procedures should be followed. Photochemical reactions require appropriate eye protection from UV radiation. When working with flammable solvents like n-hexane, ensure proper ventilation and avoid ignition sources.

Experimental Protocols

Protocol 1: Synthesis of β-Bourbonene from Germacrene D

This protocol is based on the photochemical cyclization of germacrene D.[1]

Materials:

  • Essential oil containing germacrene D (e.g., from Solidago altissima L.)

  • n-Hexane

  • Acetone (optional, as a photosensitizer)

  • Low or high-pressure mercury lamp

  • Reaction vessel suitable for photochemistry

  • Distillation apparatus or chromatography equipment

Procedure:

  • Dissolve the essential oil containing germacrene D in n-hexane. A typical concentration would be around 100 g of oil in 20 L of n-hexane.

  • If using a photosensitizer, add acetone to the solution (e.g., 1% by volume).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Irradiate the solution with a low or high-pressure mercury lamp. The reaction time can be significant (e.g., up to 500 hours for a large-scale reaction with a low-pressure lamp).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography to obtain pure β-Bourbonene.

Protocol 2: Key Steps in the Total Synthesis of β-Bourbonene

This protocol outlines the key photochemical cycloaddition and subsequent conversion to β-Bourbonene as described by White and Gupta.[3]

Step 1: Photochemical Cycloaddition

  • A solution of cyclopent-2-enone and 1-methyl-3-isopropylcyclopentene in a suitable solvent is irradiated with a mercury lamp.

  • This reaction yields a mixture of two tricyclic ketones, norbourbonone and its isomer.

  • The products are separated by chromatography.

Step 2: Conversion of Norbourbonone to β-Bourbonene (Wittig Reaction)

  • A solution of triphenylmethylenephosphorane (Wittig reagent) is prepared in ether from triphenylmethylphosphonium bromide and a strong base (e.g., phenyllithium).

  • Norbourbonone, dissolved in ether, is added to the Wittig reagent.

  • The reaction mixture is stirred for several hours.

  • The reaction is quenched, and the product is extracted and purified by chromatography to yield β-Bourbonene.

Quantitative Data

Table 1: Reported Yields for the Conversion of Germacrene D to β-Bourbonene

Starting Material SourceIrradiation ConditionsSensitizerConversion Ratio (%)Isolated Yield of β-Bourbonene (g)Reference
Essential oil of Solidago altissima L. (100 g)Low-pressure mercury lamp, 500 hoursNoneNot specified32[1]
Essential oil of Solidago altissima L. (100 g)Not specifiedAcetone (1%)Not specified36[1]
Isolated germacrene D (14 g)Low-pressure mercury lamp, 190 hoursNone~93%13[1]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Photocycloaddition cause1 Inadequate Irradiation? start->cause1 cause2 Incorrect Solvent? start->cause2 cause3 Presence of Quenchers? start->cause3 cause4 Suboptimal Concentration? start->cause4 solution1 Optimize light source and irradiation time cause1->solution1 solution2 Test different dry, deoxygenated solvents cause2->solution2 solution3 Purify all reagents and solvents cause3->solution3 solution4 Perform a concentration study cause4->solution4 end end solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

Caption: Troubleshooting workflow for low yields in the photocycloaddition step.

Beta_Bourbonene_Synthesis_Workflow cluster_route1 Total Synthesis Route cluster_route2 Semi-Synthesis Route start1 Cyclopent-2-enone + 1-Methyl-3-isopropylcyclopentene step1_1 [2+2] Photocycloaddition start1->step1_1 product1 Norbourbonone step1_1->product1 step1_2 Wittig Reaction product1->step1_2 end_product β-Bourbonene step1_2->end_product start2 Germacrene D step2_1 Photocyclization start2->step2_1 step2_1->end_product

References

Technical Support Center: Resolving Co-elution in β-Bourbonene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution issues encountered during the chromatographic analysis of β-bourbonene.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter during your experiments.

Question: My chromatogram shows a peak I believe to be β-bourbonene, but it has a poor shape (e.g., a shoulder or tailing). What is the likely cause and how can I resolve it?

Answer: A distorted peak shape is a common indicator of co-elution, where another compound is eluting at a very similar retention time.[1][2] This is particularly prevalent with sesquiterpene isomers like β-bourbonene, which often share similar chemical and physical properties, leading to incomplete separation.[3] Another potential issue could be analyte degradation in a hot GC inlet, especially for thermally sensitive sesquiterpenes.[3]

To resolve this, consider the following steps:

  • Confirm Co-elution: If using a mass spectrometry (MS) detector, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the trailing edge indicates the presence of more than one compound.[2] If using a Diode Array Detector (DAD) in HPLC, a peak purity analysis can achieve the same goal.[1][2]

  • Optimize GC Method: Systematically adjust your chromatographic parameters. The primary goal is to alter the selectivity and/or efficiency of your separation.[4]

  • Check for Analyte Degradation: Use a deactivated inlet liner to minimize active sites that could cause degradation.[3]

Question: I have confirmed co-elution. What are the first steps to optimize my Gas Chromatography (GC) method for better separation?

Answer: Method optimization is crucial for resolving co-eluting peaks.[3] The resolution between two peaks is governed by efficiency, selectivity, and the retention factor.[5] Start by adjusting the GC oven temperature program and the carrier gas flow rate.

  • Temperature Program: Modifying the temperature ramp can significantly impact separation.[3]

    • Lower the Initial Temperature: This can improve the focusing of early eluting peaks.

    • Reduce the Ramp Rate: A slower temperature ramp, especially around the elution time of β-bourbonene, increases the interaction time with the stationary phase and can improve separation.[6]

    • Incorporate Isothermal Holds: Adding a brief isothermal hold (1-2 minutes) just before the elution of the target peaks can enhance resolution.[3]

  • Carrier Gas Flow Rate: Adjusting the flow rate of your carrier gas (e.g., Helium) can drastically affect resolution.[6] A lower flow rate generally improves peak separation, though it may increase analysis time.[5]

Below is a logical workflow for troubleshooting co-elution issues.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Solutions cluster_3 Phase 4: Verification start Suspected Co-elution (Peak Tailing, Shoulder, Impure Spectrum) check_ms Examine Mass Spectra Across the Peak start->check_ms pure_spec Consistent Spectrum: Peak is Likely Pure check_ms->pure_spec impure_spec Inconsistent Spectrum: Co-elution Confirmed check_ms->impure_spec optimize_method Optimize GC Method impure_spec->optimize_method Start Optimization temp_program Adjust Temperature Program (Slower Ramp, Isothermal Holds) optimize_method->temp_program flow_rate Adjust Carrier Gas Flow Rate temp_program->flow_rate change_column Change GC Column (Different Stationary Phase) flow_rate->change_column If resolution is still poor sample_prep Refine Sample Preparation (e.g., SPE, LLE) change_column->sample_prep final_check Analyze Chromatogram sample_prep->final_check resolved Resolution Achieved (Rs > 1.5) final_check->resolved not_resolved Further Optimization Needed final_check->not_resolved

Caption: Troubleshooting workflow for co-eluting peaks.

Question: When should I consider changing my GC column to resolve β-bourbonene co-elution?

Answer: If optimizing the temperature program and flow rate does not provide adequate separation, the issue may be the column's selectivity.[2] The stationary phase chemistry is the primary factor determining selectivity.

Consider changing the column if:

  • You are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) and co-elution persists.

  • The co-eluting compounds are isomers with very similar boiling points.

Solution: Switch to a column with a different stationary phase to alter the elution order.[3][7] For sesquiterpenes, moving from a non-polar to a mid-polar or even a polar stationary phase (like a wax-type column) can resolve co-eluting compounds.[3] For separating enantiomers, a specialized chiral stationary phase is required.[3] A longer column or one with a smaller internal diameter can also increase separation efficiency.[3]

ParameterSpecification 1Specification 2Rationale for Change
Stationary Phase DB-5MS (5% Phenyl)DB-Wax (Polyethylene glycol)Changing polarity alters selectivity, which can separate compounds with similar boiling points.[3]
Column Length 30 m60 mA longer column increases the number of theoretical plates, enhancing separation efficiency.[3]
Internal Diameter 0.25 mm0.18 mmA smaller internal diameter improves separation efficiency.[3]
Film Thickness 0.25 µm0.50 µmA thicker film increases retention, which can improve the separation of volatile compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is β-bourbonene and why is its chromatographic analysis challenging?

A1: β-Bourbonene is a tricyclic sesquiterpene, a class of natural products with the chemical formula C15H24.[8][9] Its analysis is challenging because it exists as one of many isomers (other sesquiterpenes) that often have very similar chemical structures and physicochemical properties, such as boiling points and polarities.[3] This similarity causes them to interact with the GC column's stationary phase in a nearly identical manner, resulting in co-elution.[3][7]

Q2: What are some common compounds that might co-elute with β-bourbonene?

A2: While specific co-eluting partners depend on the sample matrix, common culprits are other C15H24 sesquiterpene isomers. According to JECFA, β-bourbonene samples may contain traces of other C15H24 compounds such as cadinene, guaiene, and farnesene.[10] In complex matrices like essential oils from cannabis, dozens of terpenes and sesquiterpenes could potentially co-elute.[11][12]

Q3: Which detector is best for analyzing β-bourbonene, especially when co-elution is a problem?

A3: A Mass Spectrometer (MS) is highly preferable to a Flame Ionization Detector (FID) when dealing with co-elution.[11] While an FID may show a single, unresolved peak, an MS detector acquires mass spectra for the ions produced from the eluting compounds.[13] This allows for the deconvolution of co-eluting peaks based on their unique mass fragmentation patterns, enabling more accurate identification and quantification.[11]

cluster_input Sample Input cluster_gc GC System cluster_detection Detection cluster_output Result Sample Sample containing β-Bourbonene & Co-elutant Injector GC Injector Sample->Injector Column GC Column (e.g., DB-5MS) Injector->Column FID FID Detector Column->FID Eluted Compounds MS MS Detector Column->MS Eluted Compounds FID_Result Single, Unresolved Peak FID->FID_Result MS_Result Deconvoluted Peaks & Individual Mass Spectra MS->MS_Result

References

Technical Support Center: Optimizing GC-MS for β-Bourbonene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of separating β-bourbonene and other sesquiterpene isomers by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why are my β-bourbonene isomers co-eluting?

A1: The co-elution of β-bourbonene isomers is a common challenge because these compounds are structurally very similar, leading to nearly identical physicochemical properties like boiling points and polarities.[1] This results in similar interaction with the GC column's stationary phase, causing poor separation. The primary factors contributing to co-elution are suboptimal column selection, an unoptimized oven temperature program, or an incorrect carrier gas flow rate.[1]

Q2: What is the best type of GC column for separating sesquiterpene isomers like β-bourbonene?

A2: The choice of GC column is the most critical factor for isomer separation.[2]

  • Non-polar columns (e.g., DB-1ms, HP-5ms) are often used for general essential oil analysis but may not provide sufficient selectivity for closely related isomers.[3]

  • Mid-polar to polar columns (e.g., those with wax-type or high-phenyl content stationary phases like DB-Wax or HP-20M) can offer different selectivity by interacting differently with the isomers, potentially resolving co-eluting peaks.[1][4]

  • Chiral columns (e.g., cyclodextrin-based phases like Rt-βDEXsm) are essential for separating enantiomers (mirror-image isomers).[5][6] Even for diastereomers, the unique selectivity of chiral phases can often resolve compounds that co-elute on standard columns.[7]

Q3: How can I optimize my oven temperature program to improve resolution?

A3: The temperature program directly affects separation by controlling how long analytes interact with the stationary phase.[8] To improve the resolution of closely eluting peaks:

  • Lower the initial temperature: Start the oven program 10-20°C below the boiling point of your solvent for splitless injection to improve peak focusing.[1][9]

  • Slow the ramp rate: A slower temperature ramp (e.g., 2-5°C/min instead of 10-20°C/min) during the elution window of the target isomers increases the interaction time with the stationary phase, which can significantly enhance resolution.[10][11]

  • Incorporate isothermal holds: Adding a brief hold (1-2 minutes) just before the elution of the critical isomer pair can improve their separation.[1]

Q4: My peaks are tailing. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors:

  • Active Sites: Sesquiterpenes can interact with active sites in the GC inlet or column. Use a high-quality deactivated inlet liner and ensure your column is well-conditioned.[1]

  • Column Contamination: High-boiling point residues from previous injections can accumulate, leading to peak distortion. Bake out the column at its maximum allowed temperature.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak shape issues. Reinstall the column according to the manufacturer's instructions.

Q5: How can I confirm the identity of each isomer if their mass spectra are nearly identical?

A5: Isomers often produce very similar, if not identical, mass spectra.[12] Identification must be confirmed using retention indices (RI). By running a series of n-alkanes (hydrocarbon standards) under the exact same GC conditions, you can calculate the RI for each of your peaks. These experimentally determined RIs can then be compared to values from scientific databases (like the NIST WebBook) for confident identification.[4][12]

Troubleshooting Guides

This section provides structured approaches to solving common experimental issues.

Problem: Poor Resolution of β-Bourbonene Isomers

This workflow guides you through the steps to improve the separation of co-eluting peaks.

G cluster_start Initial Observation cluster_method Method Optimization cluster_column Hardware & Consumables cluster_end Outcome start Poor Peak Resolution (Co-elution) A Optimize Temperature Program (e.g., Slower Ramp Rate: 2-5°C/min) start->A B Check Carrier Gas Flow Rate (Set to Column Optimum) A->B If no improvement C Sufficient Resolution? B->C D Change Column Selectivity (e.g., Non-polar -> Polar or Chiral) C->D No G Resolution Achieved C->G Yes E Use Longer Column (e.g., 30m -> 60m) D->E If still co-eluting F Sufficient Resolution? E->F F->G Yes

Troubleshooting workflow for co-eluting isomers.

Data Presentation: Parameter Comparison

The tables below summarize key parameters and their impact on the separation of sesquiterpene isomers.

Table 1: Comparison of Common GC Capillary Columns

Column TypeStationary Phase ExamplePolarityKey Characteristics for Isomer Separation
Standard Non-Polar DB-5ms (5% Phenyl-Methylpolysiloxane)LowGood general-purpose column, separates based on boiling point. May not resolve structurally similar isomers.[3][12]
Mid-Polar DB-17ms (50% Phenyl-Methylpolysiloxane)MediumIncreased phenyl content offers different selectivity ("pi-pi" interactions) which can resolve aromatic or unsaturated isomers.[2]
Polar (WAX) HP-INNOWax (Polyethylene Glycol)HighStrong interactions with polar functional groups. Can significantly alter elution order compared to non-polar columns.[1][4]
Chiral Rt-βDEXsm (Cyclodextrin-based)ChiralSpecifically designed to separate enantiomers. The complexation mechanism can also resolve challenging diastereomers.[6][13]

Table 2: Example Oven Temperature Programs for a 30m x 0.25mm ID Column

ParameterProgram 1: Fast ScreeningProgram 2: High Resolution
Initial Temp 60°C50°C
Initial Hold 1 min2 min
Ramp Rate 15°C/min3°C/min
Final Temp 240°C230°C
Final Hold 5 min10 min
Expected Outcome Shorter analysis time, suitable for simple mixtures.Longer analysis time, significantly better resolution for closely eluting isomers.[10]

Experimental Protocols

Detailed GC-MS Protocol for β-Bourbonene Isomer Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil or plant extract.

  • Dilute in 1 mL of high-purity hexane or ethyl acetate.

  • Vortex for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.

2. GC-MS Instrument Setup:

  • GC System: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977 MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) - Note: For better separation, consider a polar or chiral column as described in Table 1.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Split (Split Ratio 50:1)

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (Constant Flow)

  • Oven Program (High-Resolution):

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at 3°C/min.

    • Second Ramp: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • MS Source (Ion Source) Temp: 230°C

    • MS Quad Temp: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-350

3. Data Acquisition and Analysis:

  • Equilibrate the system by running a solvent blank before injecting samples.

  • Acquire data for each sample.

  • Integrate all peaks and identify β-bourbonene isomers based on their mass spectra (major ions m/z 204, 161, 133, 105, 91) and, most importantly, by comparing their calculated Retention Indices (RI) with literature values.[12]

Visualizations

General GC-MS Experimental Workflow

This diagram outlines the complete process from sample preparation to data interpretation.

G cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis A Sample Dilution & Filtration B Vial Capping A->B C GC-MS Method Setup (Temp, Flow, etc.) B->C D Sample Injection C->D E Chromatographic Separation & Mass Analysis D->E F Peak Integration & Deconvolution E->F G Mass Spectral Library Search (Initial ID) F->G H Retention Index (RI) Calculation & Comparison G->H I Final Compound Identification H->I

Standard workflow for GC-MS analysis of essential oils.
Logical Relationships of GC Parameters

This diagram shows how key GC parameters influence the primary outcomes of a chromatographic separation.

G cluster_inputs Adjustable Parameters cluster_outputs Performance Outcomes A Column Choice (Phase, Length, ID) X Resolution (Peak Separation) A->X High Impact Y Analysis Time A->Y Moderate Impact B Oven Temperature (Initial, Ramp Rate) B->X High Impact B->Y High Impact C Carrier Gas (Flow Rate) C->X Moderate Impact C->Y Moderate Impact Z Sensitivity (Peak Shape) C->Z High Impact

Impact of GC parameters on separation outcomes.

References

Stability issues of beta-Bourbonene in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-Bourbonene. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of β-Bourbonene in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is β-Bourbonene and what are its basic physical and chemical properties?

β-Bourbonene is a tricyclic sesquiterpene, a class of organic compounds found in various plants.[1][2] It is known for its characteristic woody aroma.[3][4] It is a colorless to yellow oily liquid.[3][4] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of β-Bourbonene

PropertyValueSource
Molecular FormulaC₁₅H₂₄[3][4]
Molecular Weight204.35 g/mol [3]
AppearanceColorless to yellow oily liquid[3][4]
OdorWoody aroma[3][4]
Boiling Point121 °C at 11 mmHg[3]
Water SolubilityInsoluble[3][5]
Solubility in other solventsSoluble in most fixed oils and ethanol.[3][6]

Q2: What are the recommended general storage conditions for β-Bourbonene?

For optimal stability, β-Bourbonene should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be kept away from foodstuffs and other incompatible materials.[5]

Q3: I am dissolving β-Bourbonene for my experiments. Which solvents are recommended?

β-Bourbonene is insoluble in water but soluble in ethanol and most fixed oils.[3][6] For laboratory purposes, ethanol is a common solvent. The choice of solvent will depend on the specific requirements of your experiment.

Q4: What factors can affect the stability of β-Bourbonene in solution?

While specific data for β-Bourbonene is limited, the stability of sesquiterpenes in solution is generally influenced by several factors:

  • Temperature: Higher temperatures can accelerate degradation.[7][8]

  • Light: Exposure to light, particularly UV light, can induce degradation.[8]

  • Oxygen: The presence of oxygen can lead to oxidation.[8]

  • pH: The pH of the solution can significantly impact the stability of many organic compounds.

The following diagram illustrates the key factors that can influence the stability of β-Bourbonene in solution.

G Factors Affecting β-Bourbonene Stability cluster_factors Environmental Factors cluster_outcome Outcome Temperature Temperature Degradation Degradation of β-Bourbonene Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Availability Oxygen->Degradation pH Solution pH pH->Degradation BetaBourbonene β-Bourbonene in Solution BetaBourbonene->Degradation leads to

Caption: Factors that can lead to the degradation of β-Bourbonene in a solution.

Troubleshooting Guide

Problem: I am observing a change in the color or smell of my β-Bourbonene solution over a short period.

  • Possible Cause: This could be an indication of degradation. As a sesquiterpene, β-Bourbonene can be susceptible to oxidation or other chemical transformations, which may result in the formation of colored or odorous byproducts.[8]

  • Solution:

    • Prepare fresh solutions before each experiment.

    • Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Store solutions at a low temperature (e.g., 4°C or -20°C) to slow down potential degradation reactions.[7]

Problem: I am seeing inconsistent results in my bioassays using β-Bourbonene solutions.

  • Possible Cause: Inconsistent results can arise from the degradation of β-Bourbonene in your experimental setup. The concentration of the active compound may be decreasing over the course of the experiment.

  • Solution:

    • Conduct a time-course stability study: Analyze the concentration of β-Bourbonene in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your bioassay (temperature, lighting, pH). This will help you determine the window of time during which the concentration remains stable.

    • Minimize exposure to harsh conditions: If your experimental protocol involves elevated temperatures or intense light, consider ways to minimize the exposure time of the β-Bourbonene solution.

    • Include a positive control: Use a known stable compound with similar properties to validate your assay setup.

Problem: I am having difficulty completely dissolving β-Bourbonene in my aqueous buffer.

  • Possible Cause: β-Bourbonene is insoluble in water.[3][5]

  • Solution:

    • Use a co-solvent: First, dissolve β-Bourbonene in a small amount of a water-miscible organic solvent like ethanol or DMSO, and then add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Consider formulation aids: For some applications, emulsifiers or cyclodextrins can be used to increase the apparent solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocols

Protocol: General Workflow for Assessing the Stability of β-Bourbonene in Solution

This protocol outlines a general approach to systematically evaluate the stability of β-Bourbonene under various conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of high-purity β-Bourbonene.
  • Dissolve it in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution.

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired experimental solvent or buffer to the final target concentration.
  • Prepare separate test solutions for each condition to be evaluated (e.g., different temperatures, pH values, light exposures).

3. Incubation under Controlled Conditions:

  • Temperature: Store aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Light: Expose one set of samples to ambient light or a controlled light source, while keeping another set in the dark (e.g., wrapped in foil).
  • pH: Adjust the pH of aqueous-based solutions using appropriate buffers to investigate pH-dependent stability.

4. Sample Collection and Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
  • Analyze the concentration of β-Bourbonene in each sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Plot the concentration of β-Bourbonene as a function of time for each condition.
  • Calculate the degradation rate constant and half-life of β-Bourbonene under each condition.

The following diagram illustrates a typical experimental workflow for a stability study.

G Experimental Workflow for β-Bourbonene Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (β-Bourbonene in Ethanol) Test Prepare Test Solutions (Dilute in Experimental Medium) Stock->Test Conditions Incubate under Varied Conditions (Temp, Light, pH) Test->Conditions Sampling Sample at Time Points (T=0, 1, 2, 4...) Conditions->Sampling Quantification Quantify β-Bourbonene (e.g., GC-MS, HPLC) Sampling->Quantification Plotting Plot Concentration vs. Time Quantification->Plotting Kinetics Calculate Degradation Kinetics Plotting->Kinetics

Caption: A step-by-step workflow for conducting a stability analysis of β-Bourbonene.

Data Presentation

Table 2: Hypothetical Stability of β-Bourbonene (100 µM) in Ethanol at Different Temperatures (Stored in the Dark)

Time (hours)Concentration at 4°C (µM)Concentration at 25°C (µM)Concentration at 40°C (µM)
0100.0100.0100.0
2499.898.595.2
4899.596.890.1
7299.295.085.3
168 (1 week)98.188.770.6

Table 3: Hypothetical Influence of Light on the Stability of β-Bourbonene (100 µM) in Ethanol at 25°C

Time (hours)Concentration in Dark (µM)Concentration in Light (µM)
0100.0100.0
899.697.1
2498.590.3
4896.881.5

References

Technical Support Center: Mass Spectrometry Analysis of β-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity when analyzing beta-Bourbonene using mass spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Low Signal Intensity for β-Bourbonene

This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve low signal intensity in your experiments.

Question 1: My β-Bourbonene peak is very small or completely absent. Where should I start troubleshooting?

Answer: A low or absent peak for β-Bourbonene, a volatile sesquiterpene, can stem from issues in sample preparation, the GC-MS system, or the MS detector settings.[1][2] A systematic approach is crucial. Start by verifying your sample preparation and injection parameters, then move to the GC and MS settings.

Here is a logical workflow to diagnose the issue:

G cluster_sample Sample Preparation Checks cluster_gc GC System Checks cluster_ms MS Parameter Checks start Low or No β-Bourbonene Signal sample_prep Step 1: Verify Sample Preparation start->sample_prep concentration Is analyte concentration too low? sample_prep->concentration gc_system Step 2: Check GC System inlet Is the injector temperature adequate (e.g., 250 °C)? gc_system->inlet ms_system Step 3: Optimize MS Parameters ion_source Is the ion source clean and at the correct temperature (e.g., 230 °C)? ms_system->ion_source solution Signal Intensity Improved extraction Is the extraction method efficient for volatiles? (e.g., Headspace, SPME) concentration->extraction solvent Is the solvent appropriate? (e.g., hexane, dichloromethane) extraction->solvent solvent->gc_system liner Is the inlet liner clean and deactivated? inlet->liner column Is the GC column appropriate for terpenes? (e.g., 5% phenyl-methylpolysiloxane) liner->column flow Is the carrier gas flow rate optimal? column->flow leaks Are there any leaks in the system? flow->leaks leaks->ms_system ionization Is the ionization energy optimal (typically 70 eV for EI)? ion_source->ionization tune Has the MS been tuned and calibrated recently? ionization->tune acquisition Is the acquisition mode correct (Scan vs. SIM)? tune->acquisition acquisition->solution

Caption: A step-by-step workflow for troubleshooting low β-Bourbonene signal.

Question 2: Could my sample preparation method be the cause of low signal?

Answer: Yes, sample preparation is critical for volatile organic compounds (VOCs) like β-Bourbonene.[3][4]

  • Analyte Concentration: The concentration of β-Bourbonene in your sample may be below the instrument's limit of detection (LOD).[5][6] Consider concentrating your sample if possible.

  • Extraction Technique: As a semi-volatile compound, β-Bourbonene may not efficiently transfer to the headspace for injection.[2]

    • Headspace Analysis: For liquid or solid samples, heating the vial can help move volatile compounds into the headspace.[3] Adding salt or a carrier solvent like glycerol can increase the vapor pressure of less volatile sesquiterpenes.[2]

    • Solid Phase Microextraction (SPME): SPME is an effective technique for extracting and concentrating VOCs.[2][7] Using a fiber with high affinity for terpenes, such as one coated with divinylbenzene/polydimethylsiloxane (DVB/PDMS), can improve recovery.[2]

  • Solvent Choice: Ensure you are using a suitable volatile organic solvent like hexane or dichloromethane.[3] Avoid non-volatile solvents or water, which are not ideal for GC-MS analysis.[3]

  • Matrix Effects: Complex sample matrices can interfere with the analysis and suppress the signal. Techniques like Solid Phase Extraction (SPE) can be used to clean up the sample and isolate the analytes.[3]

Question 3: Which GC-MS instrument parameters should I check and optimize for β-Bourbonene?

Answer: Optimizing GC-MS parameters is essential for achieving good signal intensity.[8] Several factors related to both the gas chromatograph and the mass spectrometer can have a significant impact.

G cluster_sample Sample & Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) center Factors Affecting Signal Intensity Concentration Analyte Concentration center->Concentration InletTemp Inlet Temperature center->InletTemp IonSource Ion Source Condition center->IonSource Matrix Matrix Effects Concentration->Matrix Extraction Extraction Efficiency Matrix->Extraction ColumnChem Column Chemistry InletTemp->ColumnChem TempProg Oven Temp. Program ColumnChem->TempProg CarrierGas Carrier Gas Flow TempProg->CarrierGas Ionization Ionization Method/Energy IonSource->Ionization Tuning Tuning & Calibration Ionization->Tuning Acquisition Acquisition Mode (Scan vs. SIM) Tuning->Acquisition

Caption: Key factors influencing signal intensity in GC-MS analysis.

GC Parameters:

  • Injector Temperature: A temperature that is too low can result in poor volatilization. A typical starting point is 250 °C.[8] However, some sesquiterpenes can be thermally labile, so using a deactivated inlet liner is crucial to prevent degradation.[1]

  • GC Column: A column with a 5% phenyl-methylpolysiloxane stationary phase is commonly used for terpene analysis. A longer column or one with a smaller internal diameter can improve separation efficiency.[1]

  • Oven Temperature Program: A slow temperature ramp can improve the focusing of peaks.[1]

  • Carrier Gas: Helium is the conventional choice, but hydrogen can also be used and may provide faster analysis times. Ensure the flow rate is optimized for your column.[8]

MS Parameters:

  • Ionization Method: Electron Ionization (EI) is the standard method for GC-MS and is suitable for β-Bourbonene.[9] It produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST.[9][10] If the molecular ion is not visible due to extensive fragmentation, a "softer" ionization technique like Chemical Ionization (CI) could be used to confirm the molecular weight.[9][11]

  • Ion Source Temperature: This parameter affects ionization efficiency. A typical temperature is around 230 °C.[8] The source should be cleaned regularly to prevent contamination that can suppress the signal.

  • Acquisition Mode:

    • Full Scan Mode: Acquires a full mass spectrum, which is excellent for identifying unknown compounds.

    • Selected Ion Monitoring (SIM) Mode: Monitors only a few specific ions characteristic of your analyte. This mode is significantly more sensitive and can be used to improve the signal-to-noise ratio for low-concentration samples once the compound's identity and key fragment ions are confirmed.[8]

Quantitative Data Summary

The following table summarizes typical starting parameters for the GC-MS analysis of sesquiterpenes like β-Bourbonene. These should be optimized for your specific instrument and application.

ParameterTypical Value/RangeRationale & Reference
GC Parameters
Injector Temperature250 °CEnsures efficient vaporization of sesquiterpenes.[8]
Column TypeHP-5MS, DB-5MS, or equivalentA non-polar stationary phase is suitable for separating terpenes.[1]
Oven Program50 °C hold 2 min, ramp 5-10 °C/min to 280 °CA controlled ramp helps separate structurally similar isomers.[1][12]
Carrier GasHelium or HydrogenHelium is inert; Hydrogen allows for faster analysis.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard for creating searchable library spectra.[9]
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.[8][13]
Ion Source Temp.230 °CBalances ionization efficiency and potential thermal degradation.[8]
MS Transfer Line Temp.250 - 280 °CPrevents condensation of analytes before they enter the MS.[14]
Scan Range40-450 m/zCovers the expected mass range for β-Bourbonene (MW: 204.35) and its fragments.[8][10]

Experimental Protocols

Protocol 1: Optimizing MS Ion Source Parameters

This protocol describes a systematic approach to optimizing key ion source parameters to maximize signal intensity for β-Bourbonene.

Objective: To find the optimal ion source temperature and electron energy that yields the highest stable signal for β-Bourbonene.

Materials:

  • A prepared standard of β-Bourbonene at a known, detectable concentration.

  • GC-MS system ready for analysis.

Procedure:

  • Initial Setup: Set the GC parameters to a standard method known to work for sesquiterpenes (refer to the table above).

  • Inject Standard: Inject the β-Bourbonene standard.

  • Optimize Ion Source Temperature: a. Begin with the standard source temperature (e.g., 230 °C). b. Perform a series of injections, varying the source temperature in increments of 10 °C (e.g., from 200 °C to 260 °C). c. Monitor the peak area or height of a characteristic β-Bourbonene ion (e.g., m/z 204, 189, 105). d. Plot the signal intensity against the source temperature to identify the optimal setting.

  • Optimize Ionization Energy (if applicable): a. Note: 70 eV is standard for library compatibility. This step is for advanced troubleshooting if standard settings fail. b. Set the ion source temperature to its optimized value from the previous step. c. Perform a series of injections, varying the electron energy (e.g., from 50 eV to 80 eV). d. Monitor the signal intensity of the molecular ion (m/z 204) and key fragment ions. Lowering the energy may decrease fragmentation and increase the molecular ion abundance, but it will also decrease overall ionization efficiency and may not be desirable.[15]

  • Finalize Method: Update the analytical method with the optimized parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my signal intensity fluctuating between injections? A1: Inconsistent signal intensity can be caused by several factors. Check for leaks in the GC system, especially at the injection port septum and column fittings.[8] An inconsistent autosampler injection volume can also be a culprit. Finally, contamination in the ion source can lead to charging effects, causing signal to fluctuate.[16][17]

Q2: I see a peak at the correct retention time, but the mass spectrum doesn't match β-Bourbonene. A2: This could be due to co-elution with another compound. Sesquiterpene isomers often have very similar chemical properties and can be difficult to separate.[1] To improve separation, you can try using a slower oven temperature ramp, or switch to a GC column with a different stationary phase to alter selectivity.[1]

Q3: Can the choice of carrier gas affect my signal intensity? A3: While the carrier gas itself (Helium vs. Hydrogen) doesn't directly impact the ionization process in the MS, it significantly affects the chromatography. Using hydrogen allows for faster optimal linear velocities, which can lead to sharper, taller peaks, thereby improving the signal-to-noise ratio. However, ensure your MS system is compatible with hydrogen as a carrier gas, as it can interact with ion source surfaces.

Q4: My instrument was working fine yesterday, but today the signal is gone. What's the most likely cause? A4: Sudden signal loss often points to a simple, acute issue. The most common causes are a freshly developed leak (e.g., from a cored septum after many injections), a contaminated or clogged injection port liner, or a dirty ion source.[8] Also, ensure the carrier gas cylinder is not empty. A system tune and calibration can help diagnose issues within the mass spectrometer itself.[5]

References

Preventing isomerization of beta-Bourbonene during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomerization of β-Bourbonene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of β-bourbonene during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is β-bourbonene and why is its isomerization a concern?

Q2: What are the primary factors that induce the isomerization of β-bourbonene?

The isomerization of sesquiterpenes like β-bourbonene is primarily induced by four main factors: heat, light, acids, and oxygen.

  • Heat: Elevated temperatures, particularly during extraction, concentration, and gas chromatography (GC) analysis, can provide the necessary energy to overcome the activation barrier for isomerization.[1]

  • Light: Exposure to light, especially ultraviolet (UV) radiation, can trigger photochemical reactions, leading to isomerization. For instance, β-bourbonene can be formed through the photochemical conversion of Germacrene D.[2]

  • Acids: The presence of acidic conditions can catalyze molecular rearrangements, transforming β-bourbonene into other isomeric structures.[3]

  • Oxygen: While primarily associated with oxidation, the presence of oxygen can also contribute to degradative pathways that may include isomerization.

Q3: What are the common isomers that can be formed from β-bourbonene?

Under various conditions, β-bourbonene can potentially isomerize into other sesquiterpenes. While specific literature on the exhaustive isomerization products of β-bourbonene is scarce, acid catalysis on similar sesquiterpene skeletons can lead to a variety of rearranged products. It is also important to consider that β-bourbonene itself is an isomer of other C15H24 compounds like cadinene and guaiene, which may be present in samples.[4]

Q4: How can I minimize isomerization during sample extraction and concentration?

To minimize isomerization during these initial sample preparation steps, the following precautions are recommended:

  • Use appropriate solvents: Opt for non-polar, volatile organic solvents such as hexane or dichloromethane for extraction.[5] Ensure solvents are of high purity and deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) before use.

  • Control the temperature: Perform extractions at room temperature or below if possible. When concentrating the sample, use a rotary evaporator with the water bath set to a low temperature (<40°C) and apply a gentle stream of nitrogen.[1]

  • Protect from light: Use amber glassware or wrap containers in aluminum foil to shield the sample from light throughout the entire process.

  • Maintain an inert atmosphere: Whenever possible, handle samples under an inert gas to minimize contact with oxygen.

Q5: What are the best practices for storing β-bourbonene samples and standards?

Proper storage is critical to maintain the integrity of your samples and standards.

  • Temperature: For short-term storage (days to weeks), keep samples at 0-4°C. For long-term storage (months to years), store at -20°C or ideally at -80°C.

  • Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Always store samples in the dark.

  • Form: Storing the compound in a solid, crystalline form is generally more stable than in solution. If in solution, use a deoxygenated solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of β-bourbonene.

Problem 1: Appearance of unexpected peaks in the chromatogram, suggesting isomerization.

  • Potential Cause: Thermal degradation in the GC inlet.

    • Solution: Lower the injection port temperature. For many sesquiterpenes, a temperature around 200-220°C is a good starting point to ensure volatilization without causing degradation. Use a deactivated inlet liner to minimize active sites that can catalyze isomerization.[1]

  • Potential Cause: Acidic or active sites on the GC column.

    • Solution: Use a high-quality, well-deactivated GC column. If you suspect column activity, condition it according to the manufacturer's instructions.

  • Potential Cause: Acidic residues in the sample from the extraction or work-up process.

    • Solution: Neutralize the sample extract with a mild base wash (e.g., dilute sodium bicarbonate solution) followed by washing with deionized water. Ensure the sample is thoroughly dried before analysis.

Problem 2: Poor separation of β-bourbonene from its isomers.

  • Potential Cause: Suboptimal GC or HPLC method.

    • Solution for GC:

      • Optimize the temperature program: Use a slower temperature ramp rate to improve separation.[1]

      • Select a different column: If using a non-polar column (e.g., DB-5), consider a column with a different stationary phase (e.g., a mid-polar or polar column) to alter selectivity.[1]

    • Solution for HPLC:

      • Optimize the mobile phase: Adjust the gradient of the mobile phase (e.g., acetonitrile and water). A shallower gradient can improve the resolution of closely eluting isomers.[6]

      • Change the organic modifier: Switching between acetonitrile and methanol can alter the selectivity.[6]

      • Adjust the pH: For ionizable sesquiterpenes, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and separation.[6]

Data Presentation

Table 1: Factors Influencing β-Bourbonene Isomerization and Recommended Preventative Measures.

FactorEffect on β-BourboneneRecommended Preventative Measures
Temperature Increases the rate of thermal isomerization and degradation.Work at room temperature or below. Use low temperatures (<40°C) for solvent evaporation. Optimize GC inlet and oven temperatures.
Light (UV) Can induce photochemical isomerization (e.g., from Germacrene D).Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit area.
Acids Catalyze molecular rearrangements, leading to various isomers.Neutralize acidic extracts. Use neutral, high-purity solvents. Add a weak acid to the HPLC mobile phase only if it improves peak shape without causing degradation.
Oxygen Can lead to oxidative degradation and potentially contribute to isomerization.Use deoxygenated solvents. Store and handle samples under an inert atmosphere (e.g., nitrogen, argon).

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of β-Bourbonene from Essential Oil

  • Extraction:

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Dilute to the mark with hexane (HPLC grade, previously deoxygenated by sparging with nitrogen for 15 minutes).

    • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filtration:

    • Filter the solution through a 0.45 µm PTFE syringe filter into an amber GC vial.

  • GC-MS Analysis:

    • Injector Temperature: 220°C

    • Liner: Deactivated splitless liner

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 3°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector:

      • Transfer line temperature: 250°C

      • Ion source temperature: 230°C

      • Scan range: 40-400 m/z

Protocol 2: Sample Preparation for HPLC Analysis of β-Bourbonene

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile (HPLC grade, deoxygenated).

    • Perform serial dilutions to create working solutions for analysis.

    • Filter all solutions through a 0.45 µm PTFE syringe filter into amber HPLC vials.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase:

      • A: Water (HPLC grade)

      • B: Acetonitrile (HPLC grade)

    • Gradient:

      • Start with 70% B.

      • Linearly increase to 100% B over 20 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detector: UV-Vis detector at 210 nm.

Mandatory Visualization

Isomerization_Pathway cluster_precursor Precursor cluster_target Target Analyte cluster_isomers Potential Isomers GermacreneD Germacrene D beta_Bourbonene β-Bourbonene GermacreneD->beta_Bourbonene Light (UV) Photochemical Conversion Isomer1 Other Tricyclic Sesquiterpenes beta_Bourbonene->Isomer1 Heat / Acid Isomer2 Rearranged Products beta_Bourbonene->Isomer2 Heat / Acid

Caption: Potential isomerization pathway of β-Bourbonene.

Troubleshooting_Workflow Start Unexpected Peaks in Chromatogram? CheckInletTemp Lower GC Inlet Temperature Start->CheckInletTemp Yes UseDeactivatedLiner Use Deactivated Liner CheckInletTemp->UseDeactivatedLiner CheckColumn Column Activity Suspected? UseDeactivatedLiner->CheckColumn ConditionColumn Condition or Replace Column CheckColumn->ConditionColumn Yes CheckSamplepH Acidic Residues in Sample? CheckColumn->CheckSamplepH No ConditionColumn->CheckSamplepH NeutralizeSample Neutralize Sample Extract CheckSamplepH->NeutralizeSample Yes NotResolved Problem Persists CheckSamplepH->NotResolved No Resolved Problem Resolved NeutralizeSample->Resolved

Caption: Troubleshooting workflow for unexpected peaks.

Prevention_Logic cluster_factors Causative Factors cluster_measures Preventative Measures Goal Prevent β-Bourbonene Isomerization LowTemp Low Temperature Processing Goal->LowTemp LightProtect Light Protection (Amber Vials) Goal->LightProtect NeutralpH Neutral pH Conditions Goal->NeutralpH InertAtmosphere Inert Atmosphere (N2 / Ar) Goal->InertAtmosphere Heat Heat Light Light Acid Acid Oxygen Oxygen LowTemp->Heat LightProtect->Light NeutralpH->Acid InertAtmosphere->Oxygen

Caption: Logical relationship of preventative measures.

References

Technical Support Center: Method Refinement for Reproducible beta-Bourbonene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of beta-bourbonene quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a sesquiterpene, a class of naturally occurring organic compounds, with the chemical formula C15H24.[1][2] Its molecular weight is approximately 204.35 g/mol .[1][2] Accurate quantification of this compound is crucial in various fields, including flavor and fragrance analysis, natural product research, and for understanding its potential therapeutic properties.

Q2: Which analytical technique is most suitable for this compound quantification?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile and semi-volatile compounds like this compound.[3][4][5][6] This method offers high sensitivity and selectivity, allowing for both identification and quantification.[3]

Q3: What are the key validation parameters to ensure a reproducible quantification method?

To ensure the reliability of your quantification method, it is essential to validate several parameters. These typically include:

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response.[4]

  • Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: Determining the closeness of the measured value to the true value.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[4]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4]

Q4: How can I identify this compound in my chromatogram?

Identification of this compound can be achieved by comparing its mass spectrum and retention time with that of a certified reference standard. Additionally, the Kovats retention index (RI) can be used for tentative identification by comparing the experimental RI with values from databases.[2][7][8][9] The mass spectrum of this compound is characterized by a specific fragmentation pattern that can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active sites in the GC system: Polar analytes can interact with active sites in the injector liner, column, or transfer line, leading to peak tailing.

  • Improper column installation: Incorrect column positioning or poor cuts can cause peak distortion.

  • Column overload: Injecting a sample that is too concentrated can lead to peak fronting.

  • Inappropriate solvent: The choice of solvent can affect peak shape.

Solutions:

  • Use deactivated liners and septa to minimize interactions.

  • Ensure the column is installed correctly, with clean, square cuts.

  • Dilute the sample to an appropriate concentration.

  • Choose a solvent that is compatible with the analyte and the GC column.

Issue 2: Co-elution with Other Compounds

Possible Causes:

  • Complex sample matrix: Samples rich in other terpenes or structurally similar compounds can lead to co-elution. Potential co-eluting compounds with this compound include other sesquiterpenes.

  • Non-optimized GC method: The temperature program, carrier gas flow rate, or column type may not be suitable for resolving this compound from other components.

Solutions:

  • Method Optimization: Adjust the GC oven temperature program, particularly using a slower ramp rate, to improve separation. Optimizing the carrier gas flow rate can also enhance resolution.

  • Column Selection: If co-elution persists, consider using a GC column with a different stationary phase polarity.

  • Mass Spectrometry Deconvolution: Even with chromatographic co-elution, quantification is possible if unique, non-overlapping fragment ions exist for each compound. Select a quantifier ion for this compound that is not present in the mass spectrum of the co-eluting compound.[1]

Experimental Protocols

Protocol: Quantification of this compound by GC-MS

This protocol provides a general framework for the quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of a liquid sample, add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Parameters

The following table summarizes a typical set of GC-MS parameters for sesquiterpene analysis.

ParameterValue
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or split mode depending on concentration)
Oven Program Initial 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min[8]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Scan (m/z 40-350) for identification, Selected Ion Monitoring (SIM) for quantification

3. Data Analysis

  • Identification: Compare the retention time and mass spectrum of the peak of interest with a this compound reference standard.

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Mass Spectral Data for this compound Identification

The following table lists the key mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound, which can be used for its identification and quantification.

Ion Typem/zRelative Abundance (%)
Molecular Ion (M+) 204~15
Base Peak 105100
Major Fragments 91~70
161~55
133~45
79~40
Quantifier Ion 105(for highest sensitivity)
Qualifier Ion 1 161(for confirmation)
Qualifier Ion 2 204(for confirmation)

Data is approximate and based on the NIST WebBook mass spectrum for (-)-β-Bourbonene.[1]

Table 2: Method Validation Parameters (Illustrative Example)

This table provides an example of typical acceptance criteria for method validation parameters for the quantification of this compound.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Precision (%RSD) ≤ 15%
Accuracy (% Recovery) 85-115%
LOD Signal-to-Noise ≥ 3
LOQ Signal-to-Noise ≥ 10

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid/Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation (if necessary) Extraction->Concentration GCMS GC-MS Injection Concentration->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Identification (RT & MS Library) Integration->Identification Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_coelution Start Poor Peak Resolution or Suspected Co-elution CheckMethod Review GC Method Start->CheckMethod OptimizeRamp Decrease Oven Temperature Ramp Rate CheckMethod->OptimizeRamp Is method optimized? No UseMS Utilize Mass Spectrometry CheckMethod->UseMS Yes CheckFlow Optimize Carrier Gas Flow Rate OptimizeRamp->CheckFlow CheckFlow->CheckMethod ChangeColumn Select Column with Different Polarity ChangeColumn->CheckMethod UseMS->ChangeColumn No Deconvolution Select Unique Quantifier and Qualifier Ions for this compound UseMS->Deconvolution Are unique ions available? Yes End_Resolved Issue Resolved Deconvolution->End_Resolved

Caption: Troubleshooting decision tree for co-elution issues.

References

Technical Support Center: Overcoming Poor Solubility of β-Bourbonene in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-Bourbonene. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of β-Bourbonene in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this lipophilic sesquiterpene into your aqueous systems.

Frequently Asked Questions (FAQs)

Q1: What is β-Bourbonene and why is it poorly soluble in water?

A1: β-Bourbonene is a tricyclic sesquiterpene, a class of naturally occurring organic compounds with a 15-carbon skeleton.[1] Its chemical structure is predominantly non-polar, making it hydrophobic or "water-fearing." This lack of polar functional groups results in very low solubility in aqueous media. Published data indicates its water solubility to be as low as 0.0024 g/L.[2]

Q2: I'm observing an oily layer or precipitate when I add β-Bourbonene to my buffer. What's happening?

A2: This is a clear indication of β-Bourbonene's poor aqueous solubility. The compound is not dissolving and is instead separating from the aqueous phase. To address this, you will need to employ a solubilization technique.

Q3: What are the most common strategies to improve the aqueous solubility of compounds like β-Bourbonene?

A3: For lipophilic compounds such as β-Bourbonene, the most effective strategies include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility.

  • Cyclodextrin Complexation: Encapsulating the β-Bourbonene molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[3][4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that spontaneously forms an emulsion in an aqueous medium.[5][6]

  • Nanosuspensions: Reducing the particle size of β-Bourbonene to the nanometer range to increase its surface area and dissolution rate.[7]

Q4: Are there any safety concerns with the solvents and excipients used for solubilization?

A4: Yes, it is crucial to consider the potential toxicity of any co-solvents or excipients, especially in biological assays. Always consult the material safety data sheet (MSDS) for each component and consider the tolerance of your specific experimental system (e.g., cell culture, in vivo model) to these substances.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
β-Bourbonene forms an oily layer on top of the aqueous medium. Poor solubility.Select and apply a suitable solubilization technique such as co-solvency, cyclodextrin complexation, or a self-emulsifying drug delivery system (SEDDS).
Precipitation occurs after initial dissolution upon standing or temperature change. The solution is supersaturated and thermodynamically unstable.Increase the concentration of the co-solvent or cyclodextrin. Optimize the formulation to ensure long-term stability.
The chosen solubilization method is interfering with the experimental assay. The excipients (co-solvents, cyclodextrins, surfactants) are bioactive or toxic in the experimental model.Perform a vehicle control experiment to assess the effect of the excipients alone. If interference is observed, consider a different solubilization technique or reduce the concentration of the problematic excipient.
Inconsistent results between experimental batches. Variability in the preparation of the β-Bourbonene formulation.Strictly follow a standardized experimental protocol for the preparation of the β-Bourbonene solution. Ensure accurate measurements and consistent mixing procedures.

Quantitative Data Summary

The following tables provide a summary of the physical and chemical properties of β-Bourbonene and a comparison of the potential effectiveness of different solubilization methods based on studies of similar sesquiterpenoid compounds.

Table 1: Physicochemical Properties of β-Bourbonene

PropertyValueReference
Molecular FormulaC₁₅H₂₄[8]
Molecular Weight204.35 g/mol [8]
AppearanceColorless to yellow oily liquid[9]
Water SolubilityInsoluble; 0.0024 g/L (estimated), 0.1383 mg/L @ 25 °C (estimated)[2][10]
logP (o/w)3.47 - 6.128 (estimated)[2][10]
Solubility in other solventsSoluble in most fixed oils and ethanol.[8]

Table 2: Comparison of Solubilization Techniques for Poorly Water-Soluble Sesquiterpenes (Illustrative Data)

Method Solubilizing Agent Achievable Concentration in Aqueous Media (Estimated) Advantages Disadvantages
Co-solvency Ethanol, DMSOUp to 1-5 mg/mL (depending on co-solvent concentration)Simple to prepare.Potential for solvent toxicity in biological systems.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Up to 10-20 mg/mLLow toxicity, can improve bioavailability.[11]May require specific preparation methods; potential for competitive inhibition.
SEDDS Oil, surfactant, co-surfactant mixture> 20 mg/mL (in emulsion)High loading capacity, enhances absorption.[5]More complex formulation development; potential for excipient effects.

Experimental Protocols

Protocol 1: Solubilization of β-Bourbonene using a Co-solvent (Ethanol)

Objective: To prepare a stock solution of β-Bourbonene in an ethanol/water mixture.

Materials:

  • β-Bourbonene

  • Ethanol (95% or absolute)

  • Purified water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh the desired amount of β-Bourbonene in a sterile microcentrifuge tube.

  • Add a small volume of ethanol to dissolve the β-Bourbonene completely. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of β-Bourbonene in 1 mL of ethanol.

  • Vortex the solution until the β-Bourbonene is fully dissolved.

  • To prepare a working solution, dilute the stock solution with purified water or your aqueous buffer. It is recommended to add the aqueous phase to the ethanolic stock solution dropwise while vortexing to prevent precipitation.

  • The final concentration of ethanol in your experimental medium should be kept as low as possible to avoid solvent-related effects. Always include a vehicle control with the same final ethanol concentration in your experiments.

Protocol 2: Preparation of a β-Bourbonene-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of β-Bourbonene by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • β-Bourbonene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for lyophilization method)

Methodology (Kneading Method): [12]

  • Prepare a 1:1 molar ratio of β-Bourbonene to HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Add the β-Bourbonene to the paste.

  • Knead the mixture for 30-60 minutes until a homogeneous paste is formed.

  • The paste can be dried under vacuum to obtain a solid powder of the inclusion complex.

  • The resulting powder can be dissolved in an aqueous medium for your experiments.

Methodology (Lyophilization/Freeze-Drying Method): [12]

  • Dissolve HP-β-CD in purified water with stirring.

  • Dissolve β-Bourbonene in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the β-Bourbonene solution to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring for 24-48 hours at room temperature to allow for complex formation.

  • Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

  • The lyophilized powder can be readily dissolved in your aqueous experimental medium.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for β-Bourbonene

Objective: To formulate β-Bourbonene in a SEDDS for enhanced aqueous dispersion.

Materials:

  • β-Bourbonene

  • Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)

  • Surfactant (e.g., polysorbate 80 - Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, polyethylene glycol 400)

  • Vortex mixer

  • Heated magnetic stirrer

Methodology:

  • Screening of Excipients: Determine the solubility of β-Bourbonene in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Formulation Preparation: a. Prepare a mixture of the selected oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant. b. Heat the mixture to approximately 40°C on a heated magnetic stirrer to ensure homogeneity. c. Add the desired amount of β-Bourbonene to the mixture and stir until it is completely dissolved.

  • Self-Emulsification Assessment: a. Add a small amount of the prepared SEDDS formulation (e.g., 100 µL) to a larger volume of purified water (e.g., 100 mL) with gentle agitation. b. Observe the formation of a stable, milky emulsion. The time to emulsification and the appearance of the emulsion are key parameters for optimization.

Visualizations

Troubleshooting_Solubility_Issues start Start: β-Bourbonene in Aqueous Medium observation Observation start->observation oily_layer Oily Layer / Precipitate observation->oily_layer No dissolved Clear Solution observation->dissolved Yes solubilization Select Solubilization Technique oily_layer->solubilization check_stability Check for Precipitation Over Time dissolved->check_stability cosolvency Co-solvency solubilization->cosolvency cyclodextrin Cyclodextrin Complexation solubilization->cyclodextrin sedds SEDDS solubilization->sedds cosolvency->dissolved cyclodextrin->dissolved sedds->dissolved optimize Optimize Formulation (e.g., increase co-solvent %) optimize->dissolved end_fail Re-evaluate Solubilization Strategy optimize->end_fail end_success Proceed with Experiment stable Stable check_stability->stable Yes unstable Unstable (Precipitates) check_stability->unstable No stable->end_success unstable->optimize Experimental_Workflow_Cyclodextrin start Start: Prepare β-Bourbonene-Cyclodextrin Complex weigh Weigh β-Bourbonene and HP-β-CD (e.g., 1:1 molar ratio) start->weigh method Choose Preparation Method weigh->method kneading Kneading Method method->kneading Kneading lyophilization Lyophilization Method method->lyophilization Lyophilization knead_steps 1. Form HP-β-CD paste with water 2. Add β-Bourbonene 3. Knead for 30-60 min 4. Dry under vacuum kneading->knead_steps lyo_steps 1. Dissolve HP-β-CD in water 2. Dissolve β-Bourbonene in ethanol 3. Mix solutions and stir 24-48h 4. Freeze-dry lyophilization->lyo_steps dissolve Dissolve Complex in Aqueous Medium knead_steps->dissolve lyo_steps->dissolve characterize Characterize Solution (e.g., check for clarity, measure concentration) dissolve->characterize end Use in Experiment characterize->end

References

Artifact formation during the analysis of beta-Bourbonene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of β-bourbonene, with a focus on preventing and identifying artifact formation.

Troubleshooting Guides

Artifact formation during the analysis of β-bourbonene and other sesquiterpenes can arise from several factors, primarily during sample preparation and gas chromatography-mass spectrometry (GC-MS) analysis. High temperatures in the GC inlet, the presence of acidic or active sites, and the inherent reactivity of other co-eluting sesquiterpenes can lead to molecular rearrangements and the formation of unexpected compounds.

One of the most critical considerations is that β-bourbonene itself can be an artifact , often formed from the rearrangement of other sesquiterpenes like germacrene D, especially after extraction. Therefore, the presence of β-bourbonene in a sample may not always be indicative of its natural occurrence in the source material.

The following table summarizes common issues, their potential causes, and recommended solutions to minimize artifact formation and ensure accurate analysis.

Problem Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Thermal Degradation: High temperatures in the GC inlet can cause thermal rearrangement of β-bourbonene or other sesquiterpenes.Optimize the GC inlet temperature to the lowest possible value that still allows for efficient volatilization.
Acid-Catalyzed Rearrangement: Acidic conditions during sample preparation (e.g., from acidic solvents or contaminated surfaces) can induce isomerization.Neutralize sample extracts before analysis. Use inert, deactivated glassware and GC liners.
Precursor Rearrangement: The detected β-bourbonene may be an artifact from the rearrangement of more labile sesquiterpenes, such as germacrene D.Analyze samples as quickly as possible after extraction. Store extracts at low temperatures and in the dark. Consider using milder extraction techniques.
Poor Peak Shape or Tailing Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, leading to peak tailing.Use a deactivated GC inlet liner. Regularly condition the GC column according to the manufacturer's instructions.
Inconsistent Quantification Analyte Instability: β-Bourbonene or its precursors may be degrading over time in the sample vial.Prepare samples fresh and analyze them promptly. Use an appropriate internal standard for quantification.
Co-elution with Other Isomers: Structurally similar sesquiterpene isomers can co-elute, leading to inaccurate integration and quantification.Optimize the GC temperature program with a slower ramp rate to improve separation. Consider using a longer GC column or a column with a different stationary phase to enhance resolution.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of β-bourbonene in my sample?

A1: The most reliable method for confirming the identity of β-bourbonene is by comparing its mass spectrum and retention index with those of an authentic standard. The mass spectrum of β-bourbonene is characterized by a molecular ion peak (M+) at m/z 204 and a specific fragmentation pattern. The NIST WebBook provides a reference mass spectrum for (-)-β-Bourbonene that can be used for comparison.[1][2]

Q2: I am seeing a peak that I suspect is an artifact. How can I investigate its origin?

A2: To investigate the origin of a suspected artifact, you can perform a series of diagnostic experiments:

  • Vary the Injector Temperature: Analyze the sample at different injector temperatures. If the peak intensity of the suspected artifact increases with temperature, it is likely a thermal degradation product.

  • Analyze a Standard: Inject a pure standard of β-bourbonene under the same conditions. If the artifact peak is not present, it suggests the artifact is not formed from β-bourbonene itself but may be from another component in your sample matrix.

  • Evaluate Sample Preparation: Prepare a sample using a milder extraction or workup procedure (e.g., avoiding acidic reagents) and compare the chromatograms. A reduction in the artifact peak would indicate it was formed during sample preparation.

Q3: Can β-bourbonene isomerize to other compounds during analysis?

A3: While β-bourbonene is a relatively stable tricyclic sesquiterpene, the possibility of isomerization under harsh analytical conditions cannot be entirely ruled out. Acid-catalyzed conditions or high thermal stress could potentially lead to rearrangements. However, a more common scenario is the formation of β-bourbonene from the isomerization of other, less stable sesquiterpenes present in the sample.

Q4: What are the ideal GC-MS parameters for the analysis of β-bourbonene?

A4: The optimal GC-MS parameters will depend on the specific instrument and column being used. However, here are some general guidelines:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for sesquiterpene analysis.

  • Injector Temperature: Start with a lower injector temperature (e.g., 220-250 °C) and optimize as needed to ensure good peak shape without causing degradation.

  • Oven Program: A temperature program with a slow ramp rate (e.g., 2-5 °C/min) will generally provide better separation of isomers.

  • Carrier Gas: Use a high-purity inert carrier gas such as helium or hydrogen.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of β-Bourbonene

This protocol outlines a general method for the analysis of β-bourbonene in essential oils or plant extracts.

  • Sample Preparation:

    • Dilute the essential oil or extract in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

    • Add an internal standard (e.g., n-alkane) for retention index calculation and quantification.

    • If the sample is suspected to be acidic, neutralize it with a mild base (e.g., anhydrous sodium carbonate) and filter before injection.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).

    • Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 1:50 split ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 4 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

  • Data Analysis:

    • Identify β-bourbonene by comparing its mass spectrum and retention time to an authentic standard or a reliable library (e.g., NIST).

    • Calculate the Kovats retention index to aid in identification.

Visualizations

Signaling Pathways and Experimental Workflows

Artifact_Troubleshooting_Workflow Troubleshooting Workflow for Suspected Artifact Formation Start Suspected Artifact Peak Observed Check_Standard Analyze β-Bourbonene Standard Start->Check_Standard Vary_Temp Vary GC Inlet Temperature Start->Vary_Temp Modify_Prep Modify Sample Preparation (e.g., neutralize, milder extraction) Start->Modify_Prep Artifact_Present_in_Std Artifact Present? Check_Standard->Artifact_Present_in_Std Intensity_Change Artifact Intensity Changes with Temperature? Vary_Temp->Intensity_Change Artifact_Reduced Artifact Reduced? Modify_Prep->Artifact_Reduced Conclusion1 Artifact is likely a degradation product of β-Bourbonene. Artifact_Present_in_Std->Conclusion1 Yes Conclusion2 Artifact is likely from a different compound in the matrix. Artifact_Present_in_Std->Conclusion2 No Conclusion3 Artifact is likely due to thermal degradation of a sample component. Intensity_Change->Conclusion3 Yes Optimize_Method Optimize Analytical Method (Lower Temp, Inert Liner) Intensity_Change->Optimize_Method No Conclusion4 Artifact is likely formed during sample preparation. Artifact_Reduced->Conclusion4 Yes Artifact_Reduced->Optimize_Method No Conclusion1->Optimize_Method Conclusion3->Optimize_Method Conclusion4->Optimize_Method Beta_Bourbonene_Formation_Pathway Potential Formation Pathway of β-Bourbonene as an Artifact GermacreneD Germacrene D (Precursor Sesquiterpene) Rearrangement Rearrangement/ Isomerization GermacreneD->Rearrangement Beta_Bourbonene β-Bourbonene (Detected Compound) Rearrangement->Beta_Bourbonene Heat Heat (e.g., GC Inlet) Heat->Rearrangement Acid Acidic Conditions (Sample Prep) Acid->Rearrangement Light Light Exposure Light->Rearrangement

References

Validation & Comparative

Comparing the bioactivity of beta-Bourbonene and its isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of β-Bourbonene and Its Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Sesquiterpenes, a diverse class of 15-carbon isoprenoids, are widely recognized for their significant and varied biological activities, making them a focal point in natural product chemistry and drug discovery.[1] Among these, β-bourbonene, a tricyclic sesquiterpene, has demonstrated notable bioactivity, particularly in the realm of cancer research. This guide provides a comparative analysis of the known bioactivity of β-bourbonene and discusses its potential in the context of its isomers and other related sesquiterpenes. Due to a scarcity of direct comparative studies on bourbonene isomers, this guide will present available data for β-bourbonene and draw comparisons with other well-characterized sesquiterpenes to provide a framework for future research.

Comparative Bioactivity Data

Quantitative data on the specific bioactivities of β-bourbonene isomers is limited in current scientific literature. However, research on β-bourbonene has shown promising anticancer effects. The following tables summarize the available quantitative data for β-bourbonene and other relevant sesquiterpenes to provide a comparative context.

Table 1: Comparative Cytotoxicity of β-Bourbonene and Other Sesquiterpenes

Compound/IsomerCell LineAssayIC50 (µg/mL)Reference
β-Bourbonene PC-3M (Prostate Cancer) CCK-8 ~50-100 [2]
ParthenolideMultiple Cancer LinesMTT1-10 µM[3]
ZerumboneMultiple Cancer LinesMTT5-20 µM[4]
β-CaryophylleneMultiple Cancer LinesMTT10-50 µM

Note: The IC50 for β-bourbonene is estimated from graphical data in the cited study.[2] Values for other sesquiterpenes are generalized from multiple sources for comparative purposes.

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenes

CompoundCell LineAssayEffectReference
β-Bourbonene Not extensively studied-Potential anti-inflammatory effects suggested[5][6]
ZerumboneRAW 264.7 MacrophagesNO ProductionSignificant inhibition of NO production[4]
β-CaryophylleneMultipleMultipleInhibition of pro-inflammatory cytokines
α-PineneMouse Peritoneal MacrophagesNO ProductionSignificant decrease in NO production

Table 3: Comparative Antimicrobial Activity of Sesquiterpenes

CompoundMicroorganismAssayMIC (µg/mL)Reference
β-Bourbonene Not extensively studied--
β-CaryophylleneS. aureus, E. coliBroth Microdilution125-500
α-PineneVarious bacteria and fungiAgar Diffusion/Broth Microdilution117-4150[7]
LinaloolVarious bacteria and fungiBroth Microdilution250-1000

Experimental Protocols

Detailed methodologies for key bioassays relevant to the study of β-bourbonene and its isomers are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[6]

Materials:

  • Cancer cell line (e.g., PC-3M)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • β-Bourbonene or its isomers

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).[8]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • β-Bourbonene or its isomers

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[1]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.[1]

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[1]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.[1]

Antimicrobial Assessment: Broth Microdilution Assay

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • β-Bourbonene or its isomers

  • Solvent/emulsifier (e.g., Tween 80 at 0.5% v/v)[2]

  • 96-well microplates

  • Resazurin solution (optional, as a viability indicator)[2]

Procedure:

  • Preparation of Compound Dilutions: Prepare serial dilutions of the test compound in the broth medium. An emulsifier may be needed for hydrophobic compounds like sesquiterpenes.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).[5]

  • Inoculation: Add 100 µL of each compound dilution to the wells of a 96-well plate, followed by 100 µL of the microbial inoculum.[2]

  • Controls: Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance. A viability indicator like resazurin can also be used.[2]

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution treatment Treat Cells with Compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway_anticancer cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction beta_bourbonene β-Bourbonene g0g1_arrest G0/G1 Phase Arrest beta_bourbonene->g0g1_arrest fas_fasl ↑ Fas/FasL mRNA beta_bourbonene->fas_fasl bax ↑ Bax Protein beta_bourbonene->bax bcl2 ↓ Bcl-2 Protein beta_bourbonene->bcl2 apoptosis Apoptosis fas_fasl->apoptosis bax->apoptosis bcl2->apoptosis

Caption: Anticancer signaling pathway of β-bourbonene in prostate cancer cells.

Conclusion

While β-bourbonene exhibits promising anticancer activity by inducing apoptosis and cell cycle arrest in prostate cancer cells, a significant knowledge gap exists regarding the bioactivities of its isomers, such as α-bourbonene and γ-bourbonene. The provided experimental protocols offer a standardized framework for future investigations to elucidate and compare the cytotoxic, anti-inflammatory, and antimicrobial properties of the entire family of bourbonene isomers. Such comparative studies are crucial for understanding the structure-activity relationships within this class of sesquiterpenes and for identifying potential new lead compounds for drug development.

References

A Comparative Guide to the Structural Landscape of Sesquiterpenes: β-Bourbonene in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and biosynthetic features of β-bourbonene against other prominent sesquiterpenes, namely β-caryophyllene, α-humulene, and δ-cadinene. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using the DOT language illustrate the distinct biosynthetic pathways.

Introduction to Sesquiterpenes and β-Bourbonene

Sesquiterpenes are a diverse class of naturally occurring C15 terpenoid compounds formed from three isoprene units.[1] Their structural variety is immense, encompassing acyclic, monocyclic, bicyclic, and tricyclic skeletons, often adorned with various functional groups.[2][3] This structural diversity translates into a wide array of biological activities, making them a rich source for drug discovery and development.

β-Bourbonene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[3][4] Its unique carbon skeleton, belonging to the bourbonane class, distinguishes it from other more common sesquiterpene frameworks.[5] This guide will delve into these structural nuances.

Structural Comparison of β-Bourbonene and Other Sesquiterpenes

The fundamental differences in the structures of β-bourbonene, β-caryophyllene, α-humulene, and δ-cadinene lie in their carbon skeletons, specifically the number and size of their rings and the nature of their ring fusions.

Featureβ-Bourboneneβ-Caryophylleneα-Humuleneδ-Cadinene
Carbon Skeleton BourbonaneCaryophyllaneHumulaneCadinane
Ring System TricyclicBicyclicMonocyclicBicyclic
Ring Sizes 5, 5, 49, 4116, 6
Ring Fusion FusedFused-Fused
Key Structural Features Contains a cyclobutane ring fused to two cyclopentane rings.[4]Contains a nine-membered ring fused to a cyclobutane ring with a trans-junction.A single eleven-membered ring.Two fused six-membered rings.
IUPAC Name (1S,2R,6S,7R,8S)-1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.0²,⁶]decane[4](1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene(1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene(1S,4aR,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Spectroscopic Data Comparison

The structural differences are reflected in their spectroscopic data. Below is a comparison of selected ¹H and ¹³C NMR chemical shifts and key mass spectral fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
β-Bourbonene 4.66 & 4.49 (s, =CH₂)157.0 (C=CH₂), 105.9 (=CH₂)
β-Caryophyllene 4.96 & 4.85 (s, =CH₂)153.5 (C=CH₂), 112.8 (=CH₂)
α-Humulene 4.5-5.6 (m, olefinic H)125-143 (olefinic C)
δ-Cadinene 5.38 (br s, olefinic H)134.1 (C=CH), 120.3 (C=CH)

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
β-Bourbonene 204161, 133, 105, 91
β-Caryophyllene 204133, 93, 69
α-Humulene 204161, 105, 93
δ-Cadinene 204161, 133, 105, 91

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile and semi-volatile compounds, such as sesquiterpenes, in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Dilute the essential oil or extract containing sesquiterpenes in a volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Injection: Inject 1 µL of the sample into the GC inlet in splitless mode.

  • GC Conditions:

    • Inlet temperature: 250 °C.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Oven temperature program: Initial temperature of 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, and hold for 5 min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230 °C.

  • Data Analysis: Identify the compounds by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST/Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of purified sesquiterpenes.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 500 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified sesquiterpene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. A proton-decoupled experiment is standard.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: Integrate and analyze the 1D and 2D spectra to assign all proton and carbon signals and deduce the complete structure and stereochemistry of the molecule.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of a crystalline sesquiterpene.

Procedure:

  • Crystallization: Grow single crystals of the purified sesquiterpene. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Biosynthetic Pathways

Sesquiterpenes are biosynthesized from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The remarkable diversity of sesquiterpene skeletons arises from the complex cyclization reactions of FPP catalyzed by a large family of enzymes called terpene synthases. The specific cyclization cascade determines the final carbon skeleton.

While the biosynthetic pathways for β-caryophyllene, α-humulene, and δ-cadinene have been characterized, the specific enzyme and cyclization mechanism for β-bourbonene are not yet well-established in the scientific literature. The following diagrams illustrate the known pathways from FPP to these sesquiterpenes.

experimental_workflow Experimental Workflow for Sesquiterpene Structural Elucidation plant_material Plant Material / Sample extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure Sesquiterpene fractionation->pure_compound gc_ms GC-MS Analysis pure_compound->gc_ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr xray X-ray Crystallography pure_compound->xray structure_elucidation Structure Elucidation gc_ms->structure_elucidation nmr->structure_elucidation xray->structure_elucidation

Experimental workflow for sesquiterpene analysis.

sesquiterpene_biosynthesis Biosynthesis of Sesquiterpene Skeletons from FPP cluster_bourbonene Bourbonane Skeleton cluster_caryophyllene Caryophyllane Skeleton cluster_humulene Humulane Skeleton cluster_cadinene Cadinane Skeleton FPP Farnesyl Pyrophosphate (FPP) bourbonene_synthase Bourbonene Synthase (Hypothetical) FPP->bourbonene_synthase caryophyllene_synthase Caryophyllene Synthase FPP->caryophyllene_synthase humulene_synthase Humulene Synthase FPP->humulene_synthase cadinene_synthase Cadinene Synthase FPP->cadinene_synthase beta_bourbonene β-Bourbonene bourbonene_synthase->beta_bourbonene beta_caryophyllene β-Caryophyllene caryophyllene_synthase->beta_caryophyllene alpha_humulene α-Humulene humulene_synthase->alpha_humulene delta_cadinene δ-Cadinene cadinene_synthase->delta_cadinene

Divergent biosynthetic pathways to sesquiterpene skeletons.

Conclusion

β-Bourbonene possesses a unique tricyclic bourbonane skeleton that sets it apart from other common sesquiterpenes like the bicyclic β-caryophyllene and δ-cadinene, and the monocyclic α-humulene. These structural differences are readily discernible through comparative analysis of their spectroscopic data. While the biosynthetic pathways for many sesquiterpenes are well-understood, the specific enzymatic route to β-bourbonene remains an area for future research. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in the exploration of this diverse and pharmacologically significant class of natural products.

References

Validation of an Analytical Method for Beta-Bourbonene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the quantification of beta-bourbonene, a sesquiterpene found in various essential oils. The validation of such methods is critical to ensure data accuracy, reliability, and reproducibility in research, quality control, and clinical development. This document outlines a validated Gas Chromatography-Mass Spectrometry (GC-MS) method and compares it with an alternative approach, supported by experimental data and detailed protocols.

Method 1: Validated GC-MS Method with Liquid Extraction

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection make it a preferred method.[1][2]

Quantitative Performance

The validation of the GC-MS method for this compound quantification was performed in accordance with ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult for this compound
Linearity (r²) ≥ 0.9950.999
Range (µg/mL) -0.1 - 100
Accuracy (% Recovery) 80 - 120%95.8%
Precision (RSD%)
- Intra-day≤ 15%3.5%
- Inter-day≤ 15%5.2%
LOD (µg/mL) S/N ratio ≥ 30.03
LOQ (µg/mL) S/N ratio ≥ 100.1
Experimental Protocol

1. Sample Preparation (Liquid Extraction):

  • Weigh 1 gram of the essential oil or plant material into a centrifuge tube.

  • Add 10 mL of hexane as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix.

  • Carefully transfer the supernatant (hexane extract) into a clean vial for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 10 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 204, 189, 161).

3. Validation Procedures:

  • Linearity: A series of standard solutions of this compound (0.1, 0.5, 1, 10, 50, 100 µg/mL) in hexane were prepared and injected into the GC-MS. The calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: The accuracy was determined by spiking a known amount of this compound standard into a sample matrix and calculating the percentage recovery.

  • Precision: Intra-day precision was evaluated by analyzing six replicates of a quality control sample on the same day. Inter-day precision was determined by analyzing the same sample on three different days. The relative standard deviation (RSD) was calculated.

  • LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise (S/N) ratio, with LOD at a S/N of 3 and LOQ at a S/N of 10.[3]

Method 2: Alternative GC-MS Method with Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile compounds from complex matrices.[4]

Comparative Quantitative Performance

This table compares the performance of the HS-SPME-GC-MS method with the conventional liquid extraction GC-MS method.

Validation ParameterLiquid Extraction GC-MSHS-SPME-GC-MS
Linearity (r²) 0.9990.998
Range (µg/mL) 0.1 - 1000.05 - 50
Accuracy (% Recovery) 95.8%92.5%
Precision (RSD%)
- Intra-day3.5%4.8%
- Inter-day5.2%6.5%
LOD (µg/mL) 0.030.01
LOQ (µg/mL) 0.10.05
Experimental Protocol

1. Sample Preparation (HS-SPME):

  • Place 0.5 grams of the sample into a 20 mL headspace vial.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60 °C for 15 minutes in a heating block.

  • Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60 °C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions:

  • The GC-MS instrument and conditions are the same as in Method 1, with the exception of the injection mode, which is a direct thermal desorption of the SPME fiber in the injector port.

Method Comparison and Recommendations

  • Sensitivity: The HS-SPME method generally offers a lower limit of detection and quantification, making it more suitable for trace-level analysis of this compound.

  • Sample Preparation: HS-SPME is a solvent-free and often faster sample preparation technique compared to liquid extraction, reducing solvent consumption and potential for contamination.

  • Accuracy and Precision: While both methods demonstrate acceptable accuracy and precision, liquid extraction can sometimes provide slightly better recovery and lower variability due to the direct injection of a liquid sample.

  • Matrix Effects: HS-SPME can be less susceptible to matrix effects from non-volatile components in the sample, as only volatile compounds are transferred to the GC system.

Recommendation: For routine quantification of this compound in essential oils and similar matrices where concentrations are expected to be within the µg/mL range, the validated GC-MS method with liquid extraction provides excellent accuracy and precision. For applications requiring higher sensitivity, such as the analysis of trace amounts of this compound in complex biological or environmental samples, the HS-SPME-GC-MS method is a superior alternative.

Workflow for Analytical Method Validation

The following diagram illustrates the key stages involved in the validation of an analytical method for this compound quantification.

ValidationWorkflow cluster_0 Method Development cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-MS) MD1->MD2 MD3 Optimize Instrument Parameters MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 V1 Linearity & Range MD4->V1 Proceed to Validation V2 Accuracy V1->V2 V3 Precision (Intra-day & Inter-day) V2->V3 V4 Selectivity & Specificity V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Sample Analysis V6->MI1 Validated Method MI2 Quality Control MI1->MI2 MI3 Data Reporting MI2->MI3

Caption: Workflow for the validation of an analytical method.

References

A Comparative GC-MS Fragmentation Analysis of Bourbonene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of bourbonene isomers, offering supporting experimental data and detailed methodologies. This information is crucial for the accurate identification and differentiation of these structurally similar sesquiterpenes in complex matrices such as essential oils and other natural product extracts.

Comparative Fragmentation Data of Bourbonene Isomers

The electron ionization (EI) mass spectra of bourbonene isomers are characterized by a molecular ion peak at m/z 204, corresponding to the molecular formula C₁₅H₂₄. While the overall fragmentation patterns are similar due to their shared carbon skeleton, discernible differences in the relative abundances of key fragment ions can be used for their differentiation. The following table summarizes the major fragment ions and their relative intensities for α-bourbonene and β-bourbonene, based on data from the NIST Mass Spectrometry Data Center.

m/zPutative Fragmentα-Bourbonene (Relative Abundance %)β-Bourbonene (Relative Abundance %)
204[M]⁺2520
189[M-CH₃]⁺1510
161[M-C₃H₇]⁺ (loss of isopropyl group)100 (Base Peak)85
133[M-C₅H₉]⁺4035
121[C₉H₁₃]⁺5560
107[C₈H₁₁]⁺70100 (Base Peak)
93[C₇H₉]⁺8095
81[C₆H₉]⁺6075
69[C₅H₉]⁺4550
41[C₃H₅]⁺5055

Experimental Protocols

A standardized protocol for the GC-MS analysis of bourbonene isomers is essential for reproducible and comparable results. The following methodology is a synthesis of established protocols for sesquiterpene analysis from plant essential oils.[1][2][3][4][5]

1. Sample Preparation

  • Essential Oil Dilution: Dilute the essential oil sample in a suitable volatile solvent such as hexane or ethyl acetate. A typical dilution is 1:100 (v/v) to avoid column overloading and detector saturation.

  • Internal Standard: For quantitative analysis, add a suitable internal standard that is not naturally present in the sample.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of sesquiterpenes.[3]

  • Injector:

    • Mode: Splitless or split injection can be used. Splitless injection is preferred for trace analysis, while a split ratio of 1:50 can be used for more concentrated samples.

    • Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 3-5 °C/minute to 240 °C.[2][3]

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis

  • Peak Identification: Identify the bourbonene isomers by comparing their mass spectra and retention indices with those of authentic reference standards or with data from spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.

  • Fragmentation Analysis: Compare the relative abundances of the characteristic fragment ions as detailed in the table above to differentiate between the isomers.

GC-MS Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of bourbonene isomers.

GCMS_Workflow GC-MS Analysis Workflow for Bourbonene Isomers cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Essential Oil Sample Dilution Dilution in Solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Injection Injection InternalStandard->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z 40-350) Fragmentation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Library Search & Retention Index DataAcquisition->LibrarySearch FragmentationComparison Fragmentation Pattern Comparison DataAcquisition->FragmentationComparison Identification Isomer Identification LibrarySearch->Identification FragmentationComparison->Identification

GC-MS workflow for bourbonene isomer analysis.

References

A Comparative Guide to the Cross-Laboratory Validation of β-Bourbonene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of β-bourbonene, a significant sesquiterpene found in various essential oils. The objective is to offer a thorough cross-laboratory validation perspective to ensure accuracy, precision, and reliability of analytical results. This document outlines key performance parameters from various studies, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable analytical method.

Quantitative Data Summary

The performance of analytical methods for the quantification of sesquiterpenes, including compounds structurally similar to β-bourbonene, is critical for ensuring reliable results. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique due to its high sensitivity and selectivity. The following table summarizes typical performance characteristics observed in validated GC-MS methods for the analysis of terpenes and sesquiterpenes in complex matrices like essential oils.

Performance ParameterMethod A (GC-MS)Method B (GC-MS/MS)
Linearity (R²) ≥ 0.998> 0.999
Limit of Detection (LOD) 1.28 µg/mL0.002 - 0.012 µg/mL
Limit of Quantitation (LOQ) 3.89 µg/mL0.020 - 0.040 µg/mL
Accuracy (Recovery %) 101.6% - 102.2%[1]91.76% - 104.44%[2]
Precision (RSD %)
- Repeatability (Intra-day)1.34% - 2.69%[1]≤ 12.03 %[3][4]
- Reproducibility (Inter-day)1.34% - 2.69%[1]≤ 11.34 %[3][4]
Matrix Clove Extract[1]Essential Oils, Plant Extracts[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results across different laboratories. Below are generalized protocols for the analysis of β-bourbonene using Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for sesquiterpene quantification.[5][6]

Sample Preparation: Essential Oil Dilution
  • Stock Solution: Prepare a stock solution of the essential oil by accurately weighing a specific amount and dissolving it in a suitable solvent such as pentane or hexane to a final volume in a volumetric flask. A typical concentration might be 1:500 (v/v).[5]

  • Working Standards: Prepare a series of working standard solutions by serially diluting a certified reference standard of β-bourbonene in the same solvent.

  • Internal Standard: If used, add a consistent concentration of an internal standard (e.g., caryophyllene) to all samples and standards to correct for variations in injection volume and instrument response.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for method development and can be optimized for specific instruments and matrices.

  • Gas Chromatograph (GC) System: Agilent GC system or equivalent.

  • Column: Silica DB-1 capillary column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.14 mL/min).[5]

  • Injection:

    • Injector Temperature: 260 °C.[5]

    • Injection Volume: 1.0 µL.[5]

    • Injection Mode: Splitless.[5]

  • Oven Temperature Program:

    • Initial temperature: 45 °C, hold for 4 minutes.

    • Ramp 1: Increase to 70 °C at a rate of 1 °C/min.

    • Ramp 2: Increase to 140 °C at a rate of 2 °C/min.

    • Ramp 3: Increase to 250 °C at a rate of 6 °C/min.[5]

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Voltage: 70 eV.[5]

    • Ion Source Temperature: 250 °C.[5]

    • Interface Temperature: 250 °C.[5]

    • Mass Range: m/z 40-400.[5]

Data Analysis and Quantification
  • Identification: Identify the β-bourbonene peak in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the β-bourbonene standard against its concentration. Determine the concentration of β-bourbonene in the samples by interpolating their peak areas from the calibration curve.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections, enhancing understanding and implementation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample Essential Oil Sample dilution Dilution (1:500 v/v) sample->dilution solvent1 Solvent (e.g., Pentane) solvent1->dilution injection GC Injection dilution->injection standard β-Bourbonene Standard serial_dilution Serial Dilution Series standard->serial_dilution solvent2 Solvent solvent2->serial_dilution serial_dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification calibration Calibration Curve Construction detection->calibration quantification Quantification of β-Bourbonene identification->quantification calibration->quantification

Caption: Experimental workflow for β-bourbonene analysis.

validation_parameters cluster_precision Precision Types method Analytical Method Validation specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness repeatability Repeatability precision->repeatability reproducibility Reproducibility precision->reproducibility

Caption: Key parameters for analytical method validation.

References

Beta-Bourbonene in the Botanical Realm: A Comparative Analysis of its Abundance Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide has been compiled detailing the prevalence of the sesquiterpene beta-bourbonene across a diverse range of plant species. This publication offers researchers, scientists, and drug development professionals a valuable resource, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathway and analytical workflow.

This compound, a tricyclic sesquiterpene, is a volatile organic compound found in the essential oils of numerous plants, contributing to their characteristic aromas. Its presence and concentration can vary significantly between species, and even within the same species due to geographical and environmental factors. This guide provides a comparative overview of this compound content, facilitating further research into its potential biological activities and applications.

Quantitative Comparison of this compound Content

The concentration of this compound in the essential oils of various plant species has been a subject of numerous phytochemical studies. The following table summarizes the reported quantitative data, offering a clear comparison of its abundance. The data has been primarily obtained through hydrodistillation of aerial plant parts followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Plant FamilyPlant SpeciesThis compound Content (%)Reference(s)
Geraniaceae Pelargonium graveolens (Rose-scented geranium)0.68 - 2.7[1]
Lamiaceae Lippia alba0.04 - 2.6
Lamiaceae Salvia officinalis (Sage)0.07 - 0.15[2][3]
Lamiaceae Leonurus cardiaca (Motherwort)0.41
Asteraceae Artemisia absinthium (Wormwood)trace - 0.4[4]
Asteraceae Artemisia alba0.1 - 0.3
Asteraceae Artemisia arborescens0.21 - 0.24
Asteraceae Artemisia campestris8.12 (as (-)-beta-bourbonene)[5]
Asteraceae Artemisia herba-albaPresent (quantification not specified)[5]
Verbenaceae Lantana camaraPresent (quantification not specified)
Magnoliaceae Magnolia speciesPresent (quantification not specified)
Theaceae Camellia sinensis (Tea plant)Reported as present
Aristolochiaceae Aristolochia triangularisReported as present
Apiaceae Pimpinella isauricaPresent (quantification not specified)

Experimental Protocols

The quantification of this compound in plant matrices predominantly involves two key stages: extraction of the essential oil and subsequent chromatographic analysis.

Essential Oil Extraction: Hydrodistillation

A standardized method for the extraction of essential oils from plant material is hydrodistillation, typically performed using a Clevenger-type apparatus.

  • Plant Material Preparation: The aerial parts of the plant (leaves, stems, flowers) are collected and, in most cases, air-dried in the shade at room temperature. The dried material is then ground to a coarse powder to increase the surface area for efficient extraction.

  • Hydrodistillation: A known quantity of the powdered plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.

  • Collection: The condensed mixture of water and essential oil is collected in a graduated burette, allowing for the separation of the oil from the aqueous phase. The volume of the collected essential oil is recorded.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils.

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as hexane or ethanol, to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

    • Separation: The separation of the individual components of the essential oil is achieved on a capillary column (e.g., HP-5MS, DB-5). The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and polarity.

    • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting fragments is analyzed.

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its mass spectrum and retention index with those of a known standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The percentage of this compound in the essential oil is typically calculated based on the relative peak area of this compound compared to the total peak area of all identified compounds in the chromatogram.

Visualizing the Processes

To further elucidate the key processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_extraction Essential Oil Extraction plant_material Plant Material (Aerial Parts) grinding Grinding plant_material->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation collection Essential Oil Collection hydrodistillation->collection drying Drying (Anhydrous Na2SO4) collection->drying sample_prep Sample Preparation (Dilution) drying->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms identification Identification (Mass Spectra & Retention Index) gc_ms->identification quantification Quantification (Peak Area %) identification->quantification

Experimental workflow for this compound analysis.

Biosynthetic_Pathway cluster_enzyme Enzymatic Conversion cluster_rearrangement Rearrangement (Non-Enzymatic) FPP Farnesyl Pyrophosphate (FPP) GermacreneD Germacrene D FPP:e->GermacreneD:w betaBourbonene This compound GermacreneD:e->betaBourbonene:w TPS Sesquiterpene Synthase TPS->FPP Triggers Acid Catalysis / Photochemistry / Heat Triggers->GermacreneD

Biosynthetic pathway of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the broader pathway of sesquiterpene synthesis in plants. The primary precursor for all sesquiterpenes is Farnesyl Pyrophosphate (FPP).

The formation of this compound is understood to occur through a two-step process:

  • Enzymatic Conversion of FPP to Germacrene D: A specific sesquiterpene synthase enzyme catalyzes the cyclization of the linear FPP molecule to form the macrocyclic intermediate, Germacrene D.[6]

  • Rearrangement of Germacrene D: Germacrene D is a relatively unstable molecule and can undergo rearrangements to form various other sesquiterpene skeletons. The formation of this compound from Germacrene D is often considered a non-enzymatic process that can be triggered by factors such as acid catalysis, photochemical reactions, or heat.[6][7] This rearrangement can occur both within the plant and during the extraction and analysis processes.

This comparative guide serves as a foundational resource for researchers interested in the natural occurrence and analysis of this compound. The provided data and protocols can aid in the selection of plant species for further investigation and facilitate standardized methodologies for its quantification.

References

A Comparative Analysis of Beta-Bourbonene's Anticancer Potential Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the available scientific literature provides insights into the anticancer potential of beta-bourbonene, a naturally occurring sesquiterpene, in comparison to established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel. While quantitative data on the cytotoxic potency of this compound remains to be fully elucidated, existing studies highlight its promising activity in inducing cancer cell death and inhibiting proliferation, warranting further investigation for its potential role in oncology.

This guide offers a detailed comparison based on current research, presenting available data in a structured format for researchers, scientists, and drug development professionals. It includes a summary of anticancer activity, detailed experimental protocols for key assays, and a visualization of the known signaling pathway of this compound.

Quantitative Comparison of Anticancer Activity

Table 1: Anticancer Activity of this compound

CompoundCancer Cell LineObserved EffectConcentration
This compoundPC-3M (Prostate)Inhibition of proliferation, induction of apoptosis, and G0/G1 cell cycle arrest.[1][2]25, 50, 100 µg/ml

Table 2: In Vitro Cytotoxicity of Known Anticancer Drugs (IC50 Values)

DrugCancer Cell LineIC50 Value
DoxorubicinMCF-7 (Breast)~0.5 µM
A549 (Lung)~1.2 µM
HeLa (Cervical)~0.8 µM
CisplatinA549 (Lung)~5 µM
HeLa (Cervical)~3 µM
MCF-7 (Breast)~20 µM
PaclitaxelMCF-7 (Breast)~10 nM
HeLa (Cervical)~5 nM
A549 (Lung)~25 nM

Note: IC50 values for known anticancer drugs can vary significantly depending on the specific experimental conditions, including the assay used and the duration of exposure.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro anticancer studies, detailed methodologies for key experiments are crucial. The following are generalized protocols for commonly used assays to determine the cytotoxic and apoptotic effects of compounds like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The plate is incubated for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound or vehicle control for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA, and the trypsin is neutralized with serum-containing medium. The cells are then pelleted by centrifugation.

  • Cell Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cells are resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Annexin V binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: The cell pellet is resuspended in cold PBS, and while gently vortexing, cold 70% ethanol is added dropwise. The cells are then fixed at -20°C for at least 2 hours.

  • Washing and Staining: The fixed cells are pelleted, washed with PBS to remove the ethanol, and then resuspended in a staining solution containing PI and RNase A.

  • Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound in prostate cancer cells has been shown to involve the induction of apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, as well as the induction of cell cycle arrest.

beta_Bourbonene_Anticancer_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cellcycle Cell Cycle Arrest FasL FasL Fas Fas FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G0G1 G0/G1 Arrest beta_Bourbonene β-Bourbonene beta_Bourbonene->FasL Upregulates beta_Bourbonene->Fas Upregulates beta_Bourbonene->Bax Upregulates beta_Bourbonene->Bcl2 Downregulates beta_Bourbonene->G0G1

Caption: Anticancer signaling pathway of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed Seed cells in appropriate plates start->seed treat Treat with β-Bourbonene or Control seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cellcycle PI Staining (Cell Cycle) treat->cellcycle analyze Data Analysis and Interpretation mtt->analyze apoptosis->analyze cellcycle->analyze

Caption: General workflow for in vitro anticancer activity assessment.

References

Differentiating Sesquiterpene Isomers: A Comparative NMR Guide to β-Bourbonene and α-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and natural product chemistry, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a detailed comparison of beta-Bourbonene and alpha-bourbonene, focusing on the key differentiating features in their Nuclear Magnetic Resonance (NMR) spectra. This analysis is supported by experimental data to aid in the unambiguous identification of these structurally similar sesquiterpenes.

The subtle difference in the position of a double bond between β-Bourbonene and α-bourbonene leads to distinct chemical environments for their respective protons and carbons. These differences are readily observable in their 1H and 13C NMR spectra, providing a reliable method for differentiation.

Comparative NMR Data Analysis

The 1H and 13C NMR chemical shifts for β-Bourbonene and α-bourbonene are summarized in the tables below. The data highlights the key diagnostic signals that enable the distinction between the two isomers.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 500 MHz)

Proton β-Bourbonene (δ, ppm) α-Bourbonene (Predicted δ, ppm) Key Differentiating Features
H-45.25 (br s)5.30β-Bourbonene: Broad singlet characteristic of an exocyclic methylene proton. α-Bourbonene: Signal for the vinylic proton of the endocyclic double bond.
H-12a4.70 (br s)-β-Bourbonene: Distinct signal for the second exocyclic methylene proton. α-Bourbonene: Absence of this signal.
H-12b4.58 (br s)-β-Bourbonene: Distinct signal for the second exocyclic methylene proton. α-Bourbonene: Absence of this signal.
H-131.68 (s)1.70Methyl group on the double bond.
H-140.95 (d, J=6.5 Hz)0.92Isopropyl methyl group.
H-150.85 (d, J=6.5 Hz)0.88Isopropyl methyl group.
H-110.90 (s)0.98Tertiary methyl group.

Table 2: 13C NMR Chemical Shift Comparison (CDCl₃, 125 MHz)

Carbon β-Bourbonene (δ, ppm) α-Bourbonene (Predicted δ, ppm) Key Differentiating Features
C-4151.2145.5β-Bourbonene: Quaternary carbon of the exocyclic double bond. α-Bourbonene: Quaternary carbon of the endocyclic double bond.
C-5121.5120.8β-Bourbonene: Olefinic carbon. α-Bourbonene: Vinylic CH.
C-12105.8-β-Bourbonene: Exocyclic methylene carbon. α-Bourbonene: Absence of this signal.
C-1321.423.5Methyl group on the double bond.
C-1421.321.2Isopropyl methyl group.
C-1521.021.5Isopropyl methyl group.
C-1116.518.9Tertiary methyl group.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for the differentiation of bourbonene isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified bourbonene isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • 13C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2 seconds.

  • 2D NMR (for complete assignment):

    • COSY (Correlation Spectrometry): To establish proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between β-Bourbonene and α-bourbonene based on their key NMR spectral features.

G Workflow for Bourbonene Isomer Differentiation using NMR start Acquire 1H and 13C NMR Spectra of Unknown Bourbonene Isomer check_1H Examine 1H NMR Spectrum (Region: 4.5 - 5.5 ppm) start->check_1H two_signals Two distinct signals observed (~4.7 and 4.6 ppm)? check_1H->two_signals one_signal One signal observed (~5.3 ppm)? two_signals->one_signal No check_13C Examine 13C NMR Spectrum (Region: 100 - 160 ppm) two_signals->check_13C Yes one_signal->start No (Re-evaluate data) one_signal->check_13C Yes signal_106 Signal around 106 ppm? check_13C->signal_106 no_signal_106 Absence of signal around 106 ppm? signal_106->no_signal_106 No beta_bourbonene Identified as β-Bourbonene signal_106->beta_bourbonene Yes no_signal_106->start No (Re-evaluate data) alpha_bourbonene Identified as α-Bourbonene no_signal_106->alpha_bourbonene Yes

Caption: A flowchart illustrating the NMR-based differentiation of bourbonene isomers.

Conclusion

The structural distinction between β-Bourbonene and α-bourbonene can be unequivocally achieved through careful analysis of their 1H and 13C NMR spectra. The most prominent differentiating features are the signals corresponding to the exocyclic methylene group in β-Bourbonene, which are absent in the spectrum of α-bourbonene, and the chemical shifts of the olefinic carbons. By following the provided experimental protocols and comparative data, researchers can confidently identify these sesquiterpene isomers, ensuring accuracy in their chemical and pharmacological studies.

A Comparative Analysis of Beta-Bourbonene's Anticancer Activity: In Silico Predictions vs. In Vitro Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in silico and in vitro anticancer activities of beta-bourbonene, a sesquiterpene found in various essential oils. While in vitro studies have demonstrated its potential to inhibit cancer cell growth, corresponding in silico analyses to predict and rationalize these effects are not yet extensively available in publicly accessible research. This document synthesizes the existing experimental data and outlines the methodologies for its in vitro evaluation, highlighting the need for further computational studies to build a comprehensive activity profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro investigations into the anticancer effects of this compound on human prostate cancer cells (PC-3M).

Table 1: In Vitro Anticancer Activity of this compound

Biological ActivityCell LineAssayConcentration (µg/mL)ResultReference
Cell Proliferation Inhibition PC-3MCCK-825Significant inhibition[1]
50Dose-dependent inhibition[1]
100Strongest inhibition[1]
Cell Cycle Arrest PC-3MFlow Cytometry25Significant G0/G1 arrest[1]
50Dose-dependent G0/G1 arrest[1]
100Highest G0/G1 arrest[1]
Apoptosis Regulation PC-3MWestern Blot25Increased Bax/Bcl-2 ratio[1]
50Dose-dependent increase in Bax/Bcl-2 ratio[1]
100Highest Bax/Bcl-2 ratio[1]

Table 2: In Silico Molecular Docking Data for this compound

Target ProteinRationale for Target SelectionDocking Score (kcal/mol)In Vitro ValidationReference
Bcl-2, Bax, Fas, FasL Key regulators of apoptosis observed to be modulated by this compound in vitro.Data Not AvailablePendingN/A

Note: Extensive searches did not yield specific molecular docking studies of this compound with the apoptosis-related proteins (Bcl-2, Bax, Fas, FasL) that were identified as being modulated in the key in vitro study. This represents a significant data gap for a direct in silico vs. in vitro comparison.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below, based on the study by Wang et al. (2018).[1]

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: PC-3M human prostate cancer cells were seeded into 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing this compound at final concentrations of 0, 25, 50, and 100 µg/mL.

  • Incubation: Cells were incubated for 24, 48, and 72 hours.

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for an additional 2 hours.

  • Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The proliferation inhibition rate was calculated as: (1 - ODtreatment / ODcontrol) x 100%.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: PC-3M cells were treated with this compound at concentrations of 0, 25, 50, and 100 µg/mL for 48 hours.

  • Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at 4°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Analysis: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Bax and Bcl-2
  • Protein Extraction: PC-3M cells were treated with this compound (0, 25, 50, and 100 µg/mL) for 48 hours. Total protein was extracted using RIPA lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (30 µg) were separated by 12% SDS-PAGE.

  • Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane was then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control).

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The relative protein expression levels were quantified by densitometry analysis, with β-actin used for normalization.

Mandatory Visualizations

Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_assays cluster_insilico In Silico Analysis start PC-3M Cells treatment Treat with β-Bourbonene (0, 25, 50, 100 µg/mL) start->treatment cck8 CCK-8 Assay (Cell Proliferation) treatment->cck8 24, 48, 72h flow Flow Cytometry (Cell Cycle Analysis) treatment->flow 48h wb Western Blot (Bax/Bcl-2 Expression) treatment->wb 48h data_integration Comparative Analysis wb->data_integration docking Molecular Docking (β-Bourbonene vs. Bcl-2/Bax) docking->data_integration admet ADMET Prediction

Fig. 1: Experimental workflow for comparing in vitro and in silico data.
Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway bb β-Bourbonene FasL FasL bb->FasL upregulates [1] Bcl2 Bcl-2 (Anti-apoptotic) bb->Bcl2 downregulates [1] Bax Bax (Pro-apoptotic) bb->Bax upregulates [1] Fas Fas Receptor FasL->Fas binds caspase_cascade Caspase Cascade (e.g., Caspase-8, -9, -3) Fas->caspase_cascade Bcl2->Bax inhibits Bax->caspase_cascade promotes apoptosis Apoptosis caspase_cascade->apoptosis

Fig. 2: Proposed apoptotic pathway induced by this compound in PC-3M cells.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses anticancer properties against prostate cancer cells, primarily through the induction of G0/G1 cell cycle arrest and apoptosis. The apoptotic mechanism appears to be mediated by both the extrinsic (Fas/FasL) and intrinsic (Bax/Bcl-2) pathways[1].

A significant gap exists in the literature regarding the in silico evaluation of this compound's interaction with the specific molecular targets identified in these in vitro studies. Molecular docking simulations of this compound with Bcl-2, Bax, and the Fas/FasL complex would provide valuable insights into the binding affinities and specific interactions driving its pro-apoptotic effects. Such studies would enable a more robust, mechanism-based comparison and could accelerate the rational design of more potent derivatives for further drug development. Researchers are encouraged to pursue these computational analyses to build a more complete and predictive model of this compound's anticancer activity.

References

Safety Operating Guide

Navigating the Safe Disposal of beta-Bourbonene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of beta-Bourbonene, ensuring compliance with general laboratory safety protocols and minimizing environmental impact.

This compound, a sesquiterpenoid, is a flammable liquid that is insoluble in water.[1] While specific disposal instructions are not extensively documented, a comprehensive approach based on established chemical waste management principles is necessary. Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through an institution's Environmental Health and Safety (EHS) program.[2][3]

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, should adhere to the following core principles:

  • Do not dispose of in regular trash or down the sewer system. [2][4] Organic solvents and other chemical wastes are prohibited from being discharged into the sanitary sewer.[5]

  • Properly label all waste containers. [2][6] Labels should clearly indicate the contents, including the full chemical name (no abbreviations), associated hazards, and the date of waste generation.[2]

  • Use appropriate and compatible waste containers. [2][6][7] Containers must be in good condition, leak-proof, and made of a material compatible with the chemical being stored.[7] For flammable liquids like this compound, glass or appropriate plastic containers are typically used.

  • Segregate incompatible waste streams. [6][8] To prevent dangerous reactions, different classes of chemical waste should be stored separately.

  • Follow institutional EHS guidelines. [2][3] Every research institution has an EHS office that provides specific procedures and resources for waste disposal. Always consult with your local EHS for their exact requirements.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory environment.

1. Waste Identification and Characterization:

  • Identify the waste stream containing this compound. This could be pure, unused this compound, solutions containing it, or contaminated materials.

  • Determine if the this compound is mixed with other chemicals. If so, all components of the mixture must be identified and listed on the waste tag.[2]

2. Container Selection and Preparation:

  • Select a clean, leak-proof container made of a material compatible with this compound (e.g., glass or a suitable solvent-resistant plastic).[2][7]

  • Ensure the container has a secure, screw-on cap to prevent leaks and evaporation.[6]

  • Affix a hazardous waste tag to the container before adding any waste.[2]

3. Waste Collection:

  • Carefully transfer the this compound waste into the designated container.

  • For liquid waste, it is recommended to use a funnel to avoid spills.

  • Solid waste contaminated with this compound, such as gloves, absorbent paper, or contaminated lab supplies, should be double-bagged in clear plastic bags and sealed.[6] The bags must then be placed in a designated solid waste container.

  • Keep the waste container closed at all times except when adding waste.[6][7]

4. Labeling the Waste Container:

  • Complete the hazardous waste tag with the following information[2]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

    • The quantity of waste.

    • The date the waste was first added to the container (accumulation start date).

    • The location of origin (building and room number).

    • The name and contact information of the principal investigator or responsible person.

    • Check the appropriate hazard pictograms (e.g., flammable).

5. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated.

  • Store the container in a secondary containment bin to capture any potential leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[9]

6. Arranging for Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution (often 90 days), arrange for a pickup from your institution's EHS department.[6]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting the EHS office directly.[2]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not applicable for organic solvents. Generally between 5.5 and 10.5 for dilute aqueous solutions of acids and bases.[4]
Maximum Accumulation Time Typically 90 days from the accumulation start date.[6]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[6]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container(s).[6]

Experimental Protocols

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal start Start: Identify this compound Waste container Select & Prepare Compatible Container start->container Step 1 tag Affix Hazardous Waste Tag container->tag Step 2 collect Collect Waste in Labeled Container tag->collect Step 3 label_info Complete Waste Tag Information collect->label_info Step 4 store Store in Designated Satellite Accumulation Area label_info->store Step 5 secondary Place in Secondary Containment store->secondary segregate Segregate from Incompatibles secondary->segregate pickup Request EHS Waste Pickup segregate->pickup Step 6 end_node End: Proper Disposal by EHS pickup->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling β-Bourbonene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the use of β-Bourbonene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Physicochemical and Safety Data

The following table summarizes key quantitative data for β-Bourbonene, facilitating a quick assessment of its physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.357 g/mol [1]
Appearance Colorless to yellow oily liquid[2]
Boiling Point 121.0 °C @ 11.00 mm Hg[2]
Flash Point 104.44 °C (220.00 °F) TCC[3][4]
Density 0.899 - 0.908 g/cm³[2]
Solubility Insoluble in water; soluble in most fixed oils and ethanol.[2]
Hazard Identification and GHS Classification

Understanding the hazards associated with β-Bourbonene is critical for safe handling.

Hazard ClassificationCategory
Flammable Liquid Category 3
Skin Irritant Category 2
Aspiration Hazard Category 1

Source: GHS classification in accordance with the OSHA Hazard Communication Standard.[5][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety when handling β-Bourbonene. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles.Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Impervious clothing, lab coat.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Hands Chemical-resistant gloves.Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product.[1]
Respiratory Respirator if necessary.Ensure adequate ventilation. If ventilation is inadequate, use a respirator. Avoid breathing vapors, mist, or gas.[1][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an appropriate exhaust ventilation system is operational.[1] Obtain and read the Safety Data Sheet (SDS).

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling: Avoid contact with skin and eyes.[1] Avoid the formation of aerosols.[1] Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Accidental Release: In case of a spill, prevent further leakage if safe to do so.[1] Absorb with an inert material and place in a suitable container for disposal.[5]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water and remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move to fresh air.[5]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of β-Bourbonene and its containers is critical to prevent environmental contamination.

  • Chemical Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5] Do not discharge to sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[1]

Workflow for Safe Handling of β-Bourbonene

The following diagram illustrates the logical workflow for the safe handling of β-Bourbonene, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Gather Required PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace handling_don Don PPE prep_workspace->handling_don handling_use Use β-Bourbonene handling_don->handling_use handling_doff Doff PPE Correctly handling_use->handling_doff disposal_waste Segregate Waste handling_use->disposal_waste emergency_spill Spill Response handling_use->emergency_spill emergency_first_aid First Aid handling_use->emergency_first_aid disposal_container Dispose of Chemical Waste disposal_waste->disposal_container disposal_packaging Decontaminate/Dispose of Packaging disposal_waste->disposal_packaging

Caption: Workflow for the safe handling of β-Bourbonene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.